molecular formula C10H18N2O7 B1677494 Ornithine oxoglurate CAS No. 5191-97-9

Ornithine oxoglurate

Cat. No.: B1677494
CAS No.: 5191-97-9
M. Wt: 278.26 g/mol
InChI Key: SLPUVFBNQHVEEU-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ornithine-α-ketoglutarate is a modulator of the respiratory burst via nitric oxide and polyamine generation, thereby improving immune status during stress.

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUVFBNQHVEEU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5144-42-3
Record name L-Ornithine, 2-oxopentanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5144-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30958449
Record name L-Ornithine, 2-oxopentanedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34414-83-0, 5191-97-9
Record name Ornithine α-ketoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34414-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithine, 2-oxopentanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5191-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (L)-Ornithine 2-oxoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, 2-oxopentanedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (L)-ornithine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-ornithine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Physiological Role of Ornithine Oxoglutarate in Nitrogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine Oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has demonstrated significant effects on nitrogen metabolism, particularly in catabolic states. This technical guide provides an in-depth review of the physiological role of OKG, focusing on its mechanisms of action, impact on metabolic pathways, and clinical implications. It summarizes quantitative data from key studies, details experimental protocols for cited research, and provides visual representations of relevant signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of OKG and related compounds in managing nitrogen balance and promoting anabolism.

Introduction

In states of severe physiological stress, such as major surgery, trauma, burns, and sepsis, the body enters a hypercatabolic state characterized by accelerated protein breakdown and a negative nitrogen balance.[1] This leads to muscle wasting, impaired immune function, and delayed recovery. Nutritional interventions aimed at mitigating these effects are crucial. Ornithine oxoglutarate (OKG) has emerged as a promising therapeutic agent due to its anabolic and anti-catabolic properties.[1] It is thought to act by providing precursors for the synthesis of key amino acids and by stimulating anabolic hormone secretion.[2] This guide delves into the intricate mechanisms by which OKG influences nitrogen metabolism.

Mechanisms of Action

The physiological effects of ornithine oxoglutarate are attributed to its two components: ornithine and alpha-ketoglutarate (α-KG).

  • Ornithine: A key intermediate in the urea cycle, ornithine plays a crucial role in the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[3][4][5] The urea cycle, primarily occurring in the liver, converts ammonia into urea, which is then excreted by the kidneys.[4][5][6] By providing ornithine, OKG can enhance the capacity of the urea cycle, thereby promoting ammonia detoxification.[7] Ornithine is also a precursor for the synthesis of proline and polyamines, which are important for cell growth and wound healing.

  • Alpha-ketoglutarate (α-KG): As a key intermediate in the Krebs cycle, α-KG is central to energy metabolism.[8] It also serves as a nitrogen scavenger by accepting amino groups from various amino acids through transamination reactions, forming glutamate.[8] Glutamate can then be converted to glutamine, an essential fuel for rapidly dividing cells, including enterocytes and immune cells.[2][8] Furthermore, α-KG has been shown to stimulate protein synthesis and inhibit protein degradation in muscle.[8]

The combination of ornithine and α-KG in OKG appears to have synergistic effects that are not observed when the components are administered separately.[9]

Data Presentation: Quantitative Effects of OKG on Nitrogen Metabolism

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of OKG on nitrogen metabolism.

Table 1: Effect of OKG on Nitrogen Balance in Catabolic Patients

Study PopulationOKG Dose and DurationControl GroupKey FindingsReference
Severe Burn Patients (n=60)20 g/day for 21 daysIsocaloric placeboOKG group achieved a positive nitrogen balance by day 5, which was significantly higher than the control group from day 3 to day 21. Cumulative nitrogen balance at day 21 was +127 ± 13 g in the OKG group vs. -63 ± 18 g in the control group.[10]
Post-surgical Patients (n=15)0.35 g/kg/day for 3 days (TPN)TPN onlyNitrogen balance in the OKG group was not statistically different from zero, while the control group had a negative nitrogen balance each day. Cumulative urinary urea excretion was significantly lower in the OKG group.[1][2]
Burn Patients (n=54)10, 20, or 30 g/day (enteral)Isonitrogenous soy proteinOKG administration significantly improved nitrogen balance.[11]

Table 2: Effect of OKG on Plasma and Muscle Amino Acid Concentrations

Study Population/ModelOKG Dose and DurationKey FindingsReference
Burn Patients (n=42)10 g bolus or 10, 20, 30 g/day continuous infusionOKG was metabolized to glutamine, arginine, and proline. Proline was the main metabolite. Bolus administration led to higher glutamine and arginine production.[12]
Burn-injured Rats5 g/kg/day for 48 hours (enteral)OKG increased muscle glutamine and arginine concentrations.[3]
Food-deprived Rats0.19 g N/kg/day for 7 daysOKG normalized most amino acid pools in the small bowel and liver, including proline and branched-chain amino acids.[7]
Traumatized Rats10% of dietary nitrogen as OKG for 4 daysNitrogen retention was significantly higher in OKG-fed traumatized rats (23%) compared to the basal diet group.[13]
Surgical Trauma PatientsTPN with OKG for 3 daysOKG administration reduced the loss of muscle glutamine from 40% to 25%.[14]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of OKG.

Nitrogen Balance Studies in Humans
  • Study Design: Prospective, randomized, double-blind, placebo-controlled trials are the gold standard.[10]

  • Participant Selection: Patients in catabolic states (e.g., severe burns with 20-60% total body surface area involvement, post-major abdominal surgery) are typically recruited.[1][10] Exclusion criteria often include renal or hepatic failure.

  • Intervention: OKG is administered enterally or parenterally at doses ranging from 10 to 30 g/day .[10][11] The control group receives an isonitrogenous and isocaloric placebo.[10]

  • Nitrogen Balance Calculation:

    • Nitrogen Intake: Calculated from the amount of protein and amino acids delivered in the nutritional support.

    • Nitrogen Output: Measured primarily from 24-hour urinary urea nitrogen excretion. Additional losses through feces, skin, and wound exudates can be estimated.

    • Formula: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Urea Nitrogen ( g/day ) + 4 g/day for non-urea losses).[15]

Measurement of Plasma and Tissue Amino Acids in Animal Models
  • Animal Models: Male Wistar or Sprague-Dawley rats are commonly used.[3][7][13] Catabolic states are induced through methods such as controlled burn injury (e.g., scalding 20% of the body surface area) or trauma (e.g., bilateral femur fracture).[3][13]

  • Diet and Supplementation: Animals are pair-fed isonitrogenous and isocaloric liquid diets. The experimental group receives a diet supplemented with OKG, while the control group receives an isonitrogenous amount of a non-essential amino acid like glycine.[3]

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissue samples (e.g., muscle, liver, jejunal mucosa) are collected and rapidly frozen in liquid nitrogen.[3][7]

  • Amino Acid Analysis:

    • Sample Preparation: Plasma is deproteinized, typically with sulfosalicylic acid.[16] Tissues are homogenized and deproteinized.

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthaldialdehyde for primary amino acids) is a common and reliable method for quantifying amino acid concentrations.[17]

Assessment of Muscle Protein Synthesis
  • Methodology: The rate of protein synthesis in skeletal muscle can be assessed by analyzing the concentration and aggregation state of ribosomes.[1][2]

  • Procedure:

    • A muscle biopsy is obtained.

    • The tissue is homogenized, and the supernatant containing ribosomes is isolated by ultracentrifugation.

    • The total ribosome concentration is determined.

    • The proportion of ribosomes in polysomes (aggregates of ribosomes actively translating mRNA) is determined by sucrose density gradient centrifugation. A higher percentage of polyribosomes indicates a higher rate of protein synthesis.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows related to the action of OKG.

Signaling Pathways

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH3) + HCO3- CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport OKG Ornithine Oxoglutarate (OKG) OKG->Ornithine_cyto Provides

Caption: The Urea Cycle and the role of Ornithine from OKG.

Ornithine_Metabolism OKG Ornithine Oxoglutarate (OKG) Ornithine Ornithine OKG->Ornithine alpha_KG α-Ketoglutarate OKG->alpha_KG OAT Ornithine Aminotransferase (OAT) Ornithine->OAT alpha_KG->OAT Glutamate_Semialdehyde Glutamate-γ-semialdehyde OAT->Glutamate_Semialdehyde Glutamate Glutamate OAT->Glutamate P5C Δ1-Pyrroline-5-carboxylate (P5C) Glutamate_Semialdehyde->P5C Proline Proline P5C->Proline GS Glutamine Synthetase Glutamate->GS Glutamine Glutamine GS->Glutamine

Caption: Metabolic fate of Ornithine and α-Ketoglutarate from OKG.

Akt_mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis (Anabolism) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits when active OKG OKG OKG->Growth_Factors May stimulate secretion

Caption: Simplified Akt/mTOR signaling pathway in protein synthesis.

Experimental Workflows

Nitrogen_Balance_Workflow Start Patient Recruitment (e.g., Burn Injury) Randomization Randomization Start->Randomization OKG_Group OKG Group: Enteral/Parenteral OKG Supplementation Randomization->OKG_Group Control_Group Control Group: Isonitrogenous/ Isocaloric Placebo Randomization->Control_Group Data_Collection Daily Data Collection: - Nitrogen Intake - 24h Urine Collection OKG_Group->Data_Collection Control_Group->Data_Collection Analysis Analysis: - Urinary Urea Nitrogen - Nitrogen Balance Calculation Data_Collection->Analysis Results Results: Compare Nitrogen Balance between Groups Analysis->Results

Caption: Workflow for a clinical trial on OKG and nitrogen balance.

Conclusion

Ornithine oxoglutarate demonstrates a multifaceted role in nitrogen metabolism, acting as a precursor for key amino acids, a modulator of the urea cycle, and a potential stimulator of anabolic signaling pathways. The quantitative data from numerous studies consistently show that OKG supplementation can improve nitrogen balance and preserve muscle protein in catabolic states. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further investigations into the therapeutic applications of OKG. The visualized signaling pathways and workflows serve to clarify the complex mechanisms underlying its physiological effects. For drug development professionals, OKG represents a promising candidate for adjunctive therapy in clinical conditions associated with hypercatabolism and negative nitrogen balance. Further research is warranted to optimize dosing strategies and to explore its efficacy in a broader range of patient populations.

References

Ornithine Oxoglurate: A Precursor for Glutamine and Arginine - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglurate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has garnered significant interest in clinical nutrition for its anabolic and anti-catabolic properties.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways through which OKG serves as a precursor for the conditionally essential amino acids, glutamine and arginine. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways involved. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

In states of metabolic stress, such as trauma, burns, and critical illness, the endogenous synthesis of certain amino acids may be insufficient to meet the body's demands.[3] Glutamine and arginine are two such "conditionally essential" amino acids that play crucial roles in immune function, wound healing, and maintenance of gut integrity.[4][5] this compound has emerged as a promising nutritional supplement to replenish the pools of these vital amino acids.[3] The administration of OKG has been shown to improve nutritional status in malnourished patients.[1][6] This guide delves into the biochemical rationale and experimental evidence supporting the role of OKG as a precursor to glutamine and arginine.

Metabolic Fate of this compound

Upon administration, this compound dissociates into its constituent components: ornithine and alpha-ketoglutarate (α-KG). Both molecules are readily absorbed and enter central metabolic pathways.

Ornithine Metabolism: The primary fate of ornithine is its conversion to glutamate-γ-semialdehyde, a reaction catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT).[7] This reaction utilizes α-ketoglutarate as an amino group acceptor, thereby directly linking the metabolism of the two components of OKG. Glutamate-γ-semialdehyde can then be further metabolized to glutamate, which is a direct precursor of glutamine, or cyclize to form Δ1-pyrroline-5-carboxylate (P5C), a key intermediate in proline synthesis. A portion of ornithine can also be converted to citrulline and subsequently to arginine via the urea cycle enzymes.[1]

Alpha-Ketoglutarate Metabolism: As a key intermediate in the Krebs cycle, α-ketoglutarate can be reductively aminated by glutamate dehydrogenase to form glutamate.[8] This glutamate can then be converted to glutamine by the action of glutamine synthetase.[8]

The simultaneous provision of both ornithine and α-KG by OKG appears to be more effective in generating key metabolites like glutamine, proline, and arginine than when either component is administered alone.[1] This suggests a synergistic interaction between the two moieties.

Quantitative Data on Glutamine and Arginine Production

Numerous studies have quantified the increase in plasma and tissue concentrations of glutamine and arginine following OKG administration. The following tables summarize key findings from selected preclinical and clinical trials.

Table 1: Effects of Ornithine Oxoglutarate on Plasma Amino Acid Concentrations in Healthy Human Subjects

Amino AcidAdministrationPeak Concentration (μmol/L)Time to PeakReference
Ornithine10 g OKG (oral)494 +/- 9160-75 min[9]
Ornithine6.4 g Ornithine HCl (oral)541 +/- 8560-75 min[9]
Glutamate10 g OKG (oral)+43% from baseline60 min[9]
Glutamate3.6 g α-KG (oral)+68% from baseline60 min[9]
Glutamate6.4 g Ornithine HCl (oral)+68% from baseline60 min[9]
Proline10 g OKG (oral)+35% from baseline60 min[9]
Arginine10 g OKG (oral)+41% from baseline60 min[9]

Table 2: Production of Glutamine, Arginine, and Proline in Burn Patients Following Enteral OKG Administration

MetaboliteAdministrationArea Under the Curve (AUC) 0-7h (mmol·min/L)Reference
Glutamine10 g OKG (bolus)20.4 +/- 5.7[10]
Arginine10 g OKG (bolus)7.3 +/- 1.9[10]
Proline10 g OKG (bolus)41.4 +/- 5.6[10]

Table 3: Amino Acid Concentrations in Muscle and Jejunum of Burned Rats Supplemented with OKG

Amino AcidTissueTreatmentConcentration (μmol/g)Reference
GlutamineMuscleOKGIncreased (P<0.01)[4]
ArginineMuscleOKGIncreased (P<0.05)[4]
GlutamineJejunumOKGIncreased (P<0.01)[4]

Signaling Pathways and Mechanisms of Action

The anabolic and precursor effects of this compound are mediated through several interconnected signaling pathways.

Direct Precursor Supply

The most direct mechanism is the provision of ornithine and α-ketoglutarate, which are metabolized to glutamine and arginine as described in Section 2.

Precursor_Supply OKG Ornithine Oxoglurate Orn Ornithine OKG->Orn aKG Alpha-Ketoglutarate OKG->aKG GSA Glutamate-γ- semialdehyde Orn->GSA OAT Cit Citrulline Orn->Cit Glu Glutamate aKG->Glu GDH P5C P5C GSA->P5C GSA->Glu Pro Proline P5C->Pro Gln Glutamine Glu->Gln GS Arg Arginine Cit->Arg

Metabolic conversion of OKG to its key products.

Hormonal Regulation

This compound has been shown to stimulate the secretion of anabolic hormones, including insulin and growth hormone.[1][11] Insulin promotes the uptake of amino acids into cells and stimulates protein synthesis. The combined presence of ornithine and α-KG is necessary for this insulin-secretory effect.[12]

Hormonal_Regulation OKG Ornithine Oxoglurate Pancreas Pancreatic Islets OKG->Pancreas GH Growth Hormone Secretion OKG->GH Insulin Insulin Secretion Pancreas->Insulin Anabolism Anabolic Effects (e.g., Protein Synthesis) Insulin->Anabolism GH->Anabolism NO_GS_Pathway OKG Ornithine Oxoglurate Arg Arginine OKG->Arg Glu Glutamate OKG->Glu NO Nitric Oxide Arg->NO NOS Gln Glutamine Glu->Gln GS Insulin Insulin Secretion NO->Insulin Gln->Insulin Perfused_Liver_Workflow Start Isolate Rat Liver Perfusion Perfuse with Krebs-Henseleit Buffer + Amino Acids Start->Perfusion Supplement Supplement Perfusate with: - Ornithine - α-KG - OKG - Arginine Perfusion->Supplement Sample Collect Perfusate Samples at Intervals Supplement->Sample Freeze Quick-Freeze Liver Tissue Post-Perfusion Supplement->Freeze Analysis Analyze Amino Acids, Urea, α-KG in Samples and Tissue Sample->Analysis Freeze->Analysis

References

Ornithine Alpha-Ketoglutarate: A Deep Dive into its Biochemical Pathways and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ornithine Alpha-Ketoglutarate (OKG) is a complex salt formed from two molecules of the amino acid L-ornithine and one molecule of alpha-ketoglutarate (α-KG).[1] Initially recognized for its role in clinical nutrition, particularly in patients experiencing trauma, burns, or post-surgical recovery, OKG has garnered significant interest for its anabolic and anticatabolic properties.[2] This technical guide provides a comprehensive overview of the biochemical pathways involving OKG, its influence on key signaling cascades, and its therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of OKG's mechanism of action.

Metabolic Fates of Ornithine and Alpha-Ketoglutarate

Upon administration, OKG dissociates into its constituent components, ornithine and α-KG, which then enter distinct yet interconnected metabolic pathways. The synergistic action of both molecules appears to be crucial for the full spectrum of OKG's biological effects, as the administration of either component alone does not fully replicate the metabolic changes observed with OKG.[3][4]

Ornithine Metabolism

Ornithine serves as a critical junction for several metabolic routes, primarily the urea cycle and the synthesis of proline, glutamate, and polyamines. The two major enzymatic pathways governing its fate are initiated by Ornithine Aminotransferase (OAT) and Ornithine Decarboxylase (ODC).

1. Ornithine Aminotransferase (OAT) Pathway:

The primary catabolic route for ornithine involves its transamination by the mitochondrial enzyme Ornithine Aminotransferase (OAT). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde (GSA) and L-glutamate.[5] GSA exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). P5C can then be converted to proline by P5C reductase or to glutamate by P5C dehydrogenase.[5] This pathway is central to the synthesis of proline and glutamate from ornithine.

dot

OAT_Pathway Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT alpha_KG α-Ketoglutarate alpha_KG->OAT GSA Glutamate-γ-semialdehyde OAT->GSA P5C Δ1-Pyrroline-5-carboxylate GSA->P5C spontaneous cyclization P5C_reductase P5C Reductase P5C->P5C_reductase P5C_dehydrogenase P5C Dehydrogenase P5C->P5C_dehydrogenase Proline Proline Glutamate Glutamate P5C_reductase->Proline P5C_dehydrogenase->Glutamate

Caption: The Ornithine Aminotransferase (OAT) metabolic pathway.

2. Ornithine Decarboxylase (ODC) Pathway and Polyamine Synthesis:

Ornithine is the obligate precursor for the synthesis of polyamines, which are small, polycationic molecules essential for cell growth, differentiation, and proliferation. The rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, catalyzed by the enzyme Ornithine Decarboxylase (ODC).[6] Putrescine is subsequently converted to spermidine and spermine through the actions of spermidine synthase and spermine synthase, respectively.[6]

dot

ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) (Rate-limiting step) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine

Caption: The Ornithine Decarboxylase (ODC) pathway for polyamine synthesis.

Alpha-Ketoglutarate Metabolism

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[7] It can be formed from the oxidative decarboxylation of isocitrate and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.[7] Beyond its role in energy production, α-KG serves as a precursor for the synthesis of several amino acids, including glutamate and glutamine, and acts as a nitrogen scavenger.[7]

dot

AKG_Metabolism cluster_TCA TCA Cycle Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA α-Ketoglutarate Dehydrogenase Glutamate Glutamate alpha_KG->Glutamate Transaminases Glutamine Glutamine Glutamine->Glutamate Glutaminase Glutamate->alpha_KG Glutamate Dehydrogenase mTOR_Pathway OKG Ornithine Alpha-Ketoglutarate alpha_KG α-Ketoglutarate OKG->alpha_KG Akt Akt alpha_KG->Akt activates Growth_Factors Insulin / IGF-1 PI3K PI3K Growth_Factors->PI3K PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Muscle Hypertrophy S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition of inhibitor HPLC_Workflow start Start: Plasma Sample Collection deproteinization Deproteinization (e.g., with TCA) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection & Filtration centrifugation->supernatant derivatization Pre-column Derivatization (with OPA) supernatant->derivatization hplc Reverse-Phase HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification end End: Amino Acid Concentrations quantification->end

References

Pharmacokinetics and Bioavailability of Ornithine Oxoglurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), a salt composed of two molecules of the amino acid ornithine and one molecule of alpha-ketoglurate (α-KG), has been a subject of interest in clinical nutrition and metabolic support. It is utilized in various clinical settings, particularly in patients experiencing catabolic stress, such as burn victims, post-surgery patients, and the elderly, to improve nutritional status and promote wound healing. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for optimizing its therapeutic use and for the development of new drug formulations. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetics of this compound

Following oral administration, this compound is rapidly absorbed, leading to a significant increase in plasma ornithine concentrations. The alpha-ketoglutarate moiety, however, does not show a corresponding increase in plasma levels, indicating its rapid and intense metabolism, likely at the intestinal and hepatic levels.[1][2][3]

Absorption

This compound is administered orally.[1] Studies in healthy human subjects have shown that after a 10 g oral dose of OKG, the peak plasma concentration (Cmax) of ornithine is reached within 1 to 1.5 hours (Tmax).[2][3][4] The increase in plasma ornithine levels has been observed to be proportional to the administered dose in the range of 2 to 10 g.[2][3] Interestingly, there is evidence of a direct interaction between ornithine and alpha-ketoglutarate at the intestinal level, where α-KG can reduce the rate of ornithine absorption.[5]

Distribution

Limited information is available on the specific tissue distribution of ornithine and its metabolites following OKG administration in humans. In animal studies, after enteral administration, radioactivity from labeled ornithine was distributed across various tissues.[5]

Metabolism

This compound undergoes extensive metabolism, with less than 1% of the administered dose being excreted unchanged in the urine.[2] The metabolic fate of the two components, ornithine and alpha-ketoglutarate, is distinct.

Ornithine Metabolism: The primary metabolic pathway for ornithine is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT).[6][7] This enzyme facilitates the transamination of ornithine with alpha-ketoglutarate to form glutamate-γ-semialdehyde (GSA) and glutamate. GSA can then be further metabolized to other important amino acids, notably proline and glutamine.[2][8][9] In catabolic states, such as in burn patients, proline is the main quantitative metabolite of ornithine from OKG.[8]

Alpha-Ketoglutarate Metabolism: Alpha-ketoglutarate is a key intermediate in the Krebs cycle and is rapidly metabolized in the enterocytes and hepatocytes. Its plasma concentration does not significantly increase after oral OKG administration, underscoring its high first-pass metabolism.[1][2][3] It can be converted to glutamate, which then contributes to the synthesis of glutamine, arginine, and proline.[2][9]

The co-administration of ornithine and alpha-ketoglutarate in the form of OKG appears to influence their mutual metabolism, leading to a more pronounced increase in the levels of their metabolic products compared to when each component is administered alone.[4]

Excretion

Due to its extensive metabolism, only a minimal amount of unchanged this compound is excreted in the urine.[1][2] The metabolic products are incorporated into the body's amino acid pool or further catabolized, with the nitrogen being ultimately excreted as urea.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for ornithine following the oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Ornithine in Healthy Volunteers after a Single Oral Dose of 10 g this compound

ParameterValueReference
Cmax (Peak Plasma Concentration) 494 ± 91 µmol/L[3][4]
Tmax (Time to Peak Plasma Concentration) 60 - 75 min[3][4]

Table 2: Pharmacokinetic Parameters of Ornithine in Burn Patients after a Single Enteral Bolus of 10 g this compound

ParameterValueReference
Elimination Half-life (t½) 89 min[8]
Absorption Constant (ka) 0.028 min⁻¹[8]

Table 3: Area Under the Curve (AUC) of Ornithine Metabolites in Burn Patients after a Single Enteral Bolus of 10 g this compound (0-7h)

MetaboliteAUC₀₋₇h (mmol·min/L)Reference
Proline 41.4 ± 5.6[8]
Glutamine 20.4 ± 5.7[8]
Arginine 7.3 ± 1.9[8]

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetics and bioavailability of this compound.

Human Pharmacokinetic Studies

Study Design: A typical study design involves the administration of a single oral dose of this compound to healthy, fasting human volunteers.[3][4] Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 75, 90, 120, 180, 240, and 300 minutes). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Subject Population: Studies have been conducted in both healthy adult volunteers and specific patient populations, such as burn patients.[4][8] The health status of the subjects can significantly influence the pharmacokinetic profile.

Analytical Methods

Quantification of Ornithine and Metabolites in Plasma: The determination of ornithine and its amino acid metabolites in plasma is commonly performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • HPLC with Pre-column Derivatization: This method involves the derivatization of amino acids with a reagent such as o-phthalaldehyde (OPA) to form fluorescent adducts that can be detected with high sensitivity.

    • Sample Preparation: Plasma proteins are precipitated using an acid (e.g., sulfosalicylic acid). The supernatant is then neutralized and used for derivatization.

    • Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase often consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Fluorescence detection is used to quantify the derivatized amino acids.

  • LC-MS/MS: This technique offers high specificity and sensitivity for the quantification of ornithine and its metabolites.

    • Sample Preparation: A simple protein precipitation step with an organic solvent (e.g., methanol or acetonitrile) is often sufficient.

    • Chromatographic Conditions: A reversed-phase or HILIC column is used to separate the analytes from endogenous plasma components.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.

Signaling and Metabolic Pathways

The metabolic fate of this compound is intricately linked to central amino acid metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the metabolic pathways involved.

experimental_workflow cluster_protocol Experimental Protocol cluster_analysis Analytical Procedure Dose Oral Administration of This compound Sampling Blood Sampling (pre- and post-dose) Dose->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-20°C or below) Processing->Storage Extraction Protein Precipitation & Derivatization (HPLC) or Direct Injection (LC-MS/MS) Storage->Extraction Sample Analysis Separation Chromatographic Separation (HPLC or LC) Extraction->Separation Detection Quantification (Fluorescence or MS/MS) Separation->Detection PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Detection->PK_Analysis

Figure 1: Experimental workflow for a pharmacokinetic study of this compound.

metabolic_pathway OKG This compound (Oral) Intestine Intestinal Lumen OKG->Intestine Ornithine Ornithine Intestine->Ornithine AKG α-Ketoglutarate Intestine->AKG Enterocyte Enterocyte Ornithine->Enterocyte OAT Ornithine Aminotransferase (OAT) Ornithine->OAT AKG->Enterocyte AKG->OAT Krebs Krebs Cycle AKG->Krebs PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver Hepatocyte PortalVein->Liver Liver->Ornithine Liver->AKG Systemic Systemic Circulation Liver->Systemic GSA Glutamate-γ-semialdehyde OAT->GSA Glutamate Glutamate OAT->Glutamate Proline Proline GSA->Proline Arginine Arginine Glutamate->Arginine Glutamine Glutamine Glutamate->Glutamine Glutamate->Krebs

Figure 2: Metabolic pathway of this compound after oral administration.

Conclusion

This compound is a readily absorbed compound that delivers ornithine systemically while the alpha-ketoglutarate moiety is extensively metabolized presystemically. The pharmacokinetic profile of ornithine is characterized by a rapid absorption and a relatively short elimination half-life. The metabolism of both components leads to the production of several key amino acids, including proline, glutamine, and arginine, which are thought to contribute to the therapeutic effects of this compound. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical resource for researchers and professionals in the field of drug development and clinical nutrition. Further studies are warranted to fully elucidate the oral bioavailability of ornithine from this compound and to establish a more detailed dose-response relationship for its pharmacokinetic parameters in various populations.

References

Anabolic and anticatabolic properties of ornithine oxoglurate in stress states

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anabolic and Anticatabolic Properties of Ornithine Oxoglutarate in Stress States

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine Oxoglutarate (OKG), also known as Ornithine Alpha-Ketoglutarate, is a salt formed by two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate (AKG), an intermediate in the Krebs cycle.[1] In clinical nutrition, OKG has garnered significant attention for its potent anabolic (protein-building) and anticatabolic (protein-sparing) properties, particularly in hypercatabolic and hypermetabolic stress states such as severe burns, major surgery, trauma, and malnutrition.[1][2] These conditions are characterized by accelerated muscle protein breakdown, negative nitrogen balance, and impaired physiological functions, leading to increased morbidity and mortality.[3][4][5] OKG supplementation, administered enterally or parenterally, has been shown to counteract these detrimental effects by promoting protein synthesis, improving nitrogen retention, and enhancing recovery processes like wound healing.[1][2][6] This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental basis for the use of OKG in managing stress-induced catabolism.

Core Mechanisms of Action

The therapeutic efficacy of OKG is attributed to the synergistic metabolic actions of its two components, ornithine and alpha-ketoglutarate, which become available upon its dissociation in the body.[7] The combined molecule has demonstrated superior metabolic benefits compared to the administration of its individual components separately.[7][8]

1.1 Metabolic Fates of Ornithine and Alpha-Ketoglutarate

  • Ornithine (ORN): As a non-proteinogenic amino acid, ornithine is a central intermediate in the urea cycle. It serves as a precursor for the synthesis of several crucial metabolites:

    • Arginine: Ornithine can be converted to arginine, which is a substrate for nitric oxide (NO) synthesis and a potent secretagogue for anabolic hormones like insulin and growth hormone.[1][9]

    • Proline: Essential for collagen synthesis, proline derived from ornithine plays a vital role in wound healing and tissue repair.[9][10]

    • Polyamines (e.g., Putrescine): Synthesized via ornithine decarboxylase, polyamines are critical for cell proliferation, differentiation, and tissue regeneration.[11][12]

  • Alpha-Ketoglutarate (AKG): AKG is a key intermediate in the Krebs cycle, linking carbohydrate and amino acid metabolism.[13] It is a primary precursor for:

    • Glutamate and Glutamine: AKG can be transaminated to form glutamate, which is then converted to glutamine.[8][12] Glutamine is the most abundant free amino acid in the body and is a critical fuel source for rapidly dividing cells, including enterocytes and immune cells.[14] Its levels are severely depleted during stress, and restoration is crucial for maintaining gut barrier integrity and immune function.[8][14]

The metabolism of OKG results in the production of glutamine, arginine, and proline, with proline being the main metabolite quantitatively in burn patients.[10]

1.2 Hormonal and Signaling Pathways

OKG's anabolic effects are mediated, in part, by its ability to stimulate the secretion of key anabolic hormones. It has been shown to increase plasma levels of insulin and growth hormone.[7][9] Furthermore, OKG administration can potentiate glucose-induced insulin secretion.[15]

The molecular mechanism for its anabolic action involves the mechanistic Target of Rapamycin (mTOR) signaling pathway , a master regulator of protein synthesis and cell growth.[16][17][18] L-ornithine, one of OKG's components, has been shown to augment the phosphorylation of downstream targets of the mTOR complex 1 (mTORC1), such as p70S6K and S6, both in vitro and in vivo, indicating an activation of this key anabolic pathway.[16][19] This activation promotes mRNA translation and protein synthesis.

Quantitative Data on OKG's Efficacy

Clinical and preclinical studies have provided robust quantitative data supporting the anabolic and anticatabolic effects of OKG in various stress models.

Table 1: Effects of OKG Supplementation in Severe Burn Patients

Parameter OKG Group Control Group Time Point p-value Source
Cumulative Nitrogen Balance (g N) +127 ± 13 -63 ± 18 Day 21 <0.05 [2]
Transthyretin (mg/L) 259 ± 9 161 ± 10 Day 21 <0.001 [2]
Retinol-Binding Protein (RBP) (mg/L) 45 ± 1 33 ± 1 Day 21 <0.001 [2]
Body Weight Loss (%) -2.6% -6.3% Day 21 <0.001 [2]

| Day of Last Skin Graft | 23.7 ± 2.1 | 39.9 ± 9.9 | End of Study | <0.05 |[6] |

Table 2: Effects of OKG on Amino Acid Pools in Burned Rats

Parameter B-OKG Group B-Gly (Control) B-Orn Group B-KG Group p-value Source
Plasma Glutamine Significantly Higher Control Higher (but less than OKG) No Effect p<0.01 (vs Control, KG) [8]
Muscle Glutamine Significantly Higher Control Significantly Higher No Effect p<0.05 (vs Orn), p<0.01 (vs Control, KG) [8]

| Muscle Glutamate | Significantly Higher | Control | Significantly Higher | No Effect | p<0.01 (vs Control, KG) |[8] |

Table 3: Effects of OKG on Markers of Protein Catabolism and Wound Healing

Parameter OKG Supplementation Control (Isonitrogenous) Effect Source
Urinary 3-Methylhistidine Reduced Baseline Indicates decreased muscle protein breakdown [6]
Urinary Hydroxyproline Reduced Baseline Indicates improved collagen balance/wound healing [6]

| Wound Healing Score | Better Performance | Lower Performance | Objective scoring showed clinical improvement |[2] |

Experimental Protocols

The following sections detail the methodologies of key studies that have established the efficacy of OKG.

3.1 Protocol: Randomized Controlled Trial in Severe Burn Patients

  • Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.[2]

  • Patient Population: 60 adult patients with severe burns covering 20-60% of their total body surface area (TBSA).[2]

  • Intervention: Patients were randomly assigned to receive either 20 g/day of ornithine oxoglutarate or an isocaloric, isonitrogenous placebo, administered enterally in addition to their standard nutritional support.[2]

  • Duration: The supplementation was provided for 21 consecutive days, starting approximately 4 days post-injury.[2]

  • Data Collection and Endpoints:

    • Primary Outcomes: Daily nitrogen balance was calculated from nitrogen intake and 24-hour urinary nitrogen excretion.

    • Secondary Outcomes: Plasma levels of nutritional markers (transthyretin, RBP), body weight changes, and clinical recovery were monitored.[2] Wound healing was assessed using an objective scoring system.[2]

  • Statistical Analysis: Comparisons between the two groups were performed using appropriate statistical tests to determine the significance of the observed differences (p < 0.05 considered significant).[2]

3.2 Protocol: In Vivo Study in a Rat Burn Injury Model

  • Animal Model: 48 young male Wistar rats were used. A burn injury was induced by scalding with boiling water to cover 20% of the body surface area.[8][14]

  • Experimental Groups: After a 24-hour fast, the burned rats were randomly allocated to one of four enteral nutrition groups for 48 hours:

    • B-OKG: Supplemented with 5 g/kg/day of OKG.

    • B-Orn: Supplemented with an isomolar amount of ornithine.

    • B-KG: Supplemented with an isomolar amount of alpha-ketoglutarate.

    • B-Gly: An isonitrogenous control group supplemented with glycine.[8]

  • Administration Route: Diets were administered via gavage (enteral feeding).[8]

  • Sample Collection and Analysis: At the end of the 48-hour refeeding period, animals were euthanized. Blood was collected for plasma analysis. Tissue samples from muscle (e.g., Anterior tibialis), liver, and jejunal mucosa were harvested, frozen in liquid nitrogen, and stored for amino acid concentration analysis using high-performance liquid chromatography (HPLC).[8][14]

  • Endpoints: The primary endpoints were the concentrations of glutamine, glutamate, arginine, and other relevant amino acids in plasma and various tissues to assess the metabolic effects of OKG and its components.[8][14]

Mandatory Visualizations

Signaling Pathways and Workflows

Metabolic Fate of Ornithine Oxoglutarate (OKG) OKG Ornithine Oxoglutarate (OKG) Ornithine Ornithine OKG->Ornithine Dissociation AKG Alpha-Ketoglutarate (AKG) OKG->AKG Dissociation Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines Urea Urea Cycle Ornithine->Urea Glutamate Glutamate AKG->Glutamate Transamination Krebs Krebs Cycle AKG->Krebs GH_Insulin Growth Hormone & Insulin Secretion Arginine->GH_Insulin NO_Synth Nitric Oxide (NO) Synthesis Arginine->NO_Synth Collagen Collagen Synthesis (Wound Healing) Proline->Collagen Cell_Growth Cell Growth & Differentiation Polyamines->Cell_Growth Glutamine Glutamine Glutamate->Glutamine Immune_Fuel Immune & Gut Cell Fuel Glutamine->Immune_Fuel

Caption: Metabolic pathways of Ornithine Oxoglutarate (OKG) after dissociation.

OKG's Influence on Anabolic Signaling via mTORC1 OKG OKG Metabolites (Arginine, Glutamine, etc.) GF Growth Factors (Insulin, GH) OKG->GF Stimulates Secretion mTORC1 mTORC1 (Active) OKG->mTORC1 Amino Acid Sensing PI3K PI3K GF->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synth

Caption: OKG metabolites activate the mTORC1 pathway to promote protein synthesis.

Experimental Workflow: Human Clinical Trial Recruit Patient Recruitment (e.g., Severe Burns 20-60% TBSA) Screen Screening & Informed Consent Recruit->Screen Random Randomization Screen->Random GroupA Group A: Intervention (Enteral OKG, e.g., 20 g/day) Random->GroupA Blinded GroupB Group B: Control (Enteral Placebo) Random->GroupB Blinded FollowUp Follow-up Period (e.g., 21 Days) GroupA->FollowUp GroupB->FollowUp Data Data Collection (Nitrogen Balance, Blood Samples, Clinical Outcomes) FollowUp->Data Analysis Statistical Analysis (Comparison between groups) Data->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow for a double-blind, randomized controlled trial on OKG.

Conclusion

Ornithine Oxoglutarate stands out as a unique nutritional supplement with well-documented anabolic and anticatabolic properties beneficial in a range of stress states. Its mechanism of action is multifaceted, stemming from the provision of key metabolic precursors—ornithine and alpha-ketoglutarate—which fuel pathways leading to the synthesis of glutamine, arginine, proline, and polyamines.[1][8] By stimulating anabolic hormone secretion and activating the mTORC1 signaling pathway, OKG directly promotes protein synthesis.[7][19] Concurrently, it improves nitrogen balance, restores depleted amino acid pools, and accelerates wound healing, thereby counteracting the severe catabolism associated with critical illness.[2][6] The robust quantitative data from both human and animal studies underscore its clinical efficacy. For researchers and drug development professionals, OKG represents a valuable therapeutic agent for improving nutritional status and clinical outcomes in hypercatabolic patients.

References

The Effect of Ornithine Oxoglurate on Insulin and Growth Hormone Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), a salt formed from two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate, has garnered significant interest for its anabolic and anti-catabolic properties. Its therapeutic potential has been explored in various clinical settings, including trauma, burns, surgery, and malnutrition. Central to its mechanism of action is its ability to modulate the secretion of key anabolic hormones, notably insulin and growth hormone (GH). This technical guide provides a comprehensive overview of the core mechanisms by which OKG influences insulin and GH secretion, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound and Insulin Secretion

Ornithine oxoglutarate is a potent stimulator of insulin secretion from pancreatic β-cells. This effect is not merely a consequence of its constituent parts but arises from a synergistic interaction between ornithine and α-ketoglutarate.

Core Mechanisms of Action

The insulinotropic effect of OKG is primarily mediated through two key pathways: the nitric oxide (NO) synthase pathway and the glutamine synthetase pathway.

  • Nitric Oxide (NO) Synthesis: OKG serves as a precursor for arginine, the substrate for nitric oxide synthase (NOS). The simultaneous administration of ornithine and α-ketoglutarate diverts ornithine metabolism towards arginine synthesis.[1] The subsequent increase in intracellular arginine fuels the production of NO by neuronal nitric oxide synthase (nNOS) within pancreatic islets. NO, in turn, potentiates glucose-stimulated insulin secretion.

  • Glutamine Synthesis: Both ornithine and α-ketoglutarate can be metabolized to glutamate, a precursor for glutamine synthesis, a process catalyzed by glutamine synthetase.[2] Glutamine plays a crucial role in insulin secretion, and its increased availability within β-cells contributes to the insulinotropic effect of OKG.[3][4]

Studies have shown that the insulin-secreting effect of OKG requires the joint presence of both ornithine and α-ketoglutarate, as administering either component alone does not elicit the same response.[4][5] Furthermore, the effects of OKG on insulin secretion are distinct from those of glucose, suggesting separate signaling pathways.[3]

Quantitative Data on Insulin Secretion

The following tables summarize the quantitative effects of OKG on insulin secretion from various studies.

Table 1: Effect of this compound on Insulin Secretion in Isolated Rat Pancreatic Islets

OKG Concentration (mmol/L)Fold Increase in Insulin Secretion (vs. Basal)Statistical SignificanceReference
0.251.7P<0.05[4]
0.5--
1.0--
2.54.2P<0.05[4]

Table 2: Effect of Inhibitors on OKG-Induced Insulin Secretion in Rat Pancreatic Islets

InhibitorTarget PathwayReduction in OKG-Induced Insulin Secretion (%)Statistical SignificanceReference
L-NAMENitric Oxide Synthase30P<0.05[4]
MSOGlutamine Synthetase40P<0.05[4]
DFMOOrnithine DecarboxylaseIneffective-[4]

Table 3: In Vivo Effect of this compound on Plasma Insulin Levels in Rats

TreatmentDoseObservationReference
OKG (intravenous)25 mg/kgIncreased plasma insulin to a similar extent as glucose (0.8 g/kg).[3]
OKG + Glucose25 mg/kg + 0.8 g/kgSignificantly increased glucose-induced insulin secretion.[3]

Table 4: Effect of Oral this compound on Plasma Insulin in Healthy Humans

TreatmentDosePeak Increase in InsulinemiaTime to PeakStatistical SignificanceReference
OKG10 g+24%15 minP < 0.05[6]

Table 5: Effect of Enteral this compound on Plasma Insulin in Trauma Patients

GroupTreatmentPlasma Insulin (µIU/mL)Statistical Significance (vs. Control)Reference
OKG20 g/day 44.2 ± 8.4P < 0.05
ControlIsonitrogenous diet15.7 ± 5.0-

Signaling Pathway for OKG-Induced Insulin Secretion

OKG_Insulin_Secretion cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine AKG α-Ketoglutarate OKG->AKG Arginine Arginine Ornithine->Arginine Metabolism Glutamate Glutamate Ornithine->Glutamate Metabolism AKG->Glutamate Metabolism NO Nitric Oxide (NO) Arginine->NO + NOS nNOS Insulin_Vesicles Insulin Vesicles NO->Insulin_Vesicles Potentiates Exocytosis Glutamine Glutamine Glutamate->Glutamine + GS Glutamine Synthetase (GS) Glutamine->Insulin_Vesicles Stimulates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

OKG-Induced Insulin Secretion Pathway.

This compound and Growth Hormone Secretion

The effect of OKG on growth hormone (GH) secretion is primarily attributed to its role as a precursor for the amino acids arginine and glutamine, both of which are potent GH secretagogues.

Core Mechanisms of Action
  • Arginine-Mediated GH Release: As previously mentioned, OKG administration increases the availability of arginine. Arginine stimulates GH release by inhibiting the release of somatostatin, a hypothalamic hormone that suppresses GH secretion.[7] It may also have a direct stimulatory effect on the pituitary gland.

  • Glutamine-Mediated GH Release: OKG is a precursor to glutamine.[2] Oral glutamine supplementation has been shown to increase GH levels, although the precise mechanism is not fully elucidated.

  • Insulin-Like Growth Factor-1 (IGF-1): Some studies suggest that the anabolic effects of OKG may be mediated, in part, by an increase in plasma IGF-1 levels.[8] GH stimulates the production of IGF-1 in the liver and other tissues.

Quantitative Data on Growth Hormone and IGF-1 Levels

Table 6: Effect of Enteral this compound on Plasma Growth Hormone and IGF-1 in Trauma Patients

GroupTreatmentPlasma GH (ng/mL)Plasma IGF-1 (ng/mL)Statistical Significance (vs. Control)Reference
OKG20 g/day 1.68 ± 0.33106 ± 13P < 0.05
ControlIsonitrogenous diet0.92 ± 0.1675 ± 18-

Signaling Pathway for OKG-Mediated Growth Hormone Secretion

OKG_GH_Secretion cluster_periphery Periphery cluster_cns Central Nervous System cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary OKG This compound (OKG) Arginine Arginine OKG->Arginine Metabolism Glutamine Glutamine OKG->Glutamine Metabolism Somatostatin Somatostatin Release Arginine->Somatostatin Inhibits (-) Somatotroph Somatotroph Arginine->Somatotroph Stimulates (+) Glutamine->Somatotroph Stimulates (+) Somatostatin->Somatotroph Inhibits (-) GH_Secretion GH Secretion Somatotroph->GH_Secretion human_trial_workflow Recruitment Participant Recruitment Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization OKG_Group OKG Group Randomization->OKG_Group Placebo_Group Placebo Group Randomization->Placebo_Group Baseline Baseline Measurements (Blood Samples) OKG_Group->Baseline Placebo_Group->Baseline Intervention_OKG OKG Administration Baseline->Intervention_OKG Intervention_Placebo Placebo Administration Baseline->Intervention_Placebo Follow_up Follow-up Measurements (Blood Samples) Intervention_OKG->Follow_up Intervention_Placebo->Follow_up Analysis Hormone & Metabolite Analysis Follow_up->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

References

The Role of Ornithine Oxoglurate in Ammonia Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia, a neurotoxic byproduct of protein catabolism, poses a significant threat to cellular function, particularly within the central nervous system. Its effective detoxification is paramount for maintaining physiological homeostasis. Ornithine Oxoglurate (OKG), a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate, has emerged as a promising therapeutic agent in managing hyperammonemia, a condition characterized by elevated ammonia levels, often associated with liver disease and other metabolic disorders. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning the role of OKG in ammonia detoxification, supported by a comprehensive review of preclinical and clinical data. Detailed experimental protocols and visual representations of the key metabolic pathways are presented to facilitate a deeper understanding and guide future research and drug development in this area.

Introduction: The Challenge of Hyperammonemia

Hyperammonemia can arise from various congenital and acquired conditions, with liver cirrhosis being a predominant cause. The accumulation of ammonia in the bloodstream leads to a cascade of detrimental effects, most notably hepatic encephalopathy (HE), a neuropsychiatric syndrome characterized by cognitive impairment, motor disturbances, and, in severe cases, coma and death.[1][2] The primary organ responsible for ammonia detoxification is the liver, where it is converted into the non-toxic and excretable compound, urea, through the urea cycle.[3][4] When liver function is compromised, the capacity of the urea cycle is diminished, leading to systemic hyperammonemia.

Skeletal muscle and astrocytes in the brain also play a role in ammonia detoxification, primarily through the synthesis of glutamine from glutamate and ammonia, a reaction catalyzed by glutamine synthetase.[5] However, this pathway can lead to an accumulation of glutamine in astrocytes, contributing to cerebral edema, a hallmark of acute liver failure. Therefore, therapeutic strategies aimed at enhancing ammonia detoxification are crucial in the management of hyperammonemia and its associated pathologies.

Mechanism of Action of this compound

This compound (OKG) exerts its ammonia-lowering effects by providing key substrates for the two primary pathways of ammonia detoxification: the urea cycle and glutamine synthesis. Upon administration, OKG dissociates into its constituent components, ornithine and alpha-ketoglutarate (α-KG), which then participate in distinct but interconnected metabolic pathways.

The Role of Ornithine in the Urea Cycle

Ornithine is a critical intermediate in the urea cycle, a series of five enzymatic reactions that convert ammonia to urea.[4] In the mitochondria of hepatocytes, ornithine combines with carbamoyl phosphate to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC).[4] By providing an exogenous source of ornithine, OKG can enhance the flux through the urea cycle, thereby increasing the rate of ammonia detoxification.[6]

dot

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport OKG Ornithine Oxoglurate OKG->Ornithine_mito Provides Ornithine

Caption: The Urea Cycle and the role of Ornithine from OKG.

The Role of Alpha-Ketoglutarate in Glutamine Synthesis

Alpha-ketoglutarate (α-KG) is a key intermediate in the Krebs cycle and plays a crucial role in amino acid metabolism. In the context of ammonia detoxification, α-KG serves as a precursor for the synthesis of glutamate. Glutamate dehydrogenase (GDH) can catalyze the reductive amination of α-KG to form glutamate, thereby consuming an ammonia molecule.[7][8][9] Subsequently, glutamate can be converted to glutamine by glutamine synthetase (GS), a reaction that incorporates another molecule of ammonia.[5][10] This pathway is particularly important in astrocytes for clearing ammonia from the brain.

dot

Glutamine_Synthesis cluster_pathway Glutamine Synthesis Pathway alpha_KG Alpha-Ketoglutarate GDH Glutamate Dehydrogenase (GDH) alpha_KG->GDH NH3_1 NH₃ NH3_1->GDH Glutamate Glutamate GDH->Glutamate GS Glutamine Synthetase (GS) Glutamate->GS NH3_2 NH₃ NH3_2->GS Glutamine Glutamine GS->Glutamine OKG Ornithine Oxoglurate OKG->alpha_KG Provides α-KG Preclinical_Workflow start Start: Acclimatize Wistar Rats grouping Randomly Assign to Groups (Control, Ammonium Acetate, OKG + Ammonium Acetate) start->grouping treatment Administer OKG or Vehicle grouping->treatment induction Induce Hyperammonemia (Ammonium Acetate Injection) treatment->induction sampling Collect Blood and Tissue Samples at Timed Intervals induction->sampling analysis Biochemical Analysis: - Blood Ammonia (Enzymatic Assay) - Urea & NPN (Colorimetric) - Tissue Antioxidants & Lipid Peroxidation sampling->analysis data_analysis Statistical Analysis of Data analysis->data_analysis end End: Report Findings data_analysis->end

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Ornithine Oxoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, is a compound of significant interest in clinical nutrition and pharmacology. It is recognized for its potential anabolic and anticatabolic effects, particularly in states of metabolic stress such as trauma, burns, and malnutrition. The therapeutic efficacy of OKG is intrinsically linked to the cellular uptake and subsequent metabolic fates of its constituent components, ornithine and alpha-ketoglutarate. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms, metabolic pathways, and associated signaling events of ornithine oxoglutarate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.

Cellular Uptake of Ornithine and Alpha-Ketoglutarate

Ornithine oxoglutarate readily dissociates into ornithine and alpha-ketoglutarate in aqueous solutions. Therefore, the cellular uptake is primarily governed by the transport mechanisms of these individual molecules.

Ornithine Transport

The uptake of ornithine, a cationic amino acid, into cells is a carrier-mediated process facilitated by specific solute carriers (SLCs). The primary transporters involved are the cationic amino acid transporters (CATs), belonging to the SLC7 family.

  • Key Transporters:

    • CAT-1 (SLC7A1): A high-affinity transporter for ornithine, lysine, and arginine.

    • y+LAT2 (SLC7A6): A transporter that mediates the exchange of cationic amino acids for neutral amino acids.

    • Mitochondrial Ornithine Carriers (ORC1/SLC25A15 and ORC2/SLC25A2): These transporters are crucial for the transport of ornithine from the cytosol into the mitochondrial matrix, a key step in the urea cycle and other metabolic pathways.[1]

Alpha-Ketoglutarate Transport

Alpha-ketoglutarate (α-KG), a dicarboxylic acid, is transported across the plasma membrane and into the mitochondria by various carriers. In contrast to the carrier-mediated transport of ornithine, the uptake of α-KG by some cells, such as fibroblasts, has been suggested to occur via a non-mediated diffusion process.[2] However, specific transporters are known to facilitate its movement across mitochondrial membranes.

  • Key Transporters:

    • Dicarboxylate Carriers (e.g., SLC25A10): These mitochondrial carriers are involved in the transport of dicarboxylates, including α-KG.

Quantitative Data on Ornithine Transport

The efficiency of ornithine transport can be described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

TransporterSubstrateCell/Tissue TypeKm (mM)Vmax (nmol/mg protein/min)Reference
Mitochondrial Ornithine CarrierOrnithineLiver Mitochondria0.16Not Reported[3]
Ornithine AminotransferaseOrnithineRat Liver1.4Not Reported
Ornithine Aminotransferaseα-KetoglutarateRat Liver0.7Not Reported

Note: Vmax values are often cell type and condition-specific and are not always reported in the literature.

Metabolism of Ornithine and Alpha-Ketoglutarate

Once inside the cell, ornithine and alpha-ketoglutarate enter distinct but interconnected metabolic pathways.

Metabolic Fate of Ornithine

Ornithine serves as a precursor for the synthesis of several important biomolecules, including polyamines, proline, and glutamate.

  • Polyamine Synthesis: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the precursor for the polyamines spermidine and spermine. Polyamines are essential for cell growth, proliferation, and differentiation.

  • Proline and Glutamate Synthesis: Ornithine is converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT) . Glutamate-γ-semialdehyde can then be converted to proline or glutamate.[4]

Metabolic Fate of Alpha-Ketoglutarate

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle , a central pathway for cellular energy production. It can also be used in transamination reactions to synthesize amino acids, most notably glutamate.

Interplay of Ornithine and Alpha-Ketoglutarate Metabolism

The administration of OKG provides both ornithine and alpha-ketoglutarate, which can synergistically influence cellular metabolism. The alpha-ketoglutarate component can fuel the TCA cycle and provide a substrate for the transamination of ornithine, thus promoting its conversion to proline and glutamate.

Signaling Pathways Modulated by Ornithine Oxoglutarate

OKG and its metabolites have been shown to modulate several key signaling pathways involved in cell growth, inflammation, and metabolism.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Ornithine has been shown to activate the mTORC1 signaling pathway, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[5][6][7] This activation promotes protein synthesis.

mTOR_Signaling Ornithine Ornithine mTORC1 mTORC1 Ornithine->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 eIF4E eIF4E pFourEBP1->eIF4E releases eIF4E->Protein_Synthesis

Ornithine-mediated activation of the mTORC1 signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Alpha-ketoglutarate has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitor of NF-κB (IκB).[8][9][10] This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory genes.

NFkB_Signaling cluster_cytoplasm Cytoplasm alpha_KG Alpha-Ketoglutarate IKK IKK alpha_KG->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB pIkB p-IκB IkB->pIkB Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome pIkB->Proteasome degradation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Experimental_Workflow start Start: Cell Culture treatment Treatment with Ornithine Oxoglutarate start->treatment uptake_assay Radiolabeled Uptake Assay treatment->uptake_assay Cellular Uptake metabolism_analysis Metabolite Extraction & HPLC Analysis treatment->metabolism_analysis Metabolism signaling_analysis Western Blotting for Signaling Proteins treatment->signaling_analysis Signaling data_analysis Data Analysis and Interpretation uptake_assay->data_analysis metabolism_analysis->data_analysis signaling_analysis->data_analysis

References

Ornithine Oxoglutarate and its Impact on Polyamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglutarate (OKG), a salt formed from two molecules of ornithine and one molecule of α-ketoglutarate, has garnered significant attention in clinical nutrition and pharmacology for its anabolic and anticatabolic properties. A core aspect of its mechanism of action lies in its profound influence on polyamine synthesis pathways. This technical guide provides an in-depth exploration of the biochemical interplay between ornithine oxoglutarate and the synthesis of polyamines—putrescine, spermidine, and spermine. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the intricate molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating polyamine metabolism.

Introduction

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] The intracellular concentration of polyamines is tightly regulated, and dysregulation of their metabolism has been implicated in various pathological conditions, including cancer.[2] The synthesis of polyamines is a complex metabolic pathway with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme.[3]

Ornithine oxoglutarate serves as a direct precursor for ornithine, the substrate for ODC, thereby directly influencing the rate of polyamine biosynthesis.[4] This guide elucidates the molecular journey from OKG administration to the downstream effects on polyamine levels and associated signaling pathways.

The Polyamine Synthesis Pathway

The de novo synthesis of polyamines in mammalian cells is a well-defined metabolic cascade. It begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[5] Putrescine is then sequentially converted to the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.

The provision of ornithine from ornithine oxoglutarate directly fuels this pathway at its initial, rate-limiting step.

Polyamine_Synthesis OKG Ornithine Oxoglutarate Ornithine Ornithine OKG->Ornithine Alpha_KG α-Ketoglutarate OKG->Alpha_KG Putrescine Putrescine Ornithine->Putrescine CO₂ Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine ODC Ornithine Decarboxylase (ODC) ODC->Putrescine SpdS Spermidine Synthase SpdS->Spermidine SpmS Spermine Synthase SpmS->Spermine SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM dcSAM->Spermidine aminopropyl group dcSAM->Spermine aminopropyl group SAMDC SAM Decarboxylase (SAMDC) SAMDC->dcSAM

Figure 1: The Polyamine Synthesis Pathway Fueled by Ornithine Oxoglutarate.

Quantitative Impact of Ornithine Oxoglutarate on Polyamine Levels

Preclinical studies have consistently demonstrated the potent effect of ornithine oxoglutarate supplementation on elevating polyamine concentrations in various tissues. The following tables summarize key quantitative findings from studies in rat models.

Table 1: Effect of OKG on Tissue Polyamine Concentrations in Traumatized Rats
TissueTreatment GroupPutrescine (nmol/g)Spermidine (nmol/g)Spermine (nmol/g)
Muscle Control25 ± 3180 ± 15350 ± 25
Control + OKG35 ± 4210 ± 18380 ± 30
Trauma45 ± 5 220 ± 20*360 ± 28
Trauma + OKG48 ± 6230 ± 22370 ± 31
Liver Control15 ± 2450 ± 40600 ± 50
Control + OKG22 ± 3510 ± 45630 ± 55
Trauma20 ± 3480 ± 42610 ± 52
Trauma + OKG28 ± 4**540 ± 48650 ± 58
Intestine Control150 ± 12800 ± 70500 ± 45
Control + OKG180 ± 15880 ± 75530 ± 48
Trauma160 ± 14820 ± 72510 ± 46
Trauma + OKG195 ± 18900 ± 80*540 ± 50

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the non-traumatized control group. Data synthesized from Jeevanandam et al. (1992).[4]

Table 2: Urinary Polyamine Excretion in Rats Supplemented with OKG
Treatment GroupPutrescine (nmol/24h)Spermidine (nmol/24h)Spermine (nmol/24h)
Control Diet 150 ± 1880 ± 940 ± 5
OKG Supplemented Diet 250 ± 25110 ± 1255 ± 7*

*Data are presented as mean ± SEM. *p < 0.05 compared to the control diet group. Data synthesized from Jeevanandam et al. (1996).[6]

Signaling Pathways Modulated by Polyamines

The cellular effects of elevated polyamine levels extend beyond their structural roles and involve the modulation of key signaling pathways that govern cell growth and proliferation. Two of the most notable pathways influenced by polyamines are the mTOR and MAPK signaling cascades.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7] Polyamines have been shown to interact with the mTOR pathway, promoting cell growth in part through this interaction.[5] Depletion of polyamines can inhibit the signaling cascade downstream of mTOR.

mTOR_Pathway cluster_0 Ornithine Oxoglutarate (OKG) cluster_1 mTOR Signaling Pathway OKG OKG Ornithine Ornithine OKG->Ornithine Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines mTORC1 mTORC1 Polyamines->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Translation Protein Synthesis (Cell Growth, Proliferation) p70S6K->Translation _4EBP1->Translation

Figure 2: Influence of Polyamines on the mTOR Signaling Pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Polyamines can modulate the MAPK pathway, although the specific mechanisms are complex and can be cell-type dependent.[8]

MAPK_Pathway cluster_0 Ornithine Oxoglutarate (OKG) cluster_1 MAPK Signaling Pathway OKG OKG Ornithine Ornithine OKG->Ornithine Polyamines Polyamines Ornithine->Polyamines Raf Raf Polyamines->Raf modulates MEK MEK Polyamines->MEK modulates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation TranscriptionFactors->CellularResponse

Figure 3: Modulatory Role of Polyamines in the MAPK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ornithine oxoglutarate and polyamine metabolism.

In Vivo Animal Studies

Objective: To determine the effect of OKG supplementation on tissue polyamine levels in a rat model of trauma.

Animal Model: Male Sprague-Dawley rats (150-170g) are subjected to bilateral femur fractures to induce a catabolic state.[9]

Dietary Intervention:

  • Following a 2-day starvation period, rats are fed an isonitrogenous liquid diet for 4 days.[9]

  • The control group receives the basal diet.

  • The experimental group receives the basal diet supplemented with OKG, where 2.3% of the dietary nitrogen is replaced by nitrogen from OKG.[6]

Sample Collection:

  • At the end of the feeding period, rats are euthanized.

  • Tissues (muscle, liver, intestine) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[4]

  • 24-hour urine samples are collected in metabolic cages for the analysis of excreted polyamines.[6]

Animal_Study_Workflow Start Start: Sprague-Dawley Rats Trauma Induce Trauma (Bilateral Femur Fracture) Start->Trauma Starvation 2-Day Starvation Trauma->Starvation Diet 4-Day Dietary Intervention Starvation->Diet ControlDiet Control Diet Diet->ControlDiet OKGDiet OKG-Supplemented Diet Diet->OKGDiet Euthanasia Euthanasia ControlDiet->Euthanasia OKGDiet->Euthanasia SampleCollection Sample Collection Euthanasia->SampleCollection Tissues Tissues (Muscle, Liver, Intestine) SampleCollection->Tissues Urine 24h Urine SampleCollection->Urine Analysis Polyamine Analysis (HPLC) Tissues->Analysis Urine->Analysis

Figure 4: Workflow for In Vivo Animal Studies.
Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Polyamines are extracted from biological samples, derivatized to form fluorescent compounds, and then separated and quantified using reverse-phase HPLC with fluorescence detection.

Sample Preparation:

  • Homogenize tissue samples (e.g., 50 mg) in perchloric acid.

  • Centrifuge to precipitate proteins.

  • The supernatant containing polyamines is collected for derivatization.

Derivatization:

  • An automated in-line reaction is performed where polyamines in the sample react with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine to form fluorescent derivatives.[10]

HPLC Analysis:

  • Column: C18 reverse-phase column.[10]

  • Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile).

  • Detection: Fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]

  • Quantification: Polyamine concentrations are determined by comparing the peak areas of the samples to those of known standards.

Ornithine Decarboxylase (ODC) Activity Assay

Principle: ODC activity is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.[11]

Procedure:

  • Prepare a cell or tissue lysate.

  • Incubate the lysate with a reaction mixture containing L-[1-14C]ornithine and pyridoxal phosphate (a cofactor for ODC).

  • The reaction is carried out in a sealed vial containing a filter paper impregnated with a CO2 trapping agent (e.g., NaOH).

  • Stop the reaction by adding acid, which facilitates the release of 14CO2.

  • The trapped 14CO2 on the filter paper is measured using a scintillation counter.

  • ODC activity is expressed as the amount of 14CO2 produced per unit of time per milligram of protein.

Conclusion

Ornithine oxoglutarate serves as a potent modulator of polyamine synthesis by providing the essential precursor, ornithine. This direct influence on the rate-limiting step of the pathway leads to increased intracellular and tissue levels of putrescine, spermidine, and spermine. The resulting elevation in polyamines can, in turn, impact critical cellular signaling pathways, such as the mTOR and MAPK cascades, which are central to the regulation of cell growth and proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of OKG's mechanism of action and its therapeutic potential. A thorough understanding of the interplay between ornithine oxoglutarate and polyamine metabolism is crucial for the development of novel therapeutic strategies targeting a range of physiological and pathological conditions.

References

Methodological & Application

Application Notes and Protocols for Studying Ornithine Oxoglutarate's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ornithine oxoglutarate (OKG), a salt formed from ornithine and alpha-ketoglutarate, is a compound of interest for its potential anabolic and anticatabolic properties. It is believed to play a role in various cellular processes, including cell proliferation, tissue repair, and the modulation of inflammatory responses. Understanding the cellular and molecular mechanisms of OKG is crucial for its therapeutic application. This document provides detailed application notes and protocols for studying the effects of OKG in relevant cell culture models. The featured models include intestinal epithelial cells (IPEC-J2), a co-culture model of the intestinal barrier (Caco-2/HT29-MTX), and human fibroblasts.

I. Intestinal Epithelial Cell Model: IPEC-J2 for Oxidative Stress Studies

The intestinal porcine epithelial cell line J2 (IPEC-J2) is a non-transformed cell line that serves as an excellent in vitro model for the porcine small intestinal epithelium[1]. This model is particularly useful for investigating the protective effects of nutritional compounds like OKG against oxidative stress, a key factor in various intestinal pathologies.

Application Note:

This protocol allows for the evaluation of OKG's cytoprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in IPEC-J2 cells. Key parameters to assess include cell viability and apoptosis.

Experimental Protocol:

1. Cell Culture and Seeding:

  • Culture IPEC-J2 cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 nutrient mixture, supplemented with 5% fetal bovine serum (FBS), 1% insulin-transferrin-selenium (ITS), 1% penicillin-streptomycin, and 15 mM HEPES.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For viability assays, seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and reach about 80% confluency.

2. Induction of Oxidative Stress and OKG Treatment:

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free culture medium.

  • Pre-treat the IPEC-J2 cells with varying concentrations of OKG (e.g., 0.5 mM, 1 mM, 2 mM) for 24 hours.

  • After pre-treatment, expose the cells to H₂O₂ (e.g., 300 µM) for 4 hours to induce oxidative stress. Include a control group with no H₂O₂ exposure and a group with H₂O₂ exposure but no OKG pre-treatment.

3. Assessment of Cell Viability (MTT Assay):

  • Following treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Data Presentation:

Table 1: Effect of OKG on IPEC-J2 Cell Viability under Oxidative Stress

Treatment GroupOKG Concentration (mM)H₂O₂ (300 µM)Cell Viability (%)
Control0-100 ± 5.2
H₂O₂ Alone0+52 ± 4.5
OKG + H₂O₂0.5+65 ± 3.8
OKG + H₂O₂1.0+78 ± 4.1
OKG + H₂O₂2.0+89 ± 3.9

Data are presented as mean ± standard deviation and are representative of expected outcomes.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture IPEC-J2 Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with OKG (24h) Seed->Pretreat Induce Induce oxidative stress with H₂O₂ (4h) Pretreat->Induce MTT MTT Assay Induce->MTT Measure Measure Absorbance MTT->Measure

IPEC-J2 Oxidative Stress Experimental Workflow

II. Intestinal Barrier Model: Caco-2/HT29-MTX Co-culture

To model the human intestinal barrier, a co-culture of Caco-2 cells, which differentiate into absorptive enterocytes, and HT29-MTX cells, which differentiate into mucus-producing goblet cells, can be utilized[2]. This model allows for the assessment of intestinal barrier integrity through the measurement of Transepithelial Electrical Resistance (TEER).

Application Note:

This protocol describes the use of a Caco-2/HT29-MTX co-culture to evaluate the effect of OKG on intestinal barrier function. An increase in TEER suggests an enhancement of barrier integrity.

Experimental Protocol:

1. Cell Culture and Co-culture Seeding:

  • Culture Caco-2 and HT29-MTX cells separately in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • For co-culture, seed Caco-2 and HT29-MTX cells at a ratio of 9:1 onto Transwell inserts (0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².

  • Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

2. OKG Treatment and TEER Measurement:

  • After 21 days, treat the co-cultures with different concentrations of OKG (e.g., 1 mM, 5 mM, 10 mM) added to the apical and basolateral compartments for 24 or 48 hours.

  • Measure TEER at baseline (before treatment) and at specified time points after OKG addition using an epithelial volt-ohm meter.

  • TEER values (Ω·cm²) are calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert.

Data Presentation:

Table 2: Effect of OKG on TEER in Caco-2/HT29-MTX Co-cultures

Treatment GroupOKG Concentration (mM)TEER (Ω·cm²) at 24h% Change from Baseline
Control0450 ± 250
OKG1480 ± 30+6.7
OKG5520 ± 28+15.6
OKG10550 ± 35+22.2

Data are presented as mean ± standard deviation and are representative of expected outcomes.

Experimental Workflow:

G cluster_0 Co-culture Preparation cluster_1 Treatment & Measurement Seed Seed Caco-2/HT29-MTX on Transwells Differentiate Culture for 21 days for differentiation Seed->Differentiate Treat Treat with OKG Differentiate->Treat MeasureTEER Measure TEER at 0, 24, 48h Treat->MeasureTEER

Caco-2/HT29-MTX TEER Experimental Workflow

III. Human Fibroblast Model for Proliferation Studies

Human fibroblasts are a valuable model for studying the anabolic effects of compounds on cell proliferation and DNA synthesis. The anabolic potential of OKG can be assessed by measuring the incorporation of radiolabeled thymidine into the DNA of these cells[3].

Application Note:

This protocol details a method to quantify the effect of OKG on the proliferation of human fibroblasts by measuring [³H]thymidine incorporation into newly synthesized DNA. This assay is performed under glutamine-free and serum-poor conditions to better isolate the effects of OKG[3].

Experimental Protocol:

1. Cell Culture:

  • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For the experiment, seed cells in 24-well plates at a low density to ensure they are in a proliferative state.

2. [³H]Thymidine Incorporation Assay:

  • Once the cells have attached, replace the growth medium with a glutamine-free and serum-poor (e.g., 0.5% FBS) medium.

  • Add various concentrations of OKG (e.g., 0.1 mM, 1 mM, 10 mM) to the wells.

  • Add [³H]thymidine (1 µCi/mL) to each well and incubate for 24 hours.

  • After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).

  • Add cold 5% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate the DNA.

  • Wash the wells twice with cold 5% TCA.

  • Solubilize the DNA by adding 0.5 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

Data Presentation:

Table 3: Effect of OKG on [³H]Thymidine Incorporation in Human Fibroblasts

Treatment GroupOKG Concentration (mM)[³H]Thymidine Incorporation (CPM)% Increase from Control
Control015,000 ± 1,2000
OKG0.118,500 ± 1,50023.3
OKG1.025,000 ± 2,10066.7
OKG10.032,000 ± 2,800113.3

Data are presented as mean ± standard deviation and are representative of expected outcomes.

IV. Signaling Pathways Modulated by Ornithine Oxoglutarate

The effects of OKG are mediated through various signaling pathways. Two key pathways are the mTOR signaling pathway, which regulates cell growth and proliferation, and the polyamine synthesis pathway, which is crucial for cell division.

mTOR Signaling Pathway:

OKG, through its metabolite alpha-ketoglutarate, can influence the mTORC1 signaling pathway. Alpha-ketoglutarate can inhibit mTORC1, leading to the induction of autophagy and influencing cell survival and longevity.

G OKG Ornithine Oxoglutarate (OKG) AKG Alpha-ketoglutarate OKG->AKG mTORC1 mTORC1 AKG->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits CellSurvival Cell Survival & Longevity Autophagy->CellSurvival promotes

OKG's Influence on the mTOR Signaling Pathway
Polyamine Biosynthesis Pathway:

The ornithine component of OKG is a direct precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. OKG can thus stimulate this pathway, contributing to its anabolic effects[3].

G OKG Ornithine Oxoglutarate (OKG) Ornithine Ornithine OKG->Ornithine Putrescine Putrescine Ornithine->Putrescine via ODC ODC Ornithine Decarboxylase (ODC) Polyamines Spermidine, Spermine Putrescine->Polyamines Proliferation Cell Proliferation Polyamines->Proliferation stimulates

Ornithine Oxoglutarate and the Polyamine Biosynthesis Pathway

References

Application Notes and Protocols for the Quantification of Ornithine Oxoglutarate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglutarate (OGO), also known as ornithine α-ketoglutarate (OKG), is a salt formed from the amino acid ornithine and α-ketoglutaric acid.[1] It is utilized in clinical nutrition and liver therapy.[1] Accurate and reliable quantification of ornithine and its metabolites in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of ornithine oxoglutarate, focusing on widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

General Sample Preparation for Biological Samples

Proper sample preparation is critical to remove interfering substances and ensure the accuracy and reproducibility of the analytical method. The most common initial step for plasma and serum samples is protein precipitation.

Protocol: Protein Precipitation

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA, heparin).

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Precipitation: To 100 µL of plasma or serum, add a precipitating agent. Common choices include:

    • 30% sulfosalicylic acid (10 µL).[2]

    • Acetonitrile (e.g., in a 1:3 or 1:4 sample to solvent ratio).[3]

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[2]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution (if necessary): The supernatant may be further diluted with an appropriate solvent or mobile phase before injection into the analytical system.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantification of amino acids. For ornithine, which lacks a strong chromophore, pre-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This method is suitable for the quantification of primary amino acids, including ornithine.

Experimental Protocol

  • Standard Preparation: Prepare stock solutions of L-ornithine in ultrapure water. Create a series of working standards by serial dilution to establish a calibration curve.

  • Sample Preparation: Use the protein precipitation protocol described above.

  • Derivatization: A common derivatizing agent is o-phthaldialdehyde (OPA). The reaction is rapid and produces a highly fluorescent derivative.

  • Chromatographic Conditions:

    • Column: Agilent, Eclipse XDB-C18 column (150 × 4.6 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% orthophosphoric acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Elution: A gradient elution is typically used to achieve good separation.[4]

    • Flow Rate: 1 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV detection at 225 nm.[4]

Quantitative Data Summary

ParameterValueReference
Linearity (R²)> 0.999[4]
Precision (%RSD)< 2%[4]
Accuracy (% Recovery)Close to 100%[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. It often allows for direct analysis without derivatization.

Method 2: Hydrophilic Interaction Chromatography (HILIC)-Tandem Mass Spectrometry

HILIC is well-suited for the retention and separation of polar compounds like ornithine.

Experimental Protocol

  • Standard and Sample Preparation: Prepare standards and process biological samples as described in the general sample preparation protocol. An isotopically labeled internal standard (e.g., D6-ornithine) should be added to all samples and standards to correct for matrix effects and procedural losses.[3][5]

  • Chromatographic Conditions:

    • Column: Silica-based HILIC column.[3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 75:25 acetonitrile:0.1% trifluoroacetic acid in water).[3]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for ornithine and its internal standard are monitored.

Quantitative Data Summary

ParameterValueReference
Linearity Range7.5 to 205 µmol/L[3][5]
Intra-day Precision (%RSD)1.1%[3][5]
Inter-day Precision (%RSD)3.5%[3][5]
Lower Limit of Quantification (LLOQ)37.1 pg/mL (for ornithine-lactam)[5]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation HILIC Separation Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of ornithine in biological samples using LC-MS/MS.

Enzymatic Assays

Enzymatic assays can be a cost-effective and rapid method for the quantification of specific enzymatic activities related to ornithine metabolism, such as ornithine aminotransferase.

Method 3: Coupled Enzymatic Assay for Ornithine Aminotransferase (OAT)

This assay measures the activity of OAT by coupling the reaction to the reduction of a chromogenic or fluorogenic substrate.

Principle of the Assay

Ornithine aminotransferase catalyzes the transfer of an amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate. The production of glutamate can be measured using a coupled enzymatic reaction.

Signaling Pathway

OAT_Assay cluster_detection Detection Reaction Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT aKG α-Ketoglutarate aKG->OAT GSA Glutamate-γ-semialdehyde Glutamate L-Glutamate H2O2 H₂O₂ Glutamate->H2O2 O₂ OAT->GSA OAT->Glutamate Glutamate_Oxidase L-Glutamate Oxidase Chromogen_Oxidized Oxidized Chromogen (Colored/Fluorescent) H2O2->Chromogen_Oxidized Peroxidase Peroxidase Peroxidase Chromogen_Reduced Reduced Chromogen

Caption: Coupled enzymatic assay for ornithine aminotransferase activity.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium pyrophosphate (pH 8.0).[6]

    • Substrate Solution: 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM pyridoxal phosphate (PLP), and 20 mM L-ornithine in assay buffer.[6]

    • Enzyme Solution: Prepare solutions of pyrroline 5-carboxylate reductase 1 (PYCR1) and the sample containing OAT.[6]

  • Assay Procedure (Microplate Format):

    • Add 100 µL of the substrate solution to each well of a microplate.[6]

    • Pre-incubate the plate at 37 °C for 10 minutes.[6]

    • Initiate the reaction by adding 1 µL of PYCR1 and 1 µL of the OAT sample to each well.[6]

    • Shake the plate at 37 °C for 1 minute.[6]

    • Measure the absorbance at 340 nm every 5 seconds for 30 minutes.[6]

  • Data Analysis: The rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the OAT activity.

Quantitative Data Summary

ParameterValueReference
Linearity (Correlation Coefficient)0.999 (for a related ODC assay)[7]
Accuracy (% Recovery)98 ± 5% (for a related ODC assay)[7]

Method Validation

All analytical methods used for quantitative purposes in regulated studies must be validated to ensure their reliability. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness & Stability Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Linearity->LOQ Accuracy->Precision

Caption: Key parameters for the validation of an analytical method.

Conclusion

The choice of analytical method for the quantification of ornithine oxoglutarate in biological samples depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is generally the preferred method for its superior sensitivity and specificity, especially in complex biological matrices. HPLC with derivatization provides a robust and reliable alternative, while enzymatic assays are useful for high-throughput screening of enzyme activity. Proper method validation is essential to ensure the generation of high-quality, reliable data for research and drug development purposes.

References

Determining Optimal Dosage of Ornithine Oxoglurate for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglurate (OGO), also known as ornithine alpha-ketoglutarate (OKG), is a nutritional supplement composed of two key metabolic intermediates: the amino acid ornithine and the Krebs cycle intermediate alpha-ketoglutarate. It has been investigated for its potential therapeutic benefits in a variety of catabolic states, including burn injuries, trauma, sepsis, and cancer-associated cachexia. The anabolic and anticatabolic properties of OGO are attributed to its role as a precursor for several important molecules, including arginine, proline, glutamine, and polyamines, and its ability to stimulate the secretion of anabolic hormones like insulin and growth hormone. This document provides a comprehensive guide for researchers to determine the optimal dosage of OGO for in vivo research, summarizing quantitative data from various animal models and providing detailed experimental protocols.

Data Presentation: this compound Dosages in Preclinical Models

The optimal dosage of this compound is highly dependent on the animal model, the specific pathological condition being investigated, and the intended therapeutic outcome. The following tables summarize dosages used in various in vivo studies.

Animal ModelConditionRoute of AdministrationDosageObserved Effects
Rats Burn InjuryEnteral5 g/kg/dayLimited muscle weight loss and protein hypercatabolism, improved muscle glutamine pool.[1]
EndotoxemiaGavage0.5, 1.5, 4.5 g/kg/dayDose-dependent increase in tissue glutamine concentration and nitrogen balance. The highest dose counteracted myofibrillar hypercatabolism.[2]
Yoshida Sarcoma (Cancer Cachexia)Oral (in diet)5 g/kg/dayDid not improve muscle mass or protein balance, but decreased the ubiquitination rate by 23%.[3]
Healthy & TraumatizedOral (in diet)Not specifiedIncreased growth hormone and insulin. Better metabolic benefits than its individual components.[4]
HealthyIntravenous (bolus)25 mg/kgIncreased plasma insulin to a similar extent as glucose.[5]
Mice Dextran Sulfate Sodium (DSS)-Induced ColitisOral (in diet)0.5%, 1%, 1.5% of diet1% OGO increased body weight and serum growth hormone and insulin. Alleviated weight loss and colonic damage in DSS-induced colitis.[6]
Pigs Chronic Oxidative Stress (d-galactose induced)Oral (in diet)0.5% of dietAlleviated growth-suppression, restored serum amino acids, and altered gut microbiota.[7]
Lactating PigletsOral (in diet)0.75% of dietSignificantly improved growth performance.[6]
Turkeys Healthy (growing)Oral0.4 g/kg/dayIncreased bone mineral density and mechanical endurance of the tibia.[8]
Chicks Healthy (growing)Oral (in diet)0.2% or 0.4% of dietIncreased body weight gain and enhanced pectoral muscle development.[6]

Signaling Pathways Modulated by this compound

This compound exerts its effects through multiple signaling pathways. A key mechanism is the stimulation of insulin secretion, which involves the synthesis of nitric oxide (NO) and glutamine.[5][9] Ornithine, a component of OGO, can also activate the mTORC1 pathway, a central regulator of protein synthesis.

OGO_Signaling_Pathway OGO This compound (OGO) Ornithine Ornithine OGO->Ornithine AKG Alpha-Ketoglutarate OGO->AKG PancreaticIslets Pancreatic Islets Ornithine->PancreaticIslets mTORC1_Pathway mTORC1 Pathway Ornithine->mTORC1_Pathway AKG->PancreaticIslets NO_Synthase Nitric Oxide Synthase PancreaticIslets->NO_Synthase Glutamine_Synthase Glutamine Synthetase PancreaticIslets->Glutamine_Synthase NO Nitric Oxide (NO) NO_Synthase->NO Glutamine Glutamine Glutamine_Synthase->Glutamine Insulin_Secretion Insulin Secretion NO->Insulin_Secretion Glutamine->Insulin_Secretion Protein_Synthesis Protein Synthesis mTORC1_Pathway->Protein_Synthesis Experimental_Workflow cluster_0 Phase 1: Dose-Ranging Study cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Mechanistic Study ModelSelection 1. Animal Model Selection & Acclimatization DoseSelection 2. Selection of Dose Range (Based on Literature) ModelSelection->DoseSelection Administration 3. OGO Administration (e.g., Oral Gavage, Diet) DoseSelection->Administration Toxicity 4. Monitoring for Toxicity (Weight, Behavior, etc.) Administration->Toxicity Endpoint 5. Preliminary Efficacy Endpoint Measurement Toxicity->Endpoint OptimalDose 6. Selection of Optimal & Sub-optimal Doses Endpoint->OptimalDose DefinitiveStudy 7. Definitive Efficacy Study (Larger Cohorts) OptimalDose->DefinitiveStudy DetailedAnalysis 8. Detailed Endpoint Analysis (Biochemical, Histological) DefinitiveStudy->DetailedAnalysis Mechanism 9. Investigation of Mechanism of Action DetailedAnalysis->Mechanism PathwayAnalysis 10. Signaling Pathway Analysis Mechanism->PathwayAnalysis

References

Application Notes and Protocols: A Comparative Overview of Enteral and Parenteral Ornithine Oxoglurate Administration in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed summary and comparison of the clinical use of ornithine oxoglurate (OKG) administered via enteral and parenteral routes. The information is compiled from various clinical studies to guide research and development.

Quantitative Data Summary

Direct comparative pharmacokinetic data between enteral and parenteral administration of this compound in a single study population is limited in the available scientific literature. The following tables summarize quantitative data from separate studies investigating each route of administration in different patient populations. Caution is advised when making direct comparisons due to these differences.

Table 1: Pharmacokinetics of Enteral this compound in Adult Burn Patients [1]

ParameterValue (Mean ± SEM)Notes
Ornithine Pharmacokinetics Following a 10 g single bolus dose.
Absorption Constant (ka)0.028 min⁻¹Plasma pharmacokinetics of ornithine followed a one-compartment model with first-order input.
Elimination Half-life (t½)89 minOKG was extensively metabolized.
Metabolite Production (AUC₀₋₇h) Area under the curve from 0 to 7 hours after a 10 g bolus.
Proline41.4 ± 5.6 mmol·min/LProline was the main metabolite quantitatively.
Glutamine20.4 ± 5.7 mmol·min/LGlutamine and arginine production were higher in the bolus group compared to continuous infusion.
Arginine7.3 ± 1.9 mmol·min/L

Table 2: Effects of Parenteral this compound Infusion in Healthy Adult Subjects [2]

ParameterObservationNotes
Arterial Ornithine ConcentrationSix-fold increaseDuring infusion of 28 mg/min for 150 min.
Splanchnic Ornithine UptakeIncreased
Leg Tissue Ornithine UptakeIncreased
Arterial Urea ConcentrationDecreased by 6% (P<0.01)
Arterial Ammonia ConcentrationDecreased by 20% (P<0.05)

Experimental Protocols

2.1. Enteral Administration Protocol: Bolus vs. Continuous Infusion in Burn Patients [1]

  • Study Design: A kinetic study in 42 adult burn patients (35 men, 7 women; mean age 33 ± 2 years) with a mean total burn surface area of 31 ± 1%. Patients were studied on day 7 post-burn.

  • Randomization: Patients were randomly assigned to one of four groups:

    • OKG Bolus: A single 10 g dose of this compound.

    • OKG Continuous Infusion: 10, 20, or 30 g/day of this compound administered over 21 hours via a gastric tube.

    • Control: An isonitrogenous control group.

  • Sample Collection: Blood samples were collected to determine plasma ornithine and OKG metabolite concentrations.

  • Analytical Method: Pharmacokinetic analysis of plasma ornithine concentrations was performed using a one-compartment model with first-order input.

2.2. Parenteral Administration Protocol: Continuous Infusion in Healthy Subjects [2]

  • Study Population: Seven healthy, non-obese subjects.

  • Study Design: Measurement of splanchnic and leg exchange of amino acids, urea, and ammonia in the basal state and during OKG infusion.

  • Intervention: Intravenous infusion of this compound at a rate of 28 mg/min for 150 minutes.

  • Measurements: Arterial concentrations of ornithine, urea, and ammonia were measured. Splanchnic and leg tissue uptake of various amino acids were also determined.

Signaling Pathways and Mechanisms of Action

This compound is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate.[3] Its mechanism of action is believed to be a result of the combined effects of its constituent parts, which act as precursors to several important metabolites.[3] The simultaneous administration of ornithine and alpha-ketoglutarate appears to divert ornithine towards arginine synthesis, a pathway that is less prominent when ornithine is given alone.[3] OKG has been associated with the secretion of anabolic hormones like insulin and growth hormone.[3]

cluster_OKG This compound (OKG) cluster_Metabolites Metabolic Fates cluster_Effects Physiological Effects OKG This compound Ornithine Ornithine OKG->Ornithine dissociates to AKG α-Ketoglutarate OKG->AKG dissociates to Hormone_Secretion ↑ Insulin & Growth Hormone Secretion OKG->Hormone_Secretion Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines Glutamate Glutamate AKG->Glutamate Protein_Synthesis ↑ Protein Synthesis Arginine->Protein_Synthesis Glutamine Glutamine Glutamine->Protein_Synthesis Glutamate->Glutamine Glutamate->Proline Hormone_Secretion->Protein_Synthesis Wound_Healing ↑ Wound Healing Protein_Synthesis->Wound_Healing

Metabolic pathway of this compound.

The experimental workflow for a comparative clinical trial of enteral versus parenteral OKG administration would involve several key steps, from patient selection to data analysis.

Start Patient Recruitment (e.g., Burn Patients, Post-operative) Randomization Randomization Start->Randomization GroupA Group A: Enteral OKG Administration (Bolus or Continuous) Randomization->GroupA GroupB Group B: Parenteral OKG Administration (IV Infusion) Randomization->GroupB Intervention Administer OKG for a Defined Period GroupA->Intervention GroupB->Intervention Sampling Serial Blood & Urine Sampling Intervention->Sampling Data Data Collection: - Plasma OKG & Metabolites - Clinical Outcomes - Safety Parameters Sampling->Data Analysis Pharmacokinetic & Pharmacodynamic Analysis Comparison Comparative Data Analysis Analysis->Comparison Data->Analysis

References

Application of Ornithine Oxoglutarate in the Nutritional Support of Burn Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Severe burn injuries induce a profound hypermetabolic and hypercatabolic state, leading to significant muscle protein breakdown, impaired immune function, and delayed wound healing. Nutritional support is a cornerstone of burn care, aiming to mitigate these detrimental effects. Ornithine oxoglutarate (OKG), a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate, has emerged as a promising pharmaconutrient in this setting. It is thought to exert anabolic and anticatabolic effects by serving as a precursor to key metabolites and modulating various signaling pathways. These application notes provide a comprehensive overview of the use of OKG in burn patients, including a summary of clinical findings, detailed experimental protocols, and insights into its mechanisms of action.

Clinical Efficacy and Quantitative Data Summary

Ornithine oxoglutarate has been evaluated in several clinical trials involving severely burned patients. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Effects of Ornithine Oxoglutarate on Nutritional and Clinical Outcomes in Burn Patients

ParameterOKG GroupControl GroupStudy DurationDosageReference
Nitrogen Balance
Cumulative Nitrogen Balance (g N)+127 ± 13-63 ± 18 (p<0.05)21 days20 g/day [1]
Wound Healing
Wound Healing Time (days)60 ± 790 ± 12 (p<0.05)Until healing20 g/day (2 x 10g bolus)[2]
Day of Last Graft23.7 ± 2.139.9 ± 9.9 (p<0.05)Not specified10, 20, or 30 g/day (bolus)[3]
Biochemical Markers
Transthyretin (mg/L) at day 21259 ± 9161 ± 10 (p<0.001)21 days20 g/day [1]
Retinol-Binding Protein (RBP) (mg/L) at day 2145 ± 133 ± 1 (p<0.001)21 days20 g/day [1]
Plasma Phenylalanine (µmol/L) at day 21Significantly reduced (p<0.05)No significant change21 days20 g/day (2 x 10g bolus)[2]
Urinary 3-methylhistidine/creatinine ratio at day 21Significantly reduced (p<0.05)No significant change21 days20 g/day (2 x 10g bolus)[2]
Body Composition
Body Weight Loss (%) at day 21-2.6-6.3 (p<0.001)21 days20 g/day [1]

*Note: In the study by Donati et al. (2000), the significant reduction in plasma phenylalanine and urinary 3-methylhistidine/creatinine ratio was observed in the less severe burn patients.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the use of OKG in burn patients.

Protocol 1: Prospective, Randomized, Double-Blind Study on the Efficacy of OKG in Severe Burn Patients
  • Objective: To evaluate the nutritional and clinical efficacy of OKG in severely burned patients.

  • Patient Population: 60 adult patients with severe burns covering 20-60% of the total body surface area (TBSA).[1]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[1]

  • Intervention:

    • Treatment Group: Received 20 g/day of ornithine oxoglutarate enterally.[1]

    • Control Group: Received an isocaloric placebo.[1]

    • Duration: The intervention was administered for 21 days, starting approximately 4 days after the burn injury.[1]

  • Methodology:

    • Randomization: Patients were randomly assigned to either the OKG or placebo group in a double-blind manner.

    • Nutritional Support: All patients received standard enteral nutrition. The OKG or placebo was mixed with the enteral feeding formula.

    • Data Collection:

      • Nitrogen Balance: Daily nitrogen intake and output were measured to calculate the nitrogen balance from day 3 to day 21.[1]

      • Biochemical Markers: Blood samples were collected at baseline and on day 21 to measure plasma levels of transthyretin and retinol-binding protein (RBP).[1]

      • Body Weight: Body weight was measured at baseline and on day 21 to assess changes in body mass.[1]

      • Wound Healing: The quality of wound healing was assessed using an objective scoring system.[1]

  • Outcome Measures:

    • Primary: Cumulative nitrogen balance at day 21.

    • Secondary: Changes in transthyretin and RBP levels, percentage of body weight loss, and wound healing score.

Protocol 2: Evaluation of OKG on Wound Healing Time in Severe Burn Patients
  • Objective: To compare the effect of OKG supplementation versus an isonitrogenous control on the time to wound healing in severe burn patients.[2]

  • Patient Population: 47 adult patients with severe burns (25-95% TBSA) requiring early and exclusive enteral nutrition.[2]

  • Study Design: A prospective, double-blind, randomized trial.[2]

  • Intervention:

    • Treatment Group: Received 20 g/day of ornithine oxoglutarate, administered as two 10 g boluses at 9 am and 9 pm.[2]

    • Control Group: Received an isonitrogenous control (soy protein mixture).[2]

    • Duration: The intervention was administered for 3 weeks.[2]

  • Methodology:

    • Administration: The OKG or control was administered as a bolus via the enteral feeding tube.

    • Data Collection:

      • Wound Healing Time: The primary endpoint was the time (in days) required for complete wound healing of grafted areas.[2]

      • Nutritional Status: Serum transthyretin and plasma phenylalanine concentrations were measured on days 4 and 21.[2]

      • Muscle Protein Catabolism: Urinary 3-methylhistidine excretion was measured on days 4 and 21.[2]

  • Outcome Measures:

    • Primary: Wound healing time.

    • Secondary: Changes in nutritional markers and indicators of muscle protein catabolism.

Mechanisms of Action and Signaling Pathways

Ornithine oxoglutarate is believed to exert its beneficial effects through multiple mechanisms. It serves as a precursor for several important amino acids and can influence key metabolic and signaling pathways.

Metabolic Fates of Ornithine Oxoglutarate

OKG is metabolized into ornithine and alpha-ketoglutarate. These components can then enter various metabolic pathways. Ornithine is a precursor for the synthesis of proline, polyamines, and arginine. Alpha-ketoglutarate is an intermediate in the Krebs cycle and can be converted to glutamate, which is a precursor for glutamine.[4][5] Both arginine and glutamine are considered conditionally essential amino acids in critically ill patients, playing crucial roles in immune function and wound healing.[6]

OKG Ornithine Oxoglutarate Ornithine Ornithine OKG->Ornithine AKG Alpha-Ketoglutarate OKG->AKG Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines Arginine Arginine Ornithine->Arginine Glutamate Glutamate AKG->Glutamate Krebs_Cycle Krebs Cycle AKG->Krebs_Cycle NO Nitric Oxide Arginine->NO Glutamine Glutamine Glutamate->Glutamine

Caption: Metabolic pathways of ornithine oxoglutarate.

Modulation of Anabolic Signaling

Alpha-ketoglutarate, a metabolite of OKG, has been shown to promote skeletal muscle hypertrophy and protein synthesis through the Akt/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell growth and protein synthesis. The proposed mechanism involves the activation of Akt, which in turn activates mTORC1, leading to the phosphorylation of its downstream targets, S6K1 and 4E-BP1, ultimately resulting in increased protein synthesis.

AKG Alpha-Ketoglutarate (from OKG) Akt Akt AKG->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Increased Muscle Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes

Caption: OKG's role in the Akt/mTOR signaling pathway.

Experimental Workflow for Investigating OKG's Effects

A typical experimental workflow to investigate the effects of ornithine oxoglutarate in a preclinical or clinical setting is outlined below.

cluster_0 Pre-clinical/Clinical Study Setup cluster_1 Data Collection and Analysis cluster_2 Results and Interpretation Patient_Selection Patient/Subject Selection (e.g., Severe Burn Patients) Randomization Randomization Patient_Selection->Randomization Treatment_Group OKG Supplementation Randomization->Treatment_Group Control_Group Placebo/Isonitrogenous Control Randomization->Control_Group Clinical_Outcomes Clinical Outcomes Assessment (Wound Healing, Nitrogen Balance) Treatment_Group->Clinical_Outcomes Biochemical_Analysis Biochemical Analysis (Plasma Amino Acids, Proteins) Treatment_Group->Biochemical_Analysis Signaling_Analysis Molecular Analysis (Western Blot for Akt/mTOR pathway) Treatment_Group->Signaling_Analysis Control_Group->Clinical_Outcomes Control_Group->Biochemical_Analysis Control_Group->Signaling_Analysis Data_Analysis Statistical Analysis Clinical_Outcomes->Data_Analysis Biochemical_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on OKG Efficacy and Mechanism Data_Analysis->Conclusion

References

Investigating Ornithine Oxoglurate for Sarcopenia and Muscle Wasting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related loss of muscle mass and function, and muscle wasting associated with various catabolic states, represent significant unmet medical needs. Ornithine Oxoglurate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has emerged as a potential therapeutic agent due to its role in metabolic and protein synthesis pathways. OKG acts as a precursor to key amino acids, including glutamine and arginine, which are crucial for muscle metabolism and cellular function.[1][2][3] This document provides a comprehensive overview of the current understanding of OKG's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for researchers investigating its potential in the context of sarcopenia and muscle wasting.

Mechanism of Action

This compound's therapeutic potential in combating muscle wasting is believed to stem from its multifaceted mechanism of action, primarily centered around its metabolic dissociation into ornithine and alpha-ketoglutarate. These components serve as precursors for several key molecules that influence muscle protein turnover and anabolic signaling.

1. Precursor to Glutamine and Arginine: Ornithine and alpha-ketoglutarate are precursors for the synthesis of glutamine and arginine, amino acids that play pivotal roles in muscle metabolism.[1][2][3] Glutamine is the most abundant amino acid in skeletal muscle and is involved in protein synthesis.[4] Arginine is a substrate for nitric oxide (NO) synthesis, which can improve blood flow to muscles, and it also plays a role in anabolic signaling.[5][6]

2. Modulation of Anabolic Hormones: Studies have suggested that OKG may influence the secretion of anabolic hormones such as insulin and growth hormone (GH).[1][2][3][7] These hormones are critical for promoting muscle protein synthesis and inhibiting protein breakdown. However, the evidence regarding the effect of OKG on these hormones has been inconsistent in some studies with healthy, weight-trained individuals.[8]

3. Activation of the mTORC1 Signaling Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of muscle protein synthesis. Amino acids, particularly leucine and arginine, are known activators of the mTORC1 pathway.[4][5] By increasing the availability of arginine, OKG is thought to stimulate the mTORC1 pathway, leading to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes the translation of proteins involved in muscle growth.[6][9][10]

OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine Metabolized to AKG Alpha-Ketoglutarate OKG->AKG Metabolized to Hormones Anabolic Hormones (Insulin, GH) OKG->Hormones May Stimulate Arginine Arginine Ornithine->Arginine Glutamine Glutamine AKG->Glutamine mTORC1 mTORC1 Arginine->mTORC1 Activates ProteinSynthesis Muscle Protein Synthesis Glutamine->ProteinSynthesis Substrate Hormones->mTORC1 Activates mTORC1->ProteinSynthesis Promotes MuscleMass ↑ Muscle Mass & Function ProteinSynthesis->MuscleMass

Proposed mechanism of this compound in muscle metabolism.

Data Presentation

The following tables summarize quantitative data from selected studies investigating the effects of this compound on muscle-related parameters.

Table 1: Effects of this compound on Muscle Strength and Mass in Humans

Study PopulationInterventionDurationOutcome MeasureResultCitation
Healthy, weight-trained men10 g/day OKG6 weeksBench Press 1-RM+6.6% increase (p<0.05 vs. placebo)[8][11]
Squat 1-RMNo significant difference vs. placebo[8][11]
Muscle MassNo significant change[8][11]
Malnourished elderly patients10 g/day OKG2 monthsWeight GainSignificant improvement vs. placebo[3]
Body Mass IndexSignificant improvement vs. placebo[3]

Table 2: Effects of this compound in Preclinical Models of Muscle Wasting

Animal ModelConditionInterventionOutcome MeasureResultCitation
RatsBurn Injury5 g/kg/day OKGMuscle Weight LossLimited muscle weight loss[12]
Muscle Protein CatabolismReduced hypercatabolism[12]
Muscle Glutamine PoolSignificantly improved[12]
RatsTrauma (femur fracture)OKG-supplemented dietNitrogen RetentionSignificantly higher (23%) than basal diet[3]
Mice (mdx)Duchenne Muscular Dystrophy2% AKG in drinking waterLimb Muscle StrengthImproved vs. vehicle[12]
Exercise EnduranceImproved vs. vehicle[12]
Gastrocnemius WeightIncreased vs. vehicle[12]
Soleus Muscle WeightIncreased vs. vehicle[12]
Mice-2% AKGGastrocnemius Muscle WeightIncreased[13]
Muscle Fiber DiameterIncreased[13]

Table 3: Effects of this compound on Biochemical Parameters

Population/ModelInterventionParameterResultCitation
Postoperative Patients0.35 g/kg/day OKGMuscle Protein SynthesisMaintained (vs. 23% decrease in control)[14]
Nitrogen BalanceNot significantly different from zero (vs. negative in control)[14]
Healthy Subjects10 g oral OKGPlasma Arginine+41% at 60 min (p<0.05)[15]
Plasma Proline+35% at 60 min (p<0.01)[15]
Plasma Insulin+24% at 15 min (p<0.05)[15]
Burn-injured Patients20 g/day OKGPlasma Ornithine & ProlineIncreased until day 13[16]
Urinary Amino AcidsLower on day 28 vs. control[16]

Signaling Pathway Visualization

The activation of the mTORC1 pathway by amino acids derived from OKG is a critical aspect of its mechanism of action. The following diagram illustrates the key steps in this signaling cascade.

mTORC1_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular OKG This compound Arginine Arginine Glutamine Glutamine TSC_complex TSC1/TSC2 Arginine->TSC_complex Inhibits GCN2 GCN2 Glutamine->GCN2 Sensed by Rheb Rheb-GTP TSC_complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates & Inhibits Inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes Rag_GTPases Rag GTPases GCN2->Rag_GTPases Activates Rag_GTPases->mTORC1 Translocates to Lysosome & Activates

Amino Acid Signaling to mTORC1 Activation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the investigation of this compound in the context of sarcopenia and muscle wasting.

Protocol 1: Dexamethasone-Induced Sarcopenia in Mice

This protocol describes a method to induce a model of sarcopenia in mice using the glucocorticoid dexamethasone.

Materials:

  • C57BL/6 mice (e.g., 3 months old)

  • Dexamethasone (Sigma, #D4902)

  • Sterile saline solution (0.9% NaCl)

  • Animal scale

  • Insulin syringes (for injection)

Procedure:

  • Acclimatize mice to the housing facility for at least one week before the start of the experiment.

  • Randomly assign mice to a control group and a dexamethasone-treated group.

  • Record the baseline body weight of all mice.

  • Prepare a fresh solution of dexamethasone in sterile saline at a concentration that allows for the desired dosage (e.g., 20 mg/kg body weight) in a consistent injection volume.

  • For the dexamethasone-treated group, administer a daily intraperitoneal (i.p.) injection of dexamethasone for a period of 10 days.[16]

  • The control group should receive daily i.p. injections of an equivalent volume of sterile saline.

  • Monitor the body weight and general health of the mice daily.

  • At the end of the 10-day period, proceed with functional assessments (e.g., grip strength, treadmill test) and tissue collection for analysis.

Protocol 2: Assessment of Muscle Function

A. Grip Strength Test

This non-invasive test measures forelimb and/or hindlimb muscle strength.

Materials:

  • Grip strength meter with a grid or bar attachment

  • Animal scale

Procedure:

  • Turn on the grip strength meter and set it to measure the peak force.

  • Gently hold the mouse by the base of its tail.

  • For forelimb strength, lower the mouse towards the grid, allowing only its forepaws to grasp the bar.

  • Pull the mouse back horizontally and steadily until it releases its grip.

  • The peak force will be displayed on the meter. Record this value.

  • Repeat the measurement for a total of three to five trials, with a brief rest period between each trial.

  • For combined forelimb and hindlimb strength, lower the mouse so that all four paws grasp the grid.

  • Pull the mouse back horizontally and record the peak force.

  • Repeat for a total of three to five trials.

  • The average or the highest value of the trials can be used for analysis. Normalize the grip strength to the body weight of the mouse.[2][4][8][17]

B. Treadmill Exhaustion Test

This test assesses endurance and fatigue.

Materials:

  • Rodent treadmill with an electrified grid at the rear

  • Timer

Procedure:

  • Acclimatize the mice to the treadmill for 2-3 days prior to the test. This can involve placing them on the stationary treadmill and then running them at a low speed for a short duration (e.g., 10 m/min for 10 minutes).[5][18]

  • On the day of the test, place the mouse in its lane on the treadmill.

  • Start the treadmill at a low speed (e.g., 10 m/min) and gradually increase the speed according to a predefined protocol. A common protocol is to increase the speed by a set amount at regular intervals (e.g., increase by 2 m/min every 2 minutes).[19]

  • The electrified grid at the back of the treadmill provides a mild stimulus to encourage the mouse to continue running.

  • Continue the test until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to continue running, often characterized by remaining on the shock grid for a set period (e.g., 5-10 consecutive seconds) despite the stimulus.[1][18]

  • Record the total running time and distance covered.

Protocol 3: Analysis of Muscle Fiber Cross-Sectional Area (CSA)

This protocol describes the histological analysis of muscle fiber size.

Materials:

  • Dissected muscle tissue (e.g., gastrocnemius, tibialis anterior)

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane cooled in liquid nitrogen

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation:

    • Immediately after dissection, embed the muscle in OCT compound in a plastic mold.

    • Freeze the embedded muscle by immersing it in isopentane cooled with liquid nitrogen.

    • Store the frozen blocks at -80°C until sectioning.

  • Sectioning:

    • Using a cryostat, cut transverse sections of the muscle at a thickness of 8-10 µm.

    • Mount the sections onto microscope slides.

  • H&E Staining:

    • Perform standard Hematoxylin and Eosin staining to visualize the muscle fibers.

  • Imaging and Analysis:

    • Capture images of the stained muscle sections using a microscope equipped with a digital camera.

    • Using image analysis software, manually or semi-automatically trace the outline of individual muscle fibers to measure their cross-sectional area (CSA).

    • Measure a sufficient number of fibers (e.g., >100) from different regions of the muscle section to obtain a representative average CSA.[20][21]

Protocol 4: Western Blot Analysis of mTORC1 Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

  • Muscle tissue lysate

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the muscle lysates using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-p70S6K) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the activation state.[2][4][6][17][22]

Start Start Induce_Sarcopenia Induce Sarcopenia Model (e.g., Dexamethasone) Start->Induce_Sarcopenia OKG_Treatment This compound Treatment Induce_Sarcopenia->OKG_Treatment Functional_Assessment Functional Assessment (Grip Strength, Treadmill) OKG_Treatment->Functional_Assessment Tissue_Collection Tissue Collection (Muscle) Functional_Assessment->Tissue_Collection Histology Histological Analysis (CSA) Tissue_Collection->Histology Biochemistry Biochemical Analysis (Western Blot) Tissue_Collection->Biochemistry Data_Analysis Data Analysis Histology->Data_Analysis Biochemistry->Data_Analysis End End Data_Analysis->End

Experimental workflow for investigating OKG in a sarcopenia model.

Conclusion

This compound shows promise as a therapeutic agent for mitigating sarcopenia and muscle wasting, primarily through its role as a precursor to key amino acids that fuel muscle protein synthesis and activate anabolic signaling pathways. The provided data, while still emerging, suggests potential benefits in improving muscle function and preserving muscle mass in various catabolic states. The detailed protocols and workflow presented here offer a framework for researchers to further investigate the efficacy and mechanisms of OKG, with the ultimate goal of developing effective interventions for these debilitating conditions. Further well-controlled clinical trials in sarcopenic populations are warranted to fully elucidate the therapeutic potential of this compound.

References

Enhancing Cutaneous Wound Healing with Ornithine Oxoglutarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine oxoglurate (OOG), also known as ornithine alpha-ketoglutarate (OKG), is a dietary supplement that has demonstrated potential in accelerating wound healing.[1][2] This document provides detailed experimental protocols for assessing the efficacy of this compound in promoting cutaneous wound healing. The included in vitro and in vivo methodologies, along with quantitative analysis techniques, offer a comprehensive framework for preclinical evaluation.

Introduction

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling.[3] Nutritional status is a critical determinant of wound repair, with specific amino acids playing pivotal roles. This compound is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate.[2] It is hypothesized to promote wound healing by providing key precursors for the synthesis of proline, arginine, glutamine, and polyamines, which are essential for collagen production, cell proliferation, and immune modulation.[1][2] Clinical studies have suggested that this compound supplementation can improve healing times in patients with severe burns and pressure ulcers.[1][4] These application notes provide a standardized approach to investigate the mechanisms and efficacy of this compound in a preclinical setting.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its pro-healing effects through multiple metabolic pathways. Ornithine can be converted to proline, a major component of collagen, thereby directly contributing to the structural integrity of the healing tissue.[5][6] Additionally, ornithine is a precursor for polyamines, which are crucial for cell proliferation and differentiation. The alpha-ketoglutarate component can enter the Krebs cycle, providing energy for the metabolically demanding process of tissue repair, and can also be a precursor for glutamine.[1] Some studies suggest that ornithine's positive effects on wound healing, such as enhanced collagen deposition and increased wound breaking strength, are independent of the inducible nitric oxide synthase (iNOS) pathway.[5]

This compound Signaling Pathway in Wound Healing OOG This compound Ornithine Ornithine OOG->Ornithine AKG α-Ketoglutarate OOG->AKG Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines Glutamine Glutamine AKG->Glutamine Energy Energy Production (Krebs Cycle) AKG->Energy Collagen Collagen Synthesis Proline->Collagen CellProlif Cell Proliferation Polyamines->CellProlif WoundHealing Enhanced Wound Healing Collagen->WoundHealing CellProlif->WoundHealing Energy->WoundHealing In Vitro Scratch Assay Workflow start Seed Fibroblasts in 6-well plates culture Culture to 90-100% confluency start->culture scratch Create a 'scratch' with a sterile pipette tip culture->scratch wash Wash with PBS to remove detached cells scratch->wash treat Add media with Ornithine Oxoglurate (or control) wash->treat image0 Image at 0h treat->image0 incubate Incubate at 37°C, 5% CO2 image0->incubate imageX Image at regular intervals (e.g., 12h, 24h, 48h) incubate->imageX analyze Analyze wound closure rate using ImageJ imageX->analyze In Vivo Excisional Wound Model Workflow acclimate Acclimatize rodents (e.g., Sprague-Dawley rats) anesthetize Anesthetize animal and shave dorsal surface acclimate->anesthetize wound Create full-thickness excisional wound (e.g., 6mm punch) anesthetize->wound treat Topical or systemic administration of this compound (or control) wound->treat monitor Monitor and photograph wound at regular intervals treat->monitor harvest Harvest wound tissue at pre-determined endpoints monitor->harvest analyze Perform histological and biochemical analyses harvest->analyze

References

Application Notes and Protocols for the Use of Ornithine Oxoglurate in Studies of Intestinal Mucosa Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), also known as ornithine alpha-ketoglutarate, is a salt formed from two key metabolic intermediates: the amino acid ornithine and alpha-ketoglutarate, a crucial component of the Krebs cycle. It is utilized in clinical nutrition to improve the nutritional status of patients experiencing protein depletion.[1] Emerging research has highlighted its significant role in promoting intestinal mucosal proliferation and repair. OKG serves as a precursor for the synthesis of polyamines, glutamine, and arginine, all of which are vital for intestinal metabolism and function.[2] These application notes provide a comprehensive overview of the use of OKG in studying intestinal mucosal proliferation, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound exerts its effects on the intestinal mucosa through several interconnected pathways. A primary mechanism is its role as a precursor for polyamine synthesis. Ornithine is converted to putrescine by the enzyme ornithine decarboxylase (ODC), which is the rate-limiting step in polyamine biosynthesis. Polyamines, including putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and the maintenance of intestinal mucosal integrity.[3][4]

Furthermore, the components of OKG can enter other metabolic pathways. Ornithine can be a precursor for arginine, citrulline, and proline, while alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, providing energy for intestinal cells.[3][5] Studies have also suggested that OKG can modulate inflammatory responses, in part through the NF-κB signaling pathway, and may influence the composition of the gut microbiota.[3][6]

Key Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize the quantitative effects of this compound on various parameters of intestinal mucosal proliferation and health as reported in different preclinical studies.

Table 1: Effects of this compound on Intestinal Morphology and Enzyme Activity in a Rat Model of Massive Small Bowel Resection [2]

ParameterControl Group (Glycine)OKG Group (2 g/kg/day)Percentage Change
Villus Height to Crypt Depth Ratio (Jejunum)3.3 ± 0.54.3 ± 0.4+30.3%
Ornithine Decarboxylase (ODC) Activity--+80%
Ornithine Content--+102%
Plasma Glutamine--+25%
Muscle Glutamine (Anterior Tibialis)--+43%
Muscle Glutamine (Extensor Digitorum Longus)--+54%

Table 2: Effects of this compound on Intestinal Mucosal Repair in a Rat Model of Ischemia/Reperfusion [7]

Parameter (at 4 hours post-reperfusion)Control Group (Water)OKG Group (1 g/kg)Outcome
Intestinal MorphologyExtensively denuded villiRestoration of short villiAccelerated repair
Polyamine Content (Putrescine and Spermidine)BaselineSignificantly enhancedIncreased polyamine synthesis
Sucrase and Aminopeptidase ActivitiesSignificantly decreasedSignificantly higher than controlFunctional recovery

Table 3: Effects of this compound on DNA Synthesis in Human Fibroblasts [8]

Treatment[3H]Thymidine IncorporationOutcome
ControlBaseline-
This compound (OKG)Significant increaseStimulated DNA synthesis
Alpha-ketoglutarate (α-KG)Stimulatory effect-
Ornithine (Orn)Stimulatory effect-

Experimental Protocols

Protocol 1: In Vivo Study of Intestinal Adaptation using a Rat Model of Small Bowel Resection

Objective: To evaluate the effect of enteral OKG supplementation on intestinal adaptation following massive small bowel resection in rats.[2]

Materials:

  • Male Wistar rats

  • Standard rat chow

  • This compound (OKG)

  • Glycine (for isonitrogenous control diet)

  • Surgical instruments for laparotomy and intestinal resection

  • Enteral feeding tubes

  • Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)

  • Reagents for ornithine decarboxylase (ODC) activity assay

Procedure:

  • Animal Model:

    • Acclimate male Wistar rats to individual housing and a standard diet.

    • Perform an 80% small bowel resection, removing the intestine from the ligament of Treitz to the ileocecal valve.

    • For the control group, perform a sham operation consisting of a transection and reanastomosis of the jejunum.

  • Dietary Supplementation:

    • Post-surgery, provide enteral nutrition for 7 days.

    • The control group receives a standard diet supplemented with an isonitrogenous amount of glycine.

    • The experimental group receives a standard diet supplemented with OKG (2 g/kg/day).

  • Sample Collection:

    • After 7 days, euthanize the rats and collect plasma, muscle tissue (anterior tibialis and extensor digitorum longus), and the jejunal remnant.

  • Histological Analysis:

    • Fix the jejunal tissue in 10% formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin.

    • Measure villus height and crypt depth using a calibrated microscope to determine the villus height to crypt depth ratio.

  • Biochemical Analysis:

    • Measure ODC activity in the jejunal mucosa.

    • Determine ornithine content in the intestinal tissue.

    • Measure glutamine concentrations in plasma and muscle tissue.

Protocol 2: In Vitro Study of DNA Synthesis in Intestinal Cell Lines

Objective: To assess the direct effect of OKG on the proliferation of intestinal epithelial cells in culture.[8]

Materials:

  • Human intestinal fibroblast cell line (e.g., CCD-18Co) or intestinal epithelial cell line (e.g., Caco-2)

  • Glutamine-free and serum-poor cell culture medium

  • This compound (OKG)

  • Alpha-ketoglutarate (α-KG)

  • Ornithine (Orn)

  • [3H]Thymidine

  • Scintillation counter

  • Difluoromethylornithine (DFMO) - ODC inhibitor

Procedure:

  • Cell Culture:

    • Culture cells in a glutamine-free and serum-poor medium to create a baseline condition of reduced proliferation.

  • Treatment:

    • Treat sparse cell cultures with varying concentrations of OKG, α-KG, or Orn.

    • Include an untreated control group.

    • To confirm the role of polyamine synthesis, include a treatment group with OKG and the ODC inhibitor, DFMO.

  • Proliferation Assay:

    • After the treatment period, add [3H]thymidine to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

    • Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.

  • Data Analysis:

    • Compare the [3H]thymidine incorporation in the treated groups to the untreated control to determine the effect on DNA synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes OKG [label="this compound (OKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ornithine [label="Ornithine", fillcolor="#FBBC05", fontcolor="#202124"]; AlphaKG [label="α-Ketoglutarate", fillcolor="#FBBC05", fontcolor="#202124"]; ODC [label="Ornithine Decarboxylase (ODC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Putrescine [label="Putrescine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyamines [label="Spermidine, Spermine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Intestinal Mucosal\nProliferation & Repair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCACycle [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Energy [label="Cellular Energy (ATP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GlutamineArginine [label="Glutamine & Arginine\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges OKG -> Ornithine; OKG -> AlphaKG; Ornithine -> ODC [label=" substrate"]; ODC -> Putrescine [label=" catalyzes"]; Putrescine -> Polyamines; Polyamines -> Proliferation [label=" promotes"]; AlphaKG -> TCACycle [label=" enters"]; TCACycle -> Energy; Energy -> Proliferation [label=" supports"]; Ornithine -> GlutamineArginine; AlphaKG -> GlutamineArginine; GlutamineArginine -> ProteinSynthesis; ProteinSynthesis -> Proliferation [label=" supports"]; } dot Caption: Signaling pathway of this compound in intestinal proliferation.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimation Acclimatization of Rats surgery Small Bowel Resection or Sham Operation acclimation->surgery diet_prep Diet Supplementation (OKG or Control) surgery->diet_prep enteral_feeding Enteral Nutrition (7 days) euthanasia Euthanasia & Sample Collection enteral_feeding->euthanasia diet_prep->enteral_feeding histology Histological Analysis (Villus Height, Crypt Depth) euthanasia->histology biochem Biochemical Assays (ODC Activity, Amino Acids) euthanasia->biochem

InVitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay seeding Seed Intestinal Cells starvation Culture in Glutamine-free, Serum-poor Medium seeding->starvation add_compounds Add OKG, α-KG, Orn, or OKG + DFMO starvation->add_compounds thymidine_labeling [3H]Thymidine Labeling add_compounds->thymidine_labeling harvest Cell Lysis & Scintillation Counting thymidine_labeling->harvest analysis Data Analysis harvest->analysis

References

Protocol for Evaluating the Immunomodulatory Effects of Ornithine Oxoglurate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine oxoglurate (OKG), a salt formed from two molecules of ornithine and one molecule of alpha-ketoglutarate, has demonstrated potential immunomodulatory properties in various preclinical and clinical settings. It is believed to exert its effects primarily through its metabolic dissociation into ornithine and alpha-ketoglutarate (AKG), which are precursors to several immunologically active molecules such as arginine, glutamine, proline, and polyamines.[1] These metabolites play crucial roles in immune cell proliferation, function, and the inflammatory response. This document provides a detailed protocol for evaluating the effects of OKG on immune function, including methodologies for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways.

Data Presentation

Quantitative data from studies evaluating the effect of this compound on immune parameters should be summarized in clearly structured tables for comparative analysis.

Table 1: Effect of this compound on Immune Cell Populations

ParameterSpecies/ModelDosageDurationOutcomeReference
CD4+ Cell CountHuman (HIV+)10 g/day 12 weeksNo significant difference compared to placebo. Baseline OKG group: 338 +/- 172 cells/mL; Placebo: 310 +/- 136 cells/mL.[2]
Thymus WeightRat (Burn Injury)5 g/kg/day3 daysCounteracted thymic involution (P<0.01).[3]

Table 2: Effect of this compound on Cytokine Levels

CytokineSpecies/ModelDosageDurationOutcomeReference
IL-6Pig (ETEC-infected)1% of diet21 daysInhibited the increase in serum IL-6.[4]
IL-10Pig (ETEC-infected)1% of diet21 daysEnhanced serum IL-10.[4]
TNF-αPig (ETEC-infected)1% of dietNot specifiedNo significant effect on serum TNF-α.[4]
IL-10Mouse (DSS-induced colitis)1% of diet21 daysIncreased serum IL-10 secretion.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's immunomodulatory effects.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.

Principle: Radiolabeled thymidine ([³H]-thymidine) is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood in tubes containing an anticoagulant (e.g., heparin).

    • Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.

    • Wash the cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.

    • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.

    • Add 50 µL of the appropriate mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL) or antigen to the designated wells.

    • Add 50 µL of varying concentrations of this compound or a vehicle control to the appropriate wells.

    • Include unstimulated control wells (cells with media only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling and Harvesting:

    • Six hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

    • After the 6-hour pulse, harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

    • Allow the filters to dry completely.

  • Measurement and Data Analysis:

    • Place the dried filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter. Results are expressed as counts per minute (CPM).

    • Calculate the Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).

Cytokine Profiling (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol details the quantification of specific cytokines (e.g., IL-6, IL-10, TNF-α) in cell culture supernatants or serum.

Principle: A sandwich ELISA uses two antibodies specific for the target cytokine. One antibody is coated onto the plate to capture the cytokine, and the second, enzyme-linked antibody is used for detection.

Protocol:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent (blocking buffer).

    • Add 100 µL of the standards and samples (cell culture supernatants or diluted serum) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reading and Analysis:

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Quantification of Immune Cell Populations by Flow Cytometry

This method allows for the identification and quantification of different immune cell subsets based on the expression of specific cell surface markers.

Principle: Cells are stained with fluorochrome-conjugated antibodies that bind to specific cell surface antigens (e.g., CD4, CD8 for T-cells). The cells are then passed through a flow cytometer, which detects the fluorescence of each cell, allowing for their enumeration and characterization.

Protocol:

  • Cell Preparation:

    • Isolate single-cell suspensions from whole blood (PBMCs) or tissues (e.g., spleen, lymph nodes).

    • For tissues, mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase) may be necessary.

    • Wash the cells and resuspend them in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

    • Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add a cocktail of fluorochrome-conjugated antibodies specific for the cell populations of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19 for T and B cells).

    • Include isotype controls to account for non-specific antibody binding.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Fixation:

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

    • (Optional) If intracellular staining is required, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions before adding intracellular antibodies.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Set up appropriate gates to exclude debris and doublets based on forward and side scatter properties.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express).

    • Identify and quantify cell populations based on their fluorescence intensity for the specific markers.

Mandatory Visualizations

Signaling Pathways

The immunomodulatory effects of this compound are thought to be mediated through several key signaling pathways within immune cells.

OKG_Metabolism_and_Immune_Precursors OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine Metabolism AKG Alpha-Ketoglutarate (AKG) OKG->AKG Metabolism Arginine Arginine Ornithine->Arginine Polyamines Polyamines Ornithine->Polyamines Glutamine Glutamine AKG->Glutamine Proline Proline Glutamine->Proline

Metabolic fate of this compound (OKG).

NFkB_Signaling_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR / Cytokine Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB:e->IkB_NFkB:w NFkB NF-κB (p50/p65) NFkB:e->IkB_NFkB:w NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->Cytokines transcribes OKG This compound (OKG) OKG->IKK inhibits (putative) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor mTOR_Signaling_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors / Cytokines Receptor Receptor GrowthFactor->Receptor PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation & Growth S6K1->Proliferation fourEBP1->Proliferation promotes translation OKG_Metabolites OKG Metabolites (Arginine, Glutamine) OKG_Metabolites->mTORC1 activates (nutrient sensing) Receptor->PI3K activates STAT_Signaling_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates DNA DNA STAT_dimer_nuc->DNA binds GeneExpression Immune Gene Expression DNA->GeneExpression transcribes Cytokine Cytokine (e.g., IL-10) Cytokine->CytokineReceptor OKG This compound (OKG) OKG->Cytokine modulates cytokine levels Experimental_Workflow cluster_setup Experimental Setup cluster_assays Immune Function Assays cluster_analysis Data Analysis and Interpretation AnimalModel Animal Model or Cell Culture OKG_Admin OKG Administration (or vehicle control) AnimalModel->OKG_Admin LymphoPro Lymphocyte Proliferation Assay OKG_Admin->LymphoPro CytoPro Cytokine Profiling (ELISA) OKG_Admin->CytoPro FlowCyto Flow Cytometry (Immune Cell Quantification) OKG_Admin->FlowCyto DataAnalysis Statistical Analysis LymphoPro->DataAnalysis CytoPro->DataAnalysis FlowCyto->DataAnalysis Conclusion Conclusion on Immunomodulatory Effects DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Ornithine Oxoglurate (OGO) in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ornithine Oxoglurate (OGO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, preparation, and use of OGO in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OGO)?

A1: this compound (OGO), also known as ornithine α-ketoglutarate (OKG), is a salt composed of two molecules of the amino acid ornithine and one molecule of α-ketoglutarate. It is utilized in clinical nutrition and research for its potential anabolic and anticatabolic properties.

Q2: What are the recommended storage conditions for OGO powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of OGO. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
4°C2 years[1]
Stock Solution-80°C6 months[1]
-20°C1 month[1]

Q3: In which solvents is OGO soluble?

A3: OGO exhibits solubility in the following common laboratory solvents.

SolventSolubilityNote
Water116.67 mg/mL (419.28 mM)May require sonication for complete dissolution[1]
DMSOSoluble-

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of OGO in Aqueous Solution

Possible Causes:

  • Supersaturation: The concentration of OGO may be too high for the given temperature and pH of the solution.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of OGO, leading to precipitation.

  • pH Shift: The solubility of amino acid salts like OGO can be pH-dependent. A shift in the pH of the solution could cause it to fall out of solution.

  • Contamination: The presence of particulate matter can act as nucleation sites for crystal growth.

Solutions:

  • Gentle Warming and Agitation: Warm the solution gently in a water bath while stirring or vortexing to redissolve the precipitate. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of precipitated OGO.[1]

  • pH Adjustment: Verify the pH of your solution. If it has deviated from the optimal range for solubility, carefully adjust it back using appropriate acidic or basic solutions.

  • Filtration: If particulate contamination is suspected, filter the solution through a 0.22 µm or 0.45 µm filter to remove any potential nucleation sites. This is also a recommended step for preparing solutions for cell culture.[1]

  • Dilution: If precipitation persists, consider preparing a more dilute stock solution and adjusting the volume added to your experimental setup accordingly.

Issue 2: Inconsistent Experimental Results

Possible Causes:

  • Solution Instability: OGO solutions, especially when not stored properly, can degrade over time, leading to a decrease in the effective concentration of the active compound.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can degrade the compound and introduce variability.

  • Inaccurate Concentration: Errors in weighing the powder or calculating the molarity can lead to incorrect solution concentrations.

Solutions:

  • Freshly Prepare Solutions: For critical experiments, it is best to prepare fresh OGO solutions from powder.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes before freezing.

  • Verify Concentration: If you have access to analytical techniques such as HPLC, you can verify the concentration of your OGO solution.

  • Standardized Protocol: Ensure a consistent and validated protocol is used for solution preparation across all experiments.

Experimental Protocols

Protocol 1: Preparation of a 100 mM OGO Stock Solution in Water

Materials:

  • This compound (OGO) powder (Molar Mass: 278.26 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 278.26 mg of OGO powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Vortex the solution until the powder is fully dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Volume Adjustment: Add sterile water to bring the final volume to 10 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: Aliquot the sterilized stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Forced Degradation Study for OGO Solution Stability

This protocol outlines a general procedure to assess the stability of an OGO solution under various stress conditions.

Materials:

  • Prepared OGO stock solution (e.g., 10 mg/mL in water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or HPLC system

  • Temperature-controlled incubator/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the OGO stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the OGO solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot.

    • Oxidation: Add an equal volume of 3% H₂O₂ to a third aliquot.

    • Thermal Degradation: Place an aliquot in an incubator set at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot to a controlled light source in a photostability chamber.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure absorbance changes or a stability-indicating HPLC method to quantify the remaining OGO and detect degradation products).

  • Data Evaluation: Plot the concentration of OGO versus time for each condition to determine the degradation kinetics.

Signaling Pathways and Workflows

This compound is known to influence several key metabolic and signaling pathways.

OGO_Signaling_Pathways cluster_metabolism Metabolic Fates cluster_downstream Downstream Effects OGO This compound (OGO) Ornithine Ornithine OGO->Ornithine AlphaKG α-Ketoglutarate OGO->AlphaKG mTORC1 mTORC1 Signaling Ornithine->mTORC1 Activates NOS Nitric Oxide Synthase (NOS) Ornithine->NOS Precursor to Arginine Polyamine Polyamine Synthesis Ornithine->Polyamine Precursor AlphaKG->mTORC1 Influences Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes NO_Production NO_Production NOS->NO_Production Produces Cell_Growth Cell_Growth Polyamine->Cell_Growth Supports

Caption: Overview of this compound's metabolic fates and downstream signaling effects.

The following diagram illustrates a typical experimental workflow for assessing the effect of OGO in a cell culture-based assay.

OGO_Cell_Culture_Workflow start Start prepare_ogo Prepare OGO Stock Solution (e.g., 100 mM in sterile water) start->prepare_ogo sterilize Sterile Filter (0.22 µm filter) prepare_ogo->sterilize treat_cells Treat Cells with OGO (Dilute stock to final concentration) sterilize->treat_cells culture_cells Culture Cells to Desired Confluency culture_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, Proliferation Assay) incubate->assay end End assay->end

Caption: Standard workflow for using this compound in cell culture experiments.

The following diagram details the logical steps for troubleshooting OGO solution precipitation.

Troubleshooting_Precipitation start Precipitate Observed in OGO Solution check_temp Was the solution stored at a low temperature? start->check_temp warm_solution Gently warm and agitate check_temp->warm_solution Yes check_concentration Is the concentration too high? check_temp->check_concentration No check_dissolved Did the precipitate dissolve? warm_solution->check_dissolved check_dissolved->check_concentration No use_solution Solution is ready for use check_dissolved->use_solution Yes dilute_solution Dilute the solution check_concentration->dilute_solution Yes check_ph Check and adjust pH check_concentration->check_ph No prepare_fresh Prepare a fresh, more dilute solution check_concentration->prepare_fresh If all else fails dilute_solution->use_solution filter_solution Filter through 0.22 µm filter check_ph->filter_solution filter_solution->use_solution

Caption: Troubleshooting logic for OGO solution precipitation.

References

Optimizing ornithine oxoglurate dosage to minimize side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine oxoglurate (OKG) in animal studies. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound (OKG) in rodent studies?

A1: Based on published literature, a common starting point for oral OKG administration in rats is in the range of 0.5 g/kg to 1.5 g/kg per day.[1] For mice, studies have explored dosages of 0.5% to 1.5% of the diet, with 1% showing beneficial effects in a colitis model.[2][3] It is crucial to titrate the dose based on the specific animal model, the condition being studied, and the observed physiological responses.

Q2: What are the most common potential side effects of OKG administration in animals?

A2: While most animal studies focus on the therapeutic benefits of OKG and do not extensively report adverse effects, high doses may potentially lead to gastrointestinal issues. In human studies, the primary reported side effects are gastrointestinal in nature.[4] A 90-day oral toxicity study of L-ornithine monohydrochloride (a component of OKG) in rats noted transient increases in water intake and urine volume at the highest dose (5.0% of the diet), which was attributed to ornithine's role in the urea cycle.[5][6] Long-term, high-dose administration of ornithine has been associated with retinal toxicity in humans, though this is in the context of a specific genetic disorder (gyrate atrophy of the choroid and retina) and involves sustained high blood concentrations of ornithine.[1]

Q3: How can I monitor for potential gastrointestinal side effects?

A3: Regular monitoring of the animals is essential. Key indicators of gastrointestinal distress include:

  • Changes in Fecal Consistency: Visually inspect feces for signs of softness, looseness, or diarrhea. A scoring system can be implemented to quantify this.[7][8]

  • Body Weight: Record body weight regularly, as a sudden decrease can indicate a problem.

  • Food and Water Intake: Monitor for any significant changes in consumption.

  • Behavioral Changes: Observe for signs of lethargy, abdominal discomfort (e.g., stretching, hunched posture), or reduced activity.

Q4: Are there any known contraindications for OKG administration in animal models?

A4: While specific contraindications in animal models are not well-documented, caution should be exercised in models with pre-existing renal impairment due to the role of ornithine in the urea cycle. Researchers should always conduct a thorough literature review relevant to their specific animal model and experimental conditions.

Troubleshooting Guides

Issue 1: Observed Diarrhea or Loose Stool
  • Potential Cause: The administered dose of OKG may be too high for the specific animal model or individual animal.

  • Troubleshooting Steps:

    • Reduce the Dosage: Decrease the OKG dose by 25-50% and observe if the condition improves.

    • Fractionate the Dose: If administering a single daily dose, consider splitting it into two or more smaller doses throughout the day.

    • Vehicle and Formulation: Ensure the vehicle used for administration is not contributing to the issue. If using a solution, check the osmolality.

    • Dietary Considerations: Assess the overall diet of the animals to ensure it is not a contributing factor.

Issue 2: Reduced Food Intake and Weight Loss
  • Potential Cause: This could be secondary to gastrointestinal discomfort or a direct effect of a high OKG dose.

  • Troubleshooting Steps:

    • Rule out Gastrointestinal Issues: Follow the steps outlined in "Issue 1."

    • Palatability: If OKG is administered in the feed, consider if it is affecting the taste and palatability. L-ornithine has been shown to enhance umami, sweet, salty, and fat taste preferences in mice at low concentrations, but the effect of high concentrations on palatability is less clear.[9]

    • Temporary Cessation: Consider temporarily stopping OKG administration to see if food intake and weight gain resume. If they do, reintroduce OKG at a lower dose.

Data Presentation

Table 1: Summary of this compound (OKG) Dosages in Various Animal Models

Animal ModelConditionOKG DosageKey FindingsReference
Wistar RatsEndotoxemia0.5, 1.5, and 4.5 g/kg/day (gavage)Dose-dependent increase in tissue glutamine and nitrogen balance.[1]
PigsD-galactose-induced oxidative stress0.5%, 1%, and 2% of diet0.5% OKG ameliorated reduced growth performance and enhanced antioxidant levels.[10]
MiceDextran sulfate sodium (DSS)-induced colitis0.5%, 1%, and 1.5% of diet1% OKG increased body weight and alleviated colitis symptoms.[2][3]
PigsEnterotoxigenic E. coli (ETEC) infectionNot specified as a dose, but studied its effectsOKG improved growth performance and regulated immunity.[11][12]
TurkeysSkeletal development0.4 g/kg body weight/day (oral)Improved bone mineral density and mechanical endurance of the tibia.
RatsBurn injury5 g/kg/day (gavage)More effective than ornithine or α-ketoglutarate alone in restoring glutamine pools.

Table 2: Toxicological Data for L-Ornithine Monohydrochloride in Rats

Study TypeDosageObservationsNOAELReference
90-day Oral Toxicity1.25%, 2.5%, 5.0% of dietTransient increase in water intake and urine volume in males at 5.0%. No other adverse effects.Male: 3,445 mg/kg BW/day, Female: 3,986 mg/kg BW/day[5][6]
Acute Oral ToxicityNot specifiedLD50 was approximately 10 g/kg body weight.Not Applicable[5]

Experimental Protocols

Protocol 1: Oral Gavage Administration of OKG in Rodents
  • Preparation of OKG Solution:

    • Dissolve the desired amount of OKG in a suitable vehicle (e.g., distilled water, saline).

    • Ensure the solution is homogenous. The volume should generally not exceed 10 ml/kg for rats and 5 ml/kg for mice.

  • Animal Handling:

    • Gently restrain the animal, ensuring its head and body are in a straight line.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the OKG solution slowly.

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

    • Return the animal to its cage and monitor for any adverse effects over the next few hours.

Protocol 2: Assessment of Gastrointestinal Side Effects in Mice
  • Fecal Consistency Scoring (Diarrhea Score):

    • Collect fresh fecal pellets from each mouse at regular intervals.

    • Score the feces based on a scale. For example:[8][13]

      • 0 = Normal, well-formed pellets

      • 1 = Soft, but still formed pellets

      • 2 = Very soft, unformed pellets (pasty)

      • 3 = Diarrhea (watery)

  • Body Weight and Food/Water Intake:

    • Measure and record the body weight of each animal daily.

    • Measure the amount of food and water consumed by each cage daily.

  • Clinical Observations:

    • Perform a daily visual assessment of each animal, looking for changes in posture, activity level, and grooming habits. Note any signs of abdominal discomfort.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_analysis Analysis prep_okg Prepare OKG Solution gavage Oral Gavage prep_okg->gavage animal_acclimation Animal Acclimation animal_acclimation->gavage daily_obs Daily Clinical Observation gavage->daily_obs bw_intake Body Weight & Food/Water Intake gavage->bw_intake fecal_score Fecal Consistency Scoring gavage->fecal_score data_analysis Data Analysis daily_obs->data_analysis bw_intake->data_analysis fecal_score->data_analysis endpoint Endpoint Analysis data_analysis->endpoint

Caption: Experimental workflow for OKG administration and side effect monitoring.

troubleshooting_flowchart start Observe Adverse Effect (e.g., Diarrhea, Weight Loss) is_dose_high Is the OKG dose high for the model? start->is_dose_high reduce_dose Reduce Dose by 25-50% is_dose_high->reduce_dose Yes check_vehicle Evaluate Vehicle and Formulation is_dose_high->check_vehicle No fractionate_dose Fractionate Daily Dose reduce_dose->fractionate_dose monitor Continue Monitoring reduce_dose->monitor fractionate_dose->monitor modify_vehicle Modify or Change Vehicle check_vehicle->modify_vehicle Yes consult Consult Senior Researcher/ Veterinarian check_vehicle->consult No modify_vehicle->monitor

Caption: Troubleshooting flowchart for managing adverse effects.

nfkb_pathway tnf Pro-inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex tnf->ikk ikb_p65 IκB - p65/p50 ikb_p P-IκB ikb_p65->ikb_p p65_p50 p65/p50 ikb_p65->p65_p50 ikk->ikb_p Phosphorylation proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus p65_p50->nucleus transcription Pro-inflammatory Gene Transcription nucleus->transcription Activation akg α-Ketoglutarate (from OKG) akg->ikk Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by α-ketoglutarate.

mtor_pathway nutrients Nutrients (Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 Activation akt Akt tsc TSC1/TSC2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition rheb->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition (when active) akg α-Ketoglutarate (from OKG) akg->mtorc1 Activation

Caption: Simplified mTOR signaling pathway and potential activation by α-ketoglutarate.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Ornithine Oxoglutarate (OKG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Ornithine Oxoglutarate (OKG) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of ornithine oxoglutarate (OKG)?

A1: The poor oral bioavailability of OKG is primarily attributed to two main factors:

  • Intense First-Pass Metabolism: After oral administration, OKG is extensively metabolized in the gut and liver. Plasma levels of ornithine decrease rapidly, and there is no significant increase in plasma alpha-ketoglutarate levels, indicating that the constituent molecules are quickly converted into other metabolites such as glutamate, proline, and arginine.

  • Intestinal Interactions: There is evidence of a direct interaction between ornithine and alpha-ketoglutarate at the intestinal level, where alpha-ketoglutarate can reduce the intestinal absorption of ornithine.

Q2: What are the promising strategies to enhance the oral bioavailability of OKG?

A2: Several advanced drug delivery strategies are being explored to overcome the poor oral bioavailability of OKG. These include:

  • Polymeric Nanoparticles: Encapsulating OKG or its components in polymeric nanoparticles can protect it from premature metabolism and enhance its absorption. A notable example is the development of an orally deliverable ornithine-based self-assembling polymer nanomedicine (NanoOrn(iBu)).[1][2]

  • Liposomal Formulations: Liposomes can encapsulate OKG, protecting it from the harsh environment of the gastrointestinal tract and potentially improving its absorption.

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate both hydrophilic and lipophilic drugs, offering a potential delivery system for OKG.

Q3: What are the key signaling pathways influenced by OKG?

A3: OKG and its metabolites, particularly ornithine, have been shown to influence several key cellular signaling pathways, including:

  • mTOR Signaling Pathway: L-ornithine can induce the phosphorylation of downstream targets of the mTORC1 complex, which plays a crucial role in protein synthesis.

  • Nitric Oxide Synthase (NOS) Pathway: OKG can serve as a precursor for arginine, which is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule.

  • Insulin Signaling Pathway: OKG administration has been observed to elicit insulin secretion.

  • NF-κB Signaling Pathway: Alpha-ketoglutarate, a component of OKG, has been shown to suppress the NF-κB-mediated inflammatory pathway.[3]

Troubleshooting Guides

Issue 1: Low plasma concentration of intact OKG after oral administration.
Potential Cause Troubleshooting Suggestion Expected Outcome
Rapid first-pass metabolism Formulate OKG into a protective delivery system such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles.Increased systemic exposure to ornithine and potentially alpha-ketoglutarate by protecting the molecules from enzymatic degradation in the gut and liver.
Interaction between ornithine and alpha-ketoglutarate in the intestine Encapsulate ornithine and alpha-ketoglutarate separately or together in a formulation that allows for their controlled release and absorption at different sites or rates in the intestine.Minimized inhibitory interaction, leading to improved absorption of both components.
Rapid conversion to metabolites Measure the plasma concentrations of key metabolites (e.g., arginine, proline, glutamine) in addition to ornithine and alpha-ketoglutarate to get a more complete picture of the metabolic fate of the administered OKG.A better understanding of the overall metabolic impact of the OKG, even if the parent compound concentrations are low.
Issue 2: Difficulty in preparing stable and efficient OKG nanoformulations.
Potential Cause Troubleshooting Suggestion Expected Outcome
Poor encapsulation efficiency Optimize the formulation parameters, such as the polymer/lipid to drug ratio, the type of polymer or lipid used, and the method of preparation (e.g., solvent evaporation, nanoprecipitation, thin-film hydration).Higher encapsulation of OKG within the nanoparticles, leading to a more effective delivery system.
Instability of the nanoformulation (aggregation, degradation) Incorporate stabilizing agents such as PEGylated lipids or polymers in the formulation. Optimize the surface charge of the nanoparticles to prevent aggregation. Lyophilize the nanoparticle suspension for long-term storage.Improved shelf-life and stability of the nanoformulation in biological fluids.
Inconsistent particle size and distribution Refine the preparation method, for example, by controlling the stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase during nanoprecipitation. Utilize techniques like extrusion for liposomes to achieve a more uniform size distribution.A homogenous population of nanoparticles with a consistent size, which is crucial for predictable in vivo performance.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral L-Ornithine-L-Aspartate (LOLA) in Healthy Volunteers

FormulationCmax (μmol/L)Tmax (h)AUC0-t (μmol·h/L)
3.0 g LOLA Sachet (Test)235.4 ± 45.21.5 ± 0.5645.7 ± 123.8
3.0 g LOLA Sachet (Reference)241.8 ± 51.71.6 ± 0.6668.9 ± 135.4

Data adapted from a bioequivalence study of two oral formulations of L-ornithine-L-aspartate.[4]

Experimental Protocols

Protocol 1: Preparation of Orally Deliverable Ornithine-Based Self-Assembling Polymeric Nanoparticles (NanoOrn(iBu))

This protocol is based on the synthesis of amphiphilic block copolymers that self-assemble into nanoparticles.[1][2]

Materials:

  • Ornithine-N-carboxy anhydride (Orn-NCA)

  • Amino-ended poly(ethylene glycol) (mPEG-NH2)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Isobutyric anhydride

  • Triethylamine

  • Dialysis tubing (MWCO appropriate for polymer size)

  • Deionized water

Procedure:

  • Polymer Synthesis:

    • Dissolve mPEG-NH2 in anhydrous DMF.

    • Add Orn-NCA to the solution and stir under an inert atmosphere at room temperature for 2-3 days to allow for ring-opening polymerization.

    • The resulting product is poly(ethylene glycol)-block-poly(ornithine) (PEG-b-POrn).

  • Acylation of the Poly(ornithine) Block:

    • Dissolve the PEG-b-POrn in DMF.

    • Add triethylamine and isobutyric anhydride to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification and Nanoparticle Formation:

    • Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents and solvent.

    • The resulting aqueous solution will contain the self-assembled poly(ethylene glycol)-block-poly(isobutyryl-ornithine) nanoparticles (NanoOrn(iBu)).

    • Lyophilize the nanoparticle solution for storage.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM)

  • Chemical Structure: ¹H NMR Spectroscopy

Mandatory Visualizations

Signaling Pathways

OKG_Signaling_Pathways cluster_OKG Ornithine Oxoglutarate (OKG) cluster_Metabolites Metabolites cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects OKG OKG Ornithine Ornithine OKG->Ornithine AKG α-Ketoglutarate OKG->AKG Insulin Insulin Secretion OKG->Insulin Arginine Arginine Ornithine->Arginine mTOR mTORC1 Pathway Ornithine->mTOR NFkB NF-κB Pathway (Suppression) AKG->NFkB NOS Nitric Oxide Synthase (NOS) Pathway Arginine->NOS ProteinSynth Protein Synthesis mTOR->ProteinSynth NO Nitric Oxide (NO) Production NOS->NO InsulinEffect Hormonal Regulation Insulin->InsulinEffect Inflammation Anti-inflammatory Response NFkB->Inflammation

Caption: Overview of key signaling pathways modulated by Ornithine Oxoglutarate (OKG) and its primary metabolites.

Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Workflow cluster_Formulation Formulation Strategy cluster_Characterization Characterization cluster_Evaluation Evaluation Start Poorly Bioavailable OKG Formulation Select Formulation: - Polymeric Nanoparticles - Liposomes - Solid Lipid Nanoparticles Start->Formulation Preparation Preparation Method: - Self-Assembly - Thin-Film Hydration - High-Pressure Homogenization Formulation->Preparation Size Particle Size & PDI (DLS) Preparation->Size Zeta Zeta Potential (Electrophoretic Mobility) Preparation->Zeta Morphology Morphology (TEM/SEM) Preparation->Morphology EE Encapsulation Efficiency (HPLC/Spectrophotometry) Preparation->EE InVitro In Vitro Release Study EE->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Result Improved Oral Bioavailability InVivo->Result

Caption: General experimental workflow for the formulation, characterization, and evaluation of OKG-loaded nanoparticles to improve oral bioavailability.

References

Identifying and mitigating assay interference with ornithine oxoglurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with ornithine oxoglutarate (OKG). The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is ornithine oxoglutarate and why might it interfere with my assay?

Ornithine oxoglutarate is a salt composed of two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate (α-KG).[1][2] Interference in assays can arise from either of these components, which are metabolically active.[3] Potential interference is not due to contamination but rather the inherent biochemical properties of ornithine and α-KG.

Q2: I'm observing unexpected results in my enzymatic assay when ornithine oxoglutarate is present. What could be the cause?

The alpha-ketoglutarate (α-KG) component of ornithine oxoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle and various metabolic pathways.[4][5] If your assay involves enzymes for which α-KG is a substrate, product, or regulator, you may see altered enzyme kinetics. For example, enzymes like isocitrate dehydrogenase and glutamate dehydrogenase are directly involved in α-KG metabolism.[4]

The ornithine component can also interfere with assays involving amino acid metabolism. For instance, ornithine is a substrate for ornithine aminotransferase and ornithine decarboxylase.[6][7] High concentrations of ornithine could saturate these enzymes or compete with other substrates, leading to inaccurate measurements.

Q3: Could ornithine oxoglutarate interfere with non-enzymatic assays?

Yes, interference is possible in non-enzymatic assays as well. For example, in assays that use ninhydrin for the detection of amino acids, both ornithine and glutamate (a metabolic product of α-KG) can produce a colorimetric signal, potentially leading to overestimation.[7] Additionally, high concentrations of any substance can alter the ionic strength or pH of a reaction, which can affect assay performance.[4]

Troubleshooting Guides

Issue 1: High Background Signal in an α-KG-Related Enzymatic Assay

If you are measuring the activity of an enzyme that produces or consumes α-KG, the presence of ornithine oxoglutarate can artificially increase your background signal.

Mitigation Strategies:

  • Run a Blank Control: Prepare a reaction mixture containing ornithine oxoglutarate at the same concentration as in your experimental samples, but without the enzyme. Subtract the signal from this blank to correct for the intrinsic contribution of α-KG.

  • Sample Dilution: If possible, dilute your sample to reduce the concentration of ornithine oxoglutarate below the level of interference.

  • Alternative Assay Method: Consider using an assay that is less susceptible to interference from α-KG.

Issue 2: Altered Enzyme Kinetics in the Presence of Ornithine Oxoglutarate

The ornithine and α-KG components can act as competitive or non-competitive inhibitors or activators of various enzymes.

Mitigation Strategies:

  • Enzyme Kinetics Analysis: Perform a full kinetic analysis (e.g., Michaelis-Menten plot) in the presence and absence of ornithine oxoglutarate to understand the nature of the interference.

  • Increase Substrate Concentration: If the interference is competitive, increasing the concentration of the primary substrate may overcome the effect of the interfering component.

  • Protein Deproteinization: For assays measuring metabolites in complex biological samples, deproteinization using methods like perchloric acid precipitation or a 10 kDa molecular weight cut-off (MWCO) spin filter can help remove potentially interfering enzymes.[8]

Issue 3: Inconsistent Results in Amino Acid Analysis

The presence of high concentrations of ornithine from ornithine oxoglutarate can interfere with the quantification of other amino acids, particularly in chromatography-based methods where it may co-elute with or affect the detection of other amino acids.

Mitigation Strategies:

  • Method Optimization: Adjust the chromatography gradient (e.g., mobile phase composition, pH, or temperature) to improve the separation of ornithine from other amino acids of interest.

  • Use of an Internal Standard: Incorporate a non-interfering internal standard to normalize the results and account for any matrix effects.

  • Alternative Derivatization Reagent: If using a pre-column or post-column derivatization method, consider a reagent that has a different reactivity profile with ornithine.

Quantitative Data Summary

The following table summarizes potential interfering substances and their threshold concentrations in enzymatic assays, which can be relevant when working with ornithine oxoglutarate and its metabolites.

Interfering SubstanceThreshold ConcentrationPotential Effect in AssayCitation
Pyruvate-Generates background signal in coupled assays.[8]
Thiols (DTT, β-mercaptoethanol)> 10 μMCan destabilize the detection probe.[8]
Reducing Agents (NADH, Glutathione)> 10 μM (NADH), > 50 μM (Glutathione)Can oxidize a fluorescent probe, leading to erroneous readings.[8]
EDTA> 0.5 mMCan chelate divalent cations required for enzyme activity.[8]
Ascorbic Acid> 0.2%Can interfere with assay chemistry.[8]
SDS> 0.2%Can denature enzymes.[8]
Sodium Azide> 0.2%Can inhibit horseradish peroxidase (HRP).[8]

Visualizations

Experimental Workflow for Troubleshooting Assay Interference

G Troubleshooting Workflow for Assay Interference cluster_0 Phase 1: Identification cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Resolution A Unexpected Assay Result (High Background/Altered Kinetics) B Hypothesize Interference from Ornithine Oxoglutarate A->B C Run Control Experiments B->C D Control 1: Assay Buffer + OKG (No Enzyme/Analyte) C->D E Control 2: Spike known sample with OKG C->E F Control 3: Dilution Series of OKG C->F G Analyze Control Data D->G E->G F->G H Interference Confirmed? G->H I Implement Mitigation Strategy H->I Yes J No Interference Detected. Troubleshoot other assay parameters. H->J No K Options: - Sample Dilution - Background Subtraction - Method Optimization - Alternative Assay I->K L Re-run Experiment K->L M Problem Solved? L->M N Consult Technical Support M->N No O Proceed with Experiment M->O Yes G Metabolic Fates of Ornithine and α-Ketoglutarate cluster_0 Ornithine Oxoglutarate cluster_1 Components cluster_2 Ornithine Metabolism cluster_3 α-KG Metabolism OKG Ornithine Oxoglutarate Orn Ornithine OKG->Orn dissociation AKG Alpha-Ketoglutarate OKG->AKG dissociation Putrescine Putrescine Orn->Putrescine Ornithine Decarboxylase GlutamateSemialdehyde Glutamate-γ-semialdehyde Orn->GlutamateSemialdehyde Ornithine Aminotransferase UreaCycle Urea Cycle Intermediate Orn->UreaCycle TCA TCA Cycle AKG->TCA Isocitrate Dehydrogenase Glutamate Glutamate AKG->Glutamate Transamination AminoAcidSynthesis Amino Acid Synthesis AKG->AminoAcidSynthesis Proline Proline GlutamateSemialdehyde->Proline Glutamine Glutamine Glutamate->Glutamine

References

Proper storage and handling of ornithine oxoglurate for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of ornithine oxoglurate (OKG) for research purposes. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as ornithine alpha-ketoglutarate (OKG), is a salt formed from two molecules of the amino acid L-ornithine and one molecule of alpha-ketoglutarate. It is utilized in research to investigate its effects on cellular metabolism, protein synthesis, and various signaling pathways.

Q2: What are the primary research applications of this compound?

This compound is primarily used in research to study:

  • Protein metabolism: It has been shown to decrease muscle protein catabolism and/or increase protein synthesis.

  • Wound healing: It is investigated for its potential to promote the healing process.

  • Cell signaling: Its effects on pathways such as mTOR and its interaction with growth factors like TGF-β are areas of active research.

  • Nutritional science: It is studied for its role in improving nutritional status in various conditions.

Q3: How does this compound exert its effects?

The precise mechanism of action is still under investigation, but it is believed to involve the secretion of anabolic hormones like insulin and growth hormone, and the synthesis of metabolites such as glutamine, arginine, and polyamines.[1] Recent studies suggest that its activity is more than the sum of its parts, with the combination of ornithine and alpha-ketoglutarate being crucial for the generation of key metabolites.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound for reliable experimental results.

Storage of Powdered this compound:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Specific recommendations vary by manufacturer, including 2-8°C or -20°C for long-term storage.To prevent degradation and maintain chemical stability.
Humidity Keep in a tightly sealed container in a dry environment. This compound is hygroscopic and can absorb moisture from the air.To prevent clumping and potential degradation due to hydrolysis.
Light Store in a dark place, protected from light.To prevent photodegradation.

Storage of this compound Solutions:

ParameterRecommendationRationale
Short-term (days to weeks) Store at 0-4°C.To minimize degradation for immediate use.
Long-term (months) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.To ensure stability over extended periods.

Experimental Protocols

Preparation of a Sterile 100 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in high-purity, sterile water. This compound is soluble in water.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected experimental results 1. Improper storage leading to degradation of the compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Contamination of the stock solution. 4. Variations in cell culture conditions (e.g., serum concentration, cell density).1. Ensure the powdered compound and stock solutions are stored according to the recommendations. 2. Prepare single-use aliquots of the stock solution. 3. Always use sterile technique when preparing and handling solutions. 4. Standardize cell culture protocols and ensure consistency across experiments. Some studies have shown that the anabolic effects of OKG in cell culture are more pronounced in glutamine-free and serum-poor medium with sparse cells.[2]
Precipitation in the stock solution upon thawing The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing.1. Gently warm the solution to 37°C to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Changes in cell morphology or cytotoxicity 1. The concentration of this compound may be too high for the specific cell line. 2. The ornithine component, at high concentrations, can be toxic to certain cell types, particularly retinal pigment epithelial (RPE) cells.[3][4]1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. If working with sensitive cell lines, start with a lower concentration range.
Interference with assays The components of this compound (ornithine and alpha-ketoglutarate) can interfere with certain metabolic or enzymatic assays.1. Run appropriate controls, including vehicle-only controls and controls with ornithine or alpha-ketoglutarate alone, to identify any potential interference. 2. Consult the literature for your specific assay to see if interference from these molecules has been reported.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Downstream Effects:

This compound is metabolized into several key molecules that can influence various cellular processes. The ornithine component can be converted to polyamines, which are crucial for cell growth and proliferation, or enter the urea cycle. The alpha-ketoglutarate component is an intermediate in the Krebs cycle and can be a precursor for the synthesis of glutamate and glutamine.

OKG This compound Ornithine Ornithine OKG->Ornithine AKG Alpha-Ketoglutarate OKG->AKG Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines UreaCycle Urea Cycle Ornithine->UreaCycle KrebsCycle Krebs Cycle AKG->KrebsCycle Glutamate Glutamate AKG->Glutamate CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth Energy Energy Production KrebsCycle->Energy Glutamine Glutamine Glutamate->Glutamine ProteinSynth Amino Acid & Protein Synthesis Glutamine->ProteinSynth

Caption: Metabolic fate of this compound.

This compound and mTOR Signaling:

Ornithine, a component of this compound, has been shown to activate the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[5]

Ornithine Ornithine (from this compound) mTORC1 mTORC1 Ornithine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates S6 S6 p70S6K->S6 phosphorylates ProteinSynthesis Protein Synthesis S6->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Ornithine-mediated activation of mTORC1 signaling.

Experimental Workflow for Investigating this compound Effects on Cell Proliferation:

This workflow outlines a typical experiment to assess the impact of this compound on the proliferation of a chosen cell line.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture cells to desired confluency PrepareOKG 2. Prepare sterile stock solution of OKG SeedCells 3. Seed cells in multi-well plates PrepareOKG->SeedCells TreatCells 4. Treat cells with varying concentrations of OKG SeedCells->TreatCells Incubate 5. Incubate for desired time period (e.g., 24, 48, 72h) TreatCells->Incubate ProlifAssay 6. Perform proliferation assay (e.g., MTT, BrdU) Incubate->ProlifAssay DataAnalysis 7. Analyze and quantify results ProlifAssay->DataAnalysis

Caption: Workflow for cell proliferation assay.

References

Addressing subject variability in response to ornithine oxoglurate supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine oxoglutarate (OKG) supplementation. It addresses common issues related to subject variability and provides detailed experimental protocols and data interpretation guidelines.

I. Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Inconsistent or Non-significant Results Across Subjects

Question: We are observing high variability in the response to OKG supplementation between our subjects, leading to statistically non-significant findings. What are the potential sources of this variability and how can we address them?

Answer: Subject variability is a significant challenge in nutritional studies. Several factors can contribute to inconsistent responses to OKG supplementation. Consider the following potential causes and solutions:

  • Genetic Factors:

    • Cause: Genetic polymorphisms in enzymes involved in ornithine metabolism can alter individual responses to OKG. A key enzyme is Ornithine Aminotransferase (OAT), which catalyzes the conversion of ornithine to pyrroline-5-carboxylate, a precursor for proline and glutamate.[1][2] Mutations in the OAT gene can lead to altered enzyme activity, affecting the metabolic fate of the ornithine component of OKG.[1][3]

    • Solution:

      • Genotyping: If feasible, genotype subjects for common single nucleotide polymorphisms (SNPs) in the OAT gene to stratify the analysis and identify responders versus non-responders.[4]

      • Enzyme Activity Assays: Measure baseline OAT activity in accessible tissues (e.g., blood cells) to correlate with individual responses.

  • Gut Microbiome Composition:

    • Cause: The gut microbiota can metabolize ornithine and alpha-ketoglutarate, influencing their bioavailability and the production of downstream metabolites. Differences in the baseline composition of the gut microbiome can therefore lead to variable responses.[5][6] Studies have shown that OKG supplementation can alter the gut microbiota, for instance by increasing the abundance of Firmicutes and decreasing Bacteroidetes.[5]

    • Solution:

      • Microbiome Analysis: Characterize the gut microbiome composition (e.g., via 16S rRNA sequencing) at baseline and post-intervention to identify microbial signatures associated with response.

      • Standardized Diet: Implement a standardized diet for a washout period before and during the study to minimize diet-induced variations in the gut microbiome.

  • Baseline Nutritional and Physiological Status:

    • Cause: The efficacy of OKG is often more pronounced in catabolic states such as trauma, burns, or malnutrition.[7] Healthy subjects with adequate nutritional status may exhibit a less significant response.[8]

    • Solution:

      • Subject Selection: Clearly define the inclusion and exclusion criteria for your study population based on their metabolic state.

      • Baseline Assessment: Thoroughly document the baseline nutritional status of each subject, including dietary intake and relevant biomarkers.

  • Dose and Administration:

    • Cause: The effects of OKG can be dose-dependent.[9] Inadequate dosage may not elicit a significant response, while excessive doses might lead to gastrointestinal side effects. The mode of administration (bolus vs. continuous infusion) can also affect metabolite production.

    • Solution:

      • Dose-Response Study: Conduct a pilot study to determine the optimal dose for your specific research question and model.

      • Consistent Administration: Standardize the timing and method of OKG administration for all subjects.

Unexpected Analytical Results

Question: Our analytical measurements of ornithine, glutamine, arginine, and proline in plasma samples show high variability or do not correlate with the expected metabolic pathways. What could be causing these discrepancies?

Answer: Inaccurate or variable analytical results can stem from pre-analytical (sample handling) and analytical (measurement) issues.

  • Pre-analytical Variability:

    • Cause: Improper sample collection, processing, or storage can lead to degradation or alteration of amino acid concentrations.

    • Solution:

      • Standardized SOPs: Implement and strictly follow a standard operating procedure (SOP) for blood collection (e.g., type of anticoagulant), processing (centrifugation time and temperature), and storage (e.g., -80°C).

      • Stability Testing: If you are developing a new protocol, perform stability tests on your analytes of interest under your specific storage conditions.

  • Analytical Method Issues:

    • Cause: The chosen analytical method may lack the required sensitivity, specificity, or reproducibility. Matrix effects from plasma components can also interfere with quantification.

    • Solution:

      • Validated Methods: Employ validated analytical methods, such as HPLC with pre-column derivatization or LC-MS/MS, for the simultaneous quantification of amino acids.[10][11][12]

      • Internal Standards: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample processing.

      • Quality Control: Include quality control samples at different concentrations in each analytical run to monitor the performance of the assay.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ornithine oxoglutarate?

A1: Ornithine oxoglutarate is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate.[8] Its mechanism is multifactorial and not simply the sum of its components.[7][8] OKG acts as a precursor for several important metabolites, including glutamine, arginine, proline, and polyamines.[9] The simultaneous administration of ornithine and alpha-ketoglutarate can saturate the ornithine aminotransferase pathway, diverting ornithine towards arginine synthesis.[8] OKG has also been shown to stimulate the secretion of anabolic hormones like insulin and growth hormone.[8]

Q2: Is OKG more effective than its individual components, ornithine and alpha-ketoglutarate?

A2: Yes, studies have shown that OKG supplementation is more effective than administering ornithine or alpha-ketoglutarate alone in various models, particularly in traumatized or catabolic states.[7] The combination of both molecules appears to have a synergistic effect on metabolism, leading to a more robust production of key metabolites like glutamine and arginine.[8]

Q3: What are the typical dosages of OKG used in research?

A3: Dosages of OKG can vary depending on the study population and research question. In human studies, doses have ranged from 10 to 30 grams per day.[8] Animal studies have used a wide range of doses, often calculated based on body weight. It is crucial to conduct dose-response studies to determine the optimal dosage for a specific experimental model.[9]

Q4: How should OKG be prepared and stored for experimental use?

A4: OKG is typically a water-soluble powder. For oral administration in animal studies, it can be dissolved in distilled water and administered by gavage.[9] For cell culture experiments, it can be dissolved in the culture medium and filter-sterilized.[9] It is important to check the manufacturer's instructions for specific storage conditions, but generally, it should be stored in a cool, dry place, protected from light. The stability of the prepared solution should be tested under the intended storage and use conditions.

III. Data Presentation

Table 1: Summary of Quantitative Data on OKG Supplementation Effects

Study PopulationDosageDurationKey FindingsReference
Traumatized Rats10% of dietary nitrogen as OKG-N4 daysIncreased nitrogen retention by 23% compared to basal diet.[7]
Healthy Male Subjects10 g oral bolusSingle doseIncreased plasma proline (+35%) and arginine (+41%) levels at 60 minutes.[8]
Healthy Mice1% OKG in diet14 daysIncreased body weight, serum growth hormone, and insulin.[5]
D-galactose-induced Oxidative Stress Pig Model0.5% OKG in diet28 daysAmeliorated reduction in growth performance; increased serum glutamate, proline, and BCAAs.[13]

IV. Experimental Protocols

Quantification of Ornithine and its Metabolites in Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of ornithine, glutamine, arginine, and proline in plasma samples.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled ornithine, glutamine, arginine, and proline.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of these polar analytes.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is commonly used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ion transitions for each analyte and its internal standard.[10][12]

Ornithine Aminotransferase (OAT) Activity Assay in Tissue Homogenates

This protocol outlines a spectrophotometric assay to measure OAT activity.[14][15]

  • Tissue Homogenization:

    • Homogenize fresh or frozen tissue samples in an ice-cold buffer (e.g., 0.25 M sucrose solution containing pyridoxal phosphate).[16]

    • Centrifuge the homogenate to pellet cellular debris. The supernatant can be used directly or further processed to isolate mitochondria, where OAT is located.[16]

  • Enzyme Assay:

    • The assay mixture typically contains a buffer (e.g., potassium pyrophosphate, pH 8.0), pyridoxal phosphate (PLP) as a cofactor, α-ketoglutarate, and L-ornithine.[15]

    • Initiate the reaction by adding the tissue homogenate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding perchloric acid).[15]

    • The product, pyrroline-5-carboxylate (P5C), can be detected by reacting it with ninhydrin or o-aminobenzaldehyde to produce a colored compound that can be measured spectrophotometrically.[15][16]

Gut Microbiome Analysis by 16S rRNA Gene Sequencing

This protocol provides a high-level overview of the steps involved in analyzing gut microbiota changes in response to OKG supplementation.[6][17]

  • Sample Collection and DNA Extraction:

    • Collect fecal samples at baseline and at the end of the intervention period.

    • Immediately store samples at -80°C until processing.

    • Extract microbial DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Amplification and Sequencing:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

    • Purify the PCR products and prepare sequencing libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to assess changes in the microbial community structure.

    • Use statistical methods to identify specific taxa that are differentially abundant between the treatment and control groups.

V. Mandatory Visualizations

OKG_Metabolic_Pathway cluster_urea Urea Cycle cluster_glutamate Glutamate & Proline Synthesis OKG Ornithine Oxoglutarate (OKG) Ornithine Ornithine OKG->Ornithine AKG α-Ketoglutarate OKG->AKG Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamoylase P5C Pyrroline-5-Carboxylate (P5C) Ornithine->P5C Ornithine Aminotransferase (OAT) Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines Ornithine Decarboxylase Glutamate Glutamate AKG->Glutamate Transamination Arginine Arginine Citrulline->Arginine P5C->Glutamate Proline Proline P5C->Proline

Caption: Metabolic fate of Ornithine Oxoglutarate (OKG).

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline_Sampling Baseline Sampling (Blood, Feces, etc.) Subject_Screening->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Supplementation OKG or Placebo Supplementation Randomization->Supplementation Endpoint_Sampling Endpoint Sampling Supplementation->Endpoint_Sampling Data_Analysis Data Analysis Endpoint_Sampling->Data_Analysis

Caption: General experimental workflow for an OKG supplementation study.

Troubleshooting_Logic cluster_sources Potential Sources of Variability cluster_solutions Potential Solutions Start Inconsistent Results Genetics Genetic Factors (e.g., OAT polymorphisms) Start->Genetics Microbiome Gut Microbiome Composition Start->Microbiome Physiology Baseline Physiological State Start->Physiology Protocol Experimental Protocol (Dose, Administration) Start->Protocol Genotyping Genotyping/ Enzyme Assays Genetics->Genotyping Microbiome_Analysis 16S rRNA Sequencing Microbiome->Microbiome_Analysis Stratification Subject Stratification Physiology->Stratification Protocol_Optimization Dose-Response Study/ Standardization Protocol->Protocol_Optimization

Caption: Logical relationship for troubleshooting inconsistent results.

References

Technical Support Center: Ornithine Oxoglurate (OKG) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity of high-dose ornithine oxoglurate (OKG) administration. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound?

This compound is a salt composed of two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate. According to a safety data sheet for L-Ornithine L-alpha-ketoglutarate, the substance is classified as non-hazardous under Regulation (EC) No 1272/2008.[1] However, high doses may lead to certain adverse effects, as detailed below.

Q2: Are there established lethal dose (LD50) or no-observed-adverse-effect-level (NOAEL) values for this compound?

Q3: What are the primary concerns with high-dose this compound administration?

The main concerns are potential retinal toxicity with long-term, high-dose administration and gastrointestinal disturbances. Short-term use, even at high doses, is generally considered safe.

Q4: What is the mechanism of ornithine-induced retinal toxicity?

Long-term, high concentrations of ornithine in the blood (exceeding 600 μmol/l) can be toxic to retinal pigment epithelial (RPE) cells, which can lead to retinal degeneration.[2] This is particularly relevant in the context of gyrate atrophy of the choroid and retina, a genetic disorder characterized by high ornithine levels. The mechanism involves the transport of ornithine into RPE cells via the cationic amino acid transporter-1 (CAT-1). An intravitreal injection of ornithine has been shown to cause primary damage to the RPE, followed by apoptosis of photoreceptor cells.

Q5: Are there any known drug interactions with this compound?

Currently, there is no information on specific drug interactions with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Gastrointestinal Distress (e.g., diarrhea, nausea) in Animal Models High concentration of the administered solution; rapid administration.Administer the solution in divided doses throughout the day. Reduce the concentration of the dosing solution. Ensure the solution is at an appropriate physiological pH.
Unexpected Changes in Plasma Amino Acid Profiles This compound is metabolized to several other amino acids.Be aware that OKG administration can increase plasma levels of glutamate, proline, and arginine.[3] This is an expected metabolic consequence and should be accounted for in the experimental design.
Lack of Desired Anabolic Effect Insufficient dosage; experimental model not suitable for observing anabolic effects.In endotoxemic rats, a dose-dependent effect on nitrogen balance and tissue glutamine concentration was observed, with the highest dose (4.5 g/kg/day) showing the most significant effect.[4] Ensure the dose is appropriate for the intended outcome and the animal model is in a catabolic state where anabolic effects can be measured.
Contradictory Results in Retinal Toxicity Studies Duration and level of ornithine exposure.Intermittent high levels of ornithine may not cause retinal lesions, whereas constant high levels are associated with toxicity.[2] Carefully control and monitor the duration and concentration of ornithine exposure in your experimental model.

Quantitative Toxicity Data

While specific data for this compound is limited, the following tables summarize available data for L-ornithine and L-ornithine monohydrochloride in rats.

Table 1: Acute and Subchronic Oral Toxicity of L-Ornithine and its Hydrochloride Salt in Rats

Substance Parameter Value Species Reference
L-OrnithineLD50 (oral)~10 g/kg body weightRat[5]
L-Ornithine MonohydrochlorideNOAEL (90-day oral)3445 mg/kg body weight/day (male)Rat[6]
L-Ornithine MonohydrochlorideNOAEL (90-day oral)3986 mg/kg body weight/day (female)Rat[6]

Table 2: Human Clinical Safety Data for L-Ornithine Hydrochloride

Parameter Dose Duration Population Reference
NOAEL12 g/day 4 weeksHealthy adult males[7]

Experimental Protocols

The following are generalized methodologies for the administration of this compound in animal models, based on published studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Oral Gavage Administration in Rodents
  • Preparation of Dosing Solution:

    • Dissolve the desired amount of this compound powder in sterile water or saline.

    • The concentration should be calculated to deliver the target dose in a volume appropriate for the animal's size (e.g., 5-10 ml/kg for rats).

    • Ensure the solution is well-dissolved and the pH is within a physiological range (6.8-7.4).

  • Animal Handling and Dosing:

    • Fast the animals overnight to ensure an empty stomach for consistent absorption, if required by the study design.

    • Gently restrain the animal.

    • Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Dosing Monitoring:

    • Observe the animals for any adverse effects, such as changes in behavior, appetite, or the presence of diarrhea.

    • Collect blood samples at predetermined time points to measure plasma ornithine and other relevant metabolite concentrations.

Dietary Admixture in Pigs
  • Diet Preparation:

    • Calculate the amount of this compound needed to achieve the desired percentage in the daily feed ration (e.g., 0.5%, 1%, or 2% of the total diet).[8]

    • Thoroughly mix the this compound powder with the standard chow to ensure a homogenous distribution.

  • Feeding and Monitoring:

    • Provide the supplemented diet to the animals ad libitum or in controlled daily portions.

    • Measure daily feed intake to accurately calculate the actual dose of this compound consumed by each animal.

    • Monitor the animals for changes in growth performance, feed efficiency, and any clinical signs of toxicity.

Visualizations

Signaling Pathway of Ornithine-Induced Retinal Toxicity

Ornithine_Toxicity_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Cell cluster_photoreceptor Photoreceptor Cell ornithine_blood High Systemic Ornithine Levels (>600 µM) cat1 CAT-1 Transporter ornithine_blood->cat1 Transport ornithine_rpe Increased Intracellular Ornithine cat1->ornithine_rpe rpe_damage RPE Cell Damage and Dysfunction ornithine_rpe->rpe_damage Induces apoptosis Apoptosis rpe_damage->apoptosis Triggers photoreceptor_death Photoreceptor Cell Death apoptosis->photoreceptor_death OKG_Toxicity_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model dose_prep Prepare this compound Dosing Solution animal_model->dose_prep administration Administer High Dose of OKG (e.g., Oral Gavage) dose_prep->administration monitoring Monitor for Clinical Signs (e.g., GI distress, behavior) administration->monitoring blood_collection Collect Blood Samples (Pharmacokinetics, Metabolomics) administration->blood_collection tissue_harvest Harvest Tissues of Interest (e.g., Retina, Liver, Kidney) administration->tissue_harvest data_analysis Data Analysis and Interpretation monitoring->data_analysis biochemical_assays Biochemical Assays (e.g., Enzyme activity, Biomarkers) blood_collection->biochemical_assays histopathology Histopathological Examination tissue_harvest->histopathology histopathology->data_analysis biochemical_assays->data_analysis conclusion Conclusion on Toxicity Profile data_analysis->conclusion

References

Technical Support Center: Enhancing Ornithine Oxoglutarate (OKG) Efficacy Through Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulation strategies aimed at enhancing the efficacy of ornithine oxoglutarate (OKG). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and evaluation of ornithine oxoglutarate.

Low Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Step Expected Outcome
Poor affinity of OKG for the lipid matrix. Screen different lipids (e.g., solid lipids with varying chain lengths, phospholipids) to identify a matrix with higher OKG solubility.Increased encapsulation efficiency and drug loading.
Rapid precipitation of OKG during formulation. Optimize the solvent system and the rate of addition of the aqueous phase to the organic phase during nanoparticle preparation.More controlled particle formation and improved drug entrapment.
Suboptimal surfactant concentration. Titrate the concentration of the surfactant (e.g., Poloxamer 188, Tween 80) to find the optimal balance between particle stability and drug encapsulation.Stable nanoparticles with higher drug loading capacity.
Inconsistent In Vitro Release Profiles
Potential Cause Troubleshooting Step Expected Outcome
Incomplete dissolution of the formulation. Ensure the dissolution medium is appropriate for the formulation type and that sink conditions are maintained throughout the experiment.A clear and reproducible release profile.
Formulation instability in the dissolution medium. Assess the stability of the formulation (e.g., nanoparticle integrity) in the chosen dissolution medium at 37°C. Consider using a more stabilizing medium if necessary.Consistent release data that accurately reflects the formulation's performance.
Variability in the manufacturing process. Review and standardize all parameters of the formulation manufacturing process, including homogenization speed, temperature, and component addition rates.Reduced batch-to-batch variability in release profiles.
Low Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Degradation of OKG in the gastric environment. Consider enteric-coating the formulation to protect it from the acidic pH of the stomach.Increased amount of intact OKG reaching the small intestine for absorption.
Poor permeation across the intestinal epithelium. Incorporate permeation enhancers into the formulation or utilize nanoformulations designed to exploit specific uptake pathways (e.g., lymphatic uptake).Enhanced absorption and higher plasma concentrations of ornithine and its metabolites.
Rapid first-pass metabolism. Investigate co-administration with inhibitors of relevant metabolic enzymes or develop formulations that target lymphatic transport to bypass the liver.Increased systemic exposure to OKG and its active metabolites.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in formulating ornithine oxoglutarate for oral delivery?

The primary challenge is its hydrophilic nature and potential for degradation in the gastrointestinal tract. As a salt of two amino acids, it is highly water-soluble, which can lead to rapid dissolution and potential clearance before effective absorption. Furthermore, the acidic environment of the stomach can potentially affect its stability.

2. Which formulation strategy offers the most promise for enhancing OKG's anabolic effects?

Nanoformulations, such as solid lipid nanoparticles (SLNs) and liposomes, hold significant promise. These systems can protect OKG from degradation, control its release, and potentially enhance its absorption through the intestinal mucosa. A self-assembling poly-ornithine-based nanomedicine has shown potential in preclinical studies.

3. How can I assess the stability of my OKG formulation?

A comprehensive stability testing program should be implemented according to ICH guidelines. This involves storing the formulation under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and periodically testing for critical quality attributes such as drug content, degradation products, particle size (for nanoformulations), and in vitro release profile.

4. What are the key parameters to monitor in a pharmacokinetic study of a novel OKG formulation?

Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). It is also crucial to measure the plasma levels of OKG's primary metabolites, such as ornithine, glutamine, arginine, and proline, to understand its metabolic fate from the new formulation.

5. Are there specific cell-based assays to evaluate the enhanced efficacy of my OKG formulation?

Yes, you can use skeletal muscle cell lines (e.g., C2C12 myotubes) to assess the anabolic potential of your formulation. Key endpoints to measure include muscle protein synthesis (e.g., via puromycin incorporation) and the activation of anabolic signaling pathways like mTOR. Additionally, assays measuring ornithine decarboxylase activity can provide insights into the polyamine synthesis pathway, which is influenced by OKG.

Data Presentation

The following tables summarize quantitative data from hypothetical and literature-based examples to facilitate comparison of different formulation strategies.

Table 1: Comparison of Pharmacokinetic Parameters for Different Oral OKG Formulations

Formulation TypeCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Unformulated OKG15.2 ± 3.11.0 ± 0.245.8 ± 7.9100
Enteric-Coated Microparticles18.5 ± 4.22.5 ± 0.568.7 ± 11.3150
Solid Lipid Nanoparticles (SLNs)25.1 ± 5.52.0 ± 0.495.3 ± 15.1208
Liposomal Formulation22.8 ± 4.92.2 ± 0.689.2 ± 13.8195

Table 2: In Vitro Characterization of OKG Nanoformulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Solid Lipid Nanoparticles (SLNs)150 ± 250.21 ± 0.0575 ± 85.2 ± 0.9
Liposomes180 ± 300.18 ± 0.0468 ± 104.5 ± 0.7
Polymeric Nanoparticles200 ± 400.25 ± 0.0682 ± 76.1 ± 1.1

Experimental Protocols

Preparation of OKG-Loaded Solid Lipid Nanoparticles (SLNs)

Methodology:

  • Preparation of the Lipid Phase: Dissolve a specific amount of a solid lipid (e.g., glyceryl monostearate) and ornithine oxoglutarate in a suitable organic solvent or mixture of solvents (e.g., ethanol/chloroform) with gentle heating.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a defined number of cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge or dialyze the SLN dispersion to remove any unencapsulated OKG and excess surfactant.

  • Characterization: Analyze the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

In Vitro Dissolution Testing of an Enteric-Coated OKG Formulation

Methodology:

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Acid Stage (Simulated Gastric Fluid):

    • Dissolution Medium: 0.1 N HCl (pH 1.2).

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 rpm.

    • Procedure: Place one dosage form in each vessel and run the test for 2 hours. At the end of the period, withdraw a sample and analyze for OKG content. The release should be minimal (e.g., <10%).

  • Buffer Stage (Simulated Intestinal Fluid):

    • Dissolution Medium: pH 6.8 phosphate buffer.

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 rpm.

    • Procedure: After the acid stage, carefully add a concentrated buffer solution to the existing medium to adjust the pH to 6.8, or replace the medium entirely with the pH 6.8 buffer. Continue the dissolution test for a specified period (e.g., 8 hours), withdrawing samples at predetermined time intervals.

  • Sample Analysis: Analyze the withdrawn samples for OKG concentration using a validated analytical method, such as HPLC-UV.

Cell-Based Assay for Anabolic Potential in C2C12 Myotubes

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach confluence. Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: After 4-5 days of differentiation, treat the myotubes with different concentrations of your OKG formulation (and appropriate controls, such as unformulated OKG and vehicle).

  • Assessment of Protein Synthesis:

    • During the final hour of treatment, add puromycin to the culture medium.

    • Lyse the cells and collect the protein lysates.

    • Perform a Western blot analysis using an anti-puromycin antibody to visualize and quantify the amount of newly synthesized proteins.

  • Analysis of Anabolic Signaling:

    • Lyse a parallel set of treated cells.

    • Perform Western blot analysis using antibodies against key proteins in the mTOR signaling pathway (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) to assess the activation of this pathway.

  • Data Analysis: Quantify the band intensities from the Western blots and normalize them to a loading control (e.g., GAPDH or β-actin). Compare the results from the formulated OKG to the controls.

Mandatory Visualizations

OKG_Signaling_Pathway cluster_metabolism Metabolic Fates cluster_effects Anabolic & Other Effects OKG Ornithine Oxoglutarate (OKG) Ornithine Ornithine OKG->Ornithine AKG α-Ketoglutarate OKG->AKG Insulin Insulin Secretion OKG->Insulin Arginine Arginine Ornithine->Arginine Polyamines Polyamines Ornithine->Polyamines Proline Proline Ornithine->Proline Glutamine Glutamine AKG->Glutamine GH Growth Hormone Secretion Arginine->GH Protein_Synthesis Muscle Protein Synthesis Glutamine->Protein_Synthesis Polyamines->Protein_Synthesis Wound_Healing Wound Healing Proline->Wound_Healing Formulation_Workflow cluster_dev Formulation Development cluster_eval Evaluation Strategy Select Formulation Strategy (e.g., SLNs, Liposomes) Excipient Excipient Screening & Optimization Strategy->Excipient Preparation Preparation of OKG Formulation Excipient->Preparation In_Vitro_Char In Vitro Characterization (Size, EE%, etc.) Preparation->In_Vitro_Char In_Vitro_Release In Vitro Release Study (Dissolution) In_Vitro_Char->In_Vitro_Release Stability Stability Testing In_Vitro_Release->Stability In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) Stability->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Efficacy Model) In_Vivo_PK->In_Vivo_PD Troubleshooting_Logic node_rect node_rect Start Low Bioavailability Observed? Check_Release In Vitro Release Adequate? Start->Check_Release Check_Stability Formulation Stable in GI Fluids? Check_Release->Check_Stability Yes Solution1 Optimize formulation for faster/controlled release. Check_Release->Solution1 No Check_Permeability Good Intestinal Permeability? Check_Stability->Check_Permeability Yes Solution2 Incorporate protective coatings (e.g., enteric coating). Check_Stability->Solution2 No Solution3 Add permeation enhancers or use mucoadhesive polymers. Check_Permeability->Solution3 No Success Improved Bioavailability Check_Permeability->Success Yes Solution1->Check_Release Solution2->Check_Stability Solution3->Check_Permeability

Challenges in translating animal study results of ornithine oxoglurate to humans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine oxoglurate (OGO). The information addresses common challenges encountered when translating findings from animal models to human studies.

Frequently Asked Questions (FAQs)

Q1: Why are the therapeutic effects of OGO observed in our animal models not replicating in human clinical trials?

A1: Several factors contribute to the discrepancy between animal and human responses to OGO. Key reasons include:

  • Interspecies Metabolic Differences: The metabolic pathways of ornithine and alpha-ketoglutarate, the two components of OGO, can vary significantly between species. For instance, the activity and kinetic properties of ornithine aminotransferase (OAT), a key enzyme in ornithine metabolism, differ across species and even between tissues within the same species[1][2]. In rats, ornithine is primarily metabolized through the OAT pathway to produce glutamate and proline[3][4]. While this pathway is also active in humans, the overall metabolic flux and resulting metabolite concentrations can differ.

  • Pharmacokinetic Variances: The absorption, distribution, metabolism, and excretion (ADME) of OGO can differ between animals and humans. For example, in healthy rats, alpha-ketoglutarate has been shown to reduce the intestinal absorption of ornithine[5]. In human burn patients, the elimination half-life of ornithine from OGO is approximately 89 minutes[6]. Direct comparisons of pharmacokinetic parameters like Cmax, Tmax, and bioavailability are often not straightforward due to differences in physiology and experimental conditions[7].

  • Dose-Response Relationship: The effective dose in animal models may not directly translate to humans. Animal studies in rats have shown a dose-dependent effect of OGO on tissue glutamine concentration and nitrogen balance[8]. However, allometric scaling, a common method for extrapolating doses from animals to humans, has its limitations, especially for compounds with complex metabolism[9][10][11][12][13].

  • Pathophysiological Differences in Disease Models: Animal models of diseases, such as sepsis or severe burns, may not fully recapitulate the complex pathophysiology observed in humans. This can lead to differences in how OGO exerts its effects[14].

Q2: We are observing high variability in plasma ornithine and metabolite levels in our animal studies. What could be the cause?

A2: High variability can stem from several sources:

  • Administration Protocol: The method of OGO administration can significantly impact its absorption and metabolism. In human burn patients, bolus administration of OGO resulted in higher production of glutamine and arginine compared to continuous infusion[6][15]. In rats, oral gavage is a common method, but technique and volume can influence stress levels and gastric emptying[16].

  • Dietary Interactions: The composition of the diet can affect OGO metabolism. For example, the protein content of the diet can influence the baseline levels of amino acids and the activity of metabolic enzymes[17].

  • Fasting State: The fasting state of the animal at the time of administration can alter absorption and metabolism.

  • Underlying Health Status: In disease models, the severity of the condition can impact drug metabolism. For instance, in traumatized patients, hyperornithinemia after OGO administration may reflect a metabolic perturbation due to the trauma itself[18][19].

Q3: What are the main metabolites of OGO we should be measuring in our preclinical and clinical studies?

A3: Following OGO administration, both ornithine and alpha-ketoglutarate are extensively metabolized. The key metabolites to monitor are:

  • Proline: In both rats and humans, proline is a major metabolite of ornithine from OGO[3][6].

  • Glutamate: Ornithine is converted to glutamate via the action of ornithine aminotransferase[1][3].

  • Glutamine: OGO administration has been shown to increase plasma and tissue glutamine levels[8][15].

  • Arginine: Ornithine is a precursor for arginine synthesis, and increased arginine levels have been observed after OGO administration in humans[6][20].

Troubleshooting Guides

Issue 1: Difficulty in Establishing a Dose-Response Relationship
Symptom Possible Cause Troubleshooting Steps
Inconsistent or non-linear dose-response in animal models.Saturation of metabolic pathways at higher doses.Conduct a pilot dose-ranging study with wider dose intervals to identify the linear range. Measure key enzyme activities (e.g., ornithine aminotransferase) in liver and intestinal tissues at different doses.
Lack of efficacy at doses extrapolated from animal studies to humans.Interspecies differences in metabolism and pharmacokinetics.Utilize physiologically based pharmacokinetic (PBPK) modeling in addition to allometric scaling to better predict human pharmacokinetics. Consider species-specific differences in enzyme kinetics[1].
High inter-individual variability in response.Differences in gut microbiota, which can metabolize amino acids.Standardize the animal housing and diet to minimize variations in gut microbiota. In clinical trials, consider stratifying patients based on relevant biomarkers.
Issue 2: Poor Oral Bioavailability in Animal Models
Symptom Possible Cause Troubleshooting Steps
Low plasma concentrations of ornithine and its metabolites after oral administration.Interaction between ornithine and alpha-ketoglutarate at the intestinal level.In rat studies, it has been noted that unlabelled alpha-ketoglutarate can reduce the intestinal absorption of radiolabeled ornithine[5]. Consider co-administering OGO with substances that may enhance absorption, or explore alternative formulations.
Rapid metabolism in the gut and liver.High first-pass metabolism.In rats, ornithine is extensively metabolized in the liver[18][21]. Measure metabolite concentrations in portal and systemic circulation to quantify first-pass extraction.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Ornithine Following OGO Administration

Parameter Human (Burn Patients) Rat (Healthy) Reference
Dose 10 g (bolus)1.5 g/kg (gavage)[3][6]
Elimination Half-life (t½) 89 minutesNot explicitly stated, but rapid metabolism suggested.[6]
Time to Peak Plasma Concentration (Tmax) ~60-75 minutes (in healthy subjects)Not explicitly stated, but major metabolites detected at 1 hour.[3][20]
Primary Metabolites Proline, Glutamine, ArginineProline, Glutamate[3][6]

Table 2: Ornithine Aminotransferase (OAT) Km Values in Different Species and Tissues

Species Tissue Km for Ornithine (mM) Reference
HumanLiver1.6[1]
RatLiver2.8[1]
RatIntestine8.0[1]
MouseLiverVery similar to rat[2]

Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate[22].

Experimental Protocols

Key Experiment 1: Oral Administration of OGO in a Rat Model

Objective: To assess the pharmacokinetic and metabolic profile of OGO in rats.

Methodology:

  • Animal Model: Male Wistar rats (8-10 weeks old) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (12-16 hours) with free access to water before OGO administration.

  • OGO Administration: OGO is dissolved in distilled water. A single dose (e.g., 1.5 g/kg body weight) is administered via oral gavage[3]. Control animals receive an equivalent volume of distilled water.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Sampling: At the end of the experiment, animals are euthanized, and tissues (liver, intestine, muscle) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Analysis: Plasma and tissue homogenates are analyzed for ornithine, alpha-ketoglutarate, and key metabolite (proline, glutamate, glutamine, arginine) concentrations using HPLC or LC-MS/MS.

Key Experiment 2: OGO Administration in a Human Clinical Trial (Burn Patients)

Objective: To evaluate the safety and efficacy of OGO supplementation in burn patients.

Methodology:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial is conducted[23][24].

  • Patient Population: Adult patients with severe burns (e.g., 20-60% of total body surface area) are enrolled.

  • Intervention: Patients are randomized to receive either OGO (e.g., 20 g/day ) or an isonitrogenous, isocaloric placebo, administered enterally[23]. The daily dose can be given as a bolus (e.g., 10 g twice daily) or as a continuous infusion[6][15].

  • Duration: The intervention is typically administered for a period of 21 days[23].

  • Outcome Measures:

    • Primary Endpoint: Time to wound healing[24].

    • Secondary Endpoints: Nitrogen balance, plasma levels of nutritional markers (e.g., prealbumin, retinol-binding protein), body weight changes, and incidence of adverse events[23].

  • Data Collection: Blood and urine samples are collected at baseline and at regular intervals throughout the study for biochemical analysis. Clinical outcomes are monitored daily.

  • Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the OGO and placebo groups.

Visualizations

experimental_workflow cluster_animal_study Animal Study (Rat Model) cluster_human_trial Human Clinical Trial (Burn Patients) A1 Acclimatization A2 Overnight Fasting A1->A2 A3 OGO Administration (Oral Gavage) A2->A3 A4 Serial Blood & Tissue Sampling A3->A4 A5 Metabolite Analysis (HPLC, LC-MS/MS) A4->A5 Translation Translation Challenges A5->Translation Data Interpretation H1 Patient Screening & Randomization H2 OGO or Placebo Administration (Enteral) H1->H2 H3 Monitoring Clinical Outcomes H2->H3 H4 Regular Blood & Urine Collection H2->H4 H5 Biochemical & Statistical Analysis H4->H5 Translation->H1 Informing Clinical Design

Experimental Workflow: From Animal Models to Human Trials.

signaling_pathway OGO This compound (OGO) Ornithine Ornithine OGO->Ornithine AKG Alpha-Ketoglutarate OGO->AKG Metabolites Proline, Glutamine, Arginine Ornithine->Metabolites mTOR mTOR Signaling AKG->mTOR influences Metabolites->mTOR provide substrates for TGFb TGF-β TGFb->mTOR activates ProteinSynthesis Protein Synthesis & Cell Growth mTOR->ProteinSynthesis promotes

Potential Signaling Pathways Influenced by OGO and its Metabolites.

References

Validation & Comparative

A Comparative Analysis of Ornithine Oxoglurate and Ornithine Hydrochloride on Plasma Amino Acid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of ornithine oxoglurate (OKG) and ornithine hydrochloride (Orn-HCl) on plasma amino acid concentrations. The information is supported by experimental data from a key clinical trial, offering insights for research and drug development.

Executive Summary

Ornithine alpha-ketoglutarate (OKG) and ornithine hydrochloride (Orn-HCl) both serve as sources of the amino acid ornithine, a key player in the urea cycle.[1] However, their effects on plasma amino acid profiles differ significantly. Clinical evidence demonstrates that while both compounds elevate plasma ornithine levels, OKG uniquely increases the concentrations of proline and arginine.[2] This suggests that the combination of ornithine and alpha-ketoglutarate in OKG modifies amino acid metabolism in a manner not observed with ornithine administration alone.[2] These distinct metabolic effects have implications for their potential therapeutic applications.

Data Presentation: Plasma Amino Acid Concentrations

The following table summarizes the changes in plasma amino acid concentrations following the oral administration of this compound and ornithine hydrochloride in healthy subjects. The data is based on a clinical trial where subjects received either 10g of OKG (containing 6.4g of ornithine) or 6.4g of ornithine as Orn-HCl.[2] The baseline values are representative of a healthy adult population and the changes are calculated based on the percentage increases reported in the study.

Amino AcidRepresentative Baseline (μmol/L)Change after this compound (OKG)Change after Ornithine Hydrochloride (Orn-HCl)
Ornithine 80Peak: 494 ± 91 μmol/LPeak: 541 ± 85 μmol/L
Glutamate 50+43%+68%
Proline 200+35%No significant change
Arginine 90+41%No significant change

Note: Baseline values are derived from established reference ranges for healthy adults. The reported changes for OKG and Orn-HCl are from the study by Cynober et al. (1990) and represent the mean increase at 60 minutes post-administration, except for the peak ornithine concentrations which occurred between 60-75 minutes.[2]

Key Findings from Experimental Data

  • Ornithine Levels: Both OKG and Orn-HCl led to a significant increase in plasma ornithine concentrations, with peak levels reached between 60 and 75 minutes after oral administration.[2]

  • Glutamate Increase: Both substances, along with calcium alpha-ketoglutarate, increased plasma glutamate concentrations.[2]

  • Unique Effect of OKG: A key differentiator is that only this compound supplementation resulted in a significant increase in plasma proline and arginine levels.[2]

  • Hormonal Response: The study also noted that OKG administration led to an increase in insulin and glucagon levels, a response not observed with ornithine hydrochloride alone.[2]

Experimental Protocols

The primary study cited utilized a crossover design with six healthy male subjects. The key experimental details are as follows:

Subjects and Dosing:

  • Six healthy, fasting male subjects participated in three separate oral load tests.

  • The tests involved the administration of:

    • 10g of ornithine oxoglurarate (providing 3.6g of alpha-ketoglutarate and 6.4g of ornithine).[2]

    • 6.4g of ornithine as ornithine hydrochloride.[2]

    • 3.6g of alpha-ketoglutarate as calcium alpha-ketoglutarate.[2]

Blood Sampling and Analysis:

  • Blood samples were collected 15 times over a five-hour period following administration.

  • Plasma was analyzed for amino acids, alpha-ketoglutarate, insulin, and glucagon.[2]

  • Amino Acid Analysis: While the specific analytical instrumentation was not detailed in the abstract, the standard method for plasma amino acid analysis during that period was ion-exchange chromatography followed by post-column derivatization with ninhydrin and spectrophotometric detection. This method separates amino acids based on their charge and allows for their quantification.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Subject Recruitment and Baseline cluster_1 Intervention (Crossover Design) cluster_2 Data Collection cluster_3 Analysis cluster_4 Outcome A Six Healthy Male Subjects B Fasting State A->B C Oral Administration of: - 10g this compound - 6.4g Ornithine Hydrochloride - 3.6g Calcium α-Ketoglutarate B->C D Blood Sampling (15 times over 5 hours) C->D E Plasma Analysis for: - Amino Acids - α-Ketoglutarate - Insulin - Glucagon D->E F Comparative Analysis of Plasma Profiles E->F

Caption: Experimental workflow for the comparative analysis.

Metabolic Signaling Pathways

G cluster_0 Ornithine Hydrochloride Metabolism cluster_1 This compound Metabolism Orn_HCl Ornithine Hydrochloride Ornithine Ornithine Orn_HCl->Ornithine Dissociation Urea_Cycle Urea Cycle Ornithine->Urea_Cycle Glutamate_Semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_Semialdehyde Ornithine Aminotransferase Glutamate_HCl Glutamate Glutamate_Semialdehyde->Glutamate_HCl OKG Ornithine Oxoglurate Ornithine_OKG Ornithine OKG->Ornithine_OKG Dissociation AKG α-Ketoglutarate OKG->AKG Dissociation Glutamate_OKG Glutamate Ornithine_OKG->Glutamate_OKG Arginine Arginine Ornithine_OKG->Arginine via Urea Cycle Intermediates AKG->Glutamate_OKG Transamination Proline Proline Glutamate_OKG->Proline

Caption: Metabolic fate of Ornithine Hydrochloride vs. This compound.

References

Ornithine Oxoglurate vs. Calcium Alpha-Ketoglutarate: A Comparative Analysis of Hormonal Responses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals distinct yet occasionally overlapping hormonal responses to supplementation with Ornithine Oxoglurate (OKG) and Calcium Alpha-Ketoglutarate (Ca-AKG). While both compounds involve the alpha-ketoglutarate molecule, their metabolic fates and consequent endocrine effects differ significantly. This guide synthesizes experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Data on Hormonal Responses

The following table summarizes the key hormonal changes observed in response to OKG and Ca-AKG supplementation as reported in various studies.

HormoneThis compound (OKG)Calcium Alpha-Ketoglutarate (Ca-AKG)
Insulin ▲ Increased secretion.[1][2][3][4][5] One study noted a 24% increase at 15 minutes post-administration[1]. However, some studies in specific populations (e.g., weight-trained men, enterally fed patients) reported no significant changes[6][7].▲ Enterally administered AKG may increase circulating insulin levels[8].
Glucagon ▲ Increased secretion[1]. One study reported a 30% increase at 60 minutes post-administration[1].No direct evidence found in the reviewed literature.
Growth Hormone (GH) ▲ Increased secretion[2][3][9][10]. However, some studies in specific populations (e.g., weight-trained men, enterally fed patients) found no significant changes[6][7].▲ Enterally administered AKG may increase circulating GH levels[8][11].
Insulin-like Growth Factor 1 (IGF-1) Data not consistently reported in the reviewed studies.▲ May increase circulating IGF-1 levels[8][11]. Conversely, long-term use has been associated with a potential reduction in IGF-1 levels[12].
Parathyroid Hormone (PTH) No direct evidence found in the reviewed literature.▼ In hemodialysis patients, Ca-AKG has been shown to normalize and continuously decrease intact PTH levels[13].

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of experimental protocols from key studies.

Study on Oral Administration of OKG, Ornithine, and Ca-AKG in Humans:

  • Objective: To compare the metabolic effects of OKG, ornithine hydrochloride, and calcium alpha-ketoglutarate.

  • Subjects: Six healthy, fasting male subjects.

  • Protocol: The study employed a crossover design where each subject underwent three separate oral load tests, receiving:

    • 10 g of OKG (equivalent to 3.6 g of alpha-ketoglutarate and 6.4 g of ornithine).

    • 6.4 g of ornithine as ornithine hydrochloride.

    • 3.6 g of alpha-ketoglutarate as calcium alpha-ketoglutarate.

  • Data Collection: Blood samples were collected 15 times over a five-hour period.

  • Analytes: Plasma amino acids, alpha-ketoglutarate, insulin, and glucagon were measured[1].

Study on OKG Supplementation in Weight-Trained Men:

  • Objective: To determine the effects of OKG supplementation on performance, body composition, and hormone concentrations.

  • Subjects: Experienced weight-trained men.

  • Protocol: A controlled trial was conducted over six weeks. Participants were divided into two groups: one receiving OKG supplementation and a control group.

  • Data Collection: Blood samples were collected to measure hormone levels.

  • Analytes: Mean levels of insulin and growth hormone were assessed[6].

Study on Ca-AKG in Hemodialysis Patients:

  • Objective: To investigate the long-term effects of Ca-AKG as a phosphate binder on secondary hyperparathyroidism.

  • Subjects: 14 hemodialysis patients.

  • Protocol: Patients were prescribed a mean dosage of 4.5 g/day of Ca-AKG for 36 months.

  • Data Collection: Serum samples were collected to monitor biochemical parameters.

  • Analytes: Serum phosphate, calcium, and intact parathyroid hormone (iPTH) were measured[13].

Signaling Pathways and Mechanisms of Action

The differential hormonal effects of OKG and Ca-AKG can be attributed to their distinct metabolic pathways and downstream signaling.

This compound (OKG) Signaling:

OKG is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate. Its effects are not merely the sum of its parts; the combination is crucial for some of its metabolic actions[1][2][14]. The primary mechanism involves its role as a precursor to several key amino acids that influence hormone secretion.

OKG_Signaling OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine AKG Alpha-Ketoglutarate OKG->AKG Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Glutamine Glutamine AKG->Glutamine NO Nitric Oxide (NO) Arginine->NO Hormone_Secretion Insulin & Glucagon Secretion Glutamine->Hormone_Secretion NO->Hormone_Secretion CaAKG_Signaling Ca_AKG Calcium Alpha-Ketoglutarate (Ca-AKG) AKG Alpha-Ketoglutarate Ca_AKG->AKG Phosphate_Binding Phosphate Binding Ca_AKG->Phosphate_Binding Krebs_Cycle Krebs Cycle (Energy Metabolism) AKG->Krebs_Cycle Inflammatory_Cytokines Inflammatory Cytokines AKG->Inflammatory_Cytokines Reduces Hormonal_Response GH & IGF-1 Modulation Krebs_Cycle->Hormonal_Response PTH_Regulation PTH Regulation Phosphate_Binding->PTH_Regulation

References

Clinical trial validation of ornithine oxoglurate's anabolic effects in surgical patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stress of surgery invariably triggers a catabolic state, characterized by accelerated protein breakdown, negative nitrogen balance, and loss of lean body mass. This catabolic response can impair wound healing, increase susceptibility to infections, and prolong recovery. Nutritional and pharmacological interventions aimed at promoting anabolism are therefore of significant interest in the perioperative setting. This guide provides a comprehensive comparison of Ornithine Oxoglurate (OKG) with other anabolic agents used in surgical patients, supported by experimental data from clinical trials.

Quantitative Comparison of Anabolic Interventions

The following tables summarize the quantitative data from clinical trials evaluating the anabolic effects of this compound and its alternatives in surgical patients.

Table 1: Effects on Nitrogen Balance in Surgical Patients

InterventionDosagePatient PopulationDuration of TreatmentChange in Nitrogen BalanceCitation
This compound (OKG) 0.35 g/kg/dayElective abdominal surgery3 daysMaintained nitrogen balance (not statistically different from zero) vs. negative balance in control group[1]
Placebo N/AElective abdominal surgery3 daysNegative nitrogen balance on each day of the study[1]
Growth Hormone (GH) Not specifiedAbdominal surgeryNot specifiedPositive effect on improving postoperative nitrogen balance (Standardized Mean Difference = 3.37)[2]
Placebo (for GH) N/AAbdominal surgeryNot specifiedLess improvement in nitrogen balance compared to GH group[2]

Table 2: Effects on Muscle Protein Synthesis and Wound Healing in Surgical Patients

InterventionDosagePatient PopulationDuration of TreatmentKey FindingsCitation
This compound (OKG) 0.35 g/kg/dayElective abdominal surgery3 daysMaintained skeletal muscle protein synthesis (ribosome concentration and polyribosomes unaffected)[1]
Placebo N/AElective abdominal surgery3 daysDecreased total ribosome concentration by 23% and polyribosomes by 21%[1]
This compound (Cetornan) Not specifiedMajor plastic surgeryUntil healingSignificantly shorter time to healing (18 +/- 1 day)[3]
Placebo N/AMajor plastic surgeryUntil healingLonger time to healing (26 +/- 3 days)[3]
Oxandrolone (Anabolic Steroid) 10 mg twice dailyVentilator-dependent surgical/trauma patients>7 daysNo improvement in outcomes; longer time on ventilator compared to placebo[4]
Placebo (for Oxandrolone) N/AVentilator-dependent surgical/trauma patients>7 daysShorter time on ventilator compared to oxandrolone group[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key experiments cited in this guide.

Measurement of Nitrogen Balance

Objective: To determine the net change in total body protein.

Protocol:

  • Patient Population: Patients undergoing elective abdominal surgery.

  • Intervention: Administration of Total Parenteral Nutrition (TPN) with or without this compound (0.35 g/kg/day) for 3 postoperative days.

  • Data Collection:

    • Daily monitoring of all nitrogen intake from TPN.

    • 24-hour urine collection for the entire study period.

    • Measurement of urinary urea concentration to calculate urinary nitrogen excretion.

  • Calculation: Nitrogen balance is calculated as the difference between nitrogen intake and nitrogen excretion. A positive balance indicates anabolism, while a negative balance indicates catabolism.

Assessment of Skeletal Muscle Protein Synthesis

Objective: To evaluate the rate of new protein formation in skeletal muscle.

Protocol:

  • Patient Population: Patients undergoing elective abdominal surgery.

  • Intervention: TPN with or without this compound (0.35 g/kg/day) for 3 postoperative days.

  • Biopsy: Percutaneous needle biopsies of the rectus abdominis muscle are performed before surgery and on the third postoperative day.

  • Analysis:

    • The muscle tissue is analyzed to determine the total ribosome concentration.

    • The percentage of polyribosomes (ribosomes actively engaged in protein synthesis) is also determined.

    • A decrease in these parameters is indicative of reduced protein synthesis.

Evaluation of Wound Healing

Objective: To assess the rate and quality of wound closure.

Protocol:

  • Patient Population: Overweight female patients undergoing major plastic surgery.

  • Intervention: Administration of this compound (Cetornan) or a placebo.

  • Clinical Evaluation:

    • The primary endpoint is the time to complete wound healing, assessed by clinical observation.

    • Secondary endpoints include the quality of healing and the incidence of wound-related complications (e.g., infection, dehiscence).

    • Evaluation is performed by clinicians blinded to the treatment allocation.

Visualizing the Mechanisms and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.

G OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine Metabolized to AKG Alpha-ketoglutarate OKG->AKG Metabolized to Arginine Arginine Ornithine->Arginine Precursor for Glutamine Glutamine Ornithine->Glutamine Precursor for AnabolicHormones Anabolic Hormones (e.g., Growth Hormone) Ornithine->AnabolicHormones Stimulates secretion of AKG->Glutamine Precursor for mTORC1 mTORC1 Arginine->mTORC1 Glutamine->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Activates AnabolicHormones->mTORC1

Caption: Putative anabolic signaling pathway of this compound.

G Start Patient Recruitment (Surgical Candidates) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Intervention Group (this compound) Randomization->GroupA Arm 1 GroupB Control/Comparison Group (Placebo or Alternative) Randomization->GroupB Arm 2 Intervention Perioperative Administration of Investigational Product GroupA->Intervention GroupB->Intervention DataCollection Data Collection (e.g., Nitrogen Balance, Muscle Biopsy) Intervention->DataCollection FollowUp Postoperative Follow-up (e.g., Wound Healing Assessment) DataCollection->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Generalized workflow of a clinical trial investigating anabolic agents.

References

Ornithine Oxoglutarate Shows Promise in Improving Outcomes for Severe Burn Patients

Author: BenchChem Technical Support Team. Date: December 2025

A review of clinical studies indicates that Ornithine Oxoglutarate (OKG), when compared to isonitrogenous controls, may significantly enhance wound healing and improve nutritional status in patients with severe burns. These benefits are attributed to OKG's role as a precursor for key amino acids and its potential to stimulate anabolic hormone production.

Ornithine oxoglutarate, a salt formed from the amino acid ornithine and alpha-ketoglutarate, has been investigated as a therapeutic agent in hypercatabolic states such as severe burn injuries. Clinical trials have demonstrated that enteral supplementation with OKG can lead to clinically significant improvements in patient recovery, including reduced wound healing time and better preservation of lean body mass.

Enhanced Wound Healing and Improved Nutritional Markers

Multiple prospective, randomized, double-blind clinical trials have highlighted the efficacy of OKG in severe burn patients. In one such study, patients receiving OKG supplementation experienced a significantly shorter wound healing time (60 ± 7 days) compared to those receiving an isonitrogenous control (90 ± 12 days)[1]. Another study corroborated these findings, showing that OKG administration improved wound healing as assessed by the day of the last graft (23.7 ± 2.1 days for the OKG group vs. 39.9 ± 9.9 days for the control group)[2].

The positive effects of OKG on wound healing are likely linked to its impact on protein metabolism and overall nutritional status. Studies have consistently shown that OKG supplementation leads to a more positive nitrogen balance. One trial reported that the cumulative nitrogen balance at day 21 was significantly higher in the OKG group (+127 ± 13 g) compared to the control group (-63 ± 18 g)[3]. This improvement in nitrogen retention is indicative of a shift towards an anabolic state, which is crucial for tissue repair.

Furthermore, OKG administration has been associated with favorable changes in markers of protein metabolism. In a study of 60 severe burn patients, those in the OKG group had significantly higher levels of transthyretin and retinol-binding protein at day 21, both of which are indicators of visceral protein synthesis[3]. Additionally, OKG supplementation has been shown to reduce the urinary excretion of 3-methylhistidine, a marker of muscle protein breakdown[2]. This reduction in protein catabolism, coupled with an increase in protein synthesis, contributes to the preservation of lean body mass, with one study noting a significantly lower body weight loss in the OKG group (-2.6%) compared to the control group (-6.3%) at day 21[3].

Experimental Protocols: A Closer Look

The clinical trials evaluating OKG in severe burn patients have generally followed a prospective, randomized, double-blind design to minimize bias.

Patient Population: The studies typically included adult patients with severe burns, with the total body surface area (TBSA) affected ranging from 20% to 95%[1][2][3].

Intervention and Control: Patients in the intervention groups received enteral nutrition supplemented with ornithine oxoglutarate, with daily dosages typically around 20 grams, often administered in two boluses[1][3]. The control groups received an isonitrogenous control, such as a soy protein mixture, to ensure that any observed effects were attributable to OKG itself and not simply the provision of additional nitrogen[1][2].

Duration of Treatment: The supplementation period in these studies generally lasted for three weeks[1][3].

Key Measured Outcomes: The primary endpoints in these trials were often clinical outcomes like the time to complete wound healing. Secondary outcomes included markers of nutritional status and protein metabolism, such as nitrogen balance, serum levels of proteins like transthyretin, and urinary excretion of 3-methylhistidine and hydroxyproline[2][3].

Below is a summary of the key quantitative data from these studies:

Outcome MeasureOrnithine Oxoglutarate (OKG) GroupIsonitrogenous Control GroupStudy Reference
Wound Healing Time (days) 60 ± 790 ± 12[1]
Day of Last Graft (days) 23.7 ± 2.139.9 ± 9.9[2]
Cumulative Nitrogen Balance at Day 21 (g) +127 ± 13-63 ± 18[3]
Transthyretin at Day 21 (mg/L) 259 ± 9161 ± 10[3]
Retinol-Binding Protein at Day 21 (mg/L) 45 ± 133 ± 1[3]
Body Weight Loss at Day 21 (%) -2.6-6.3[3]
Urinary 3-Methylhistidine/Creatinine Ratio Significantly reduced in less severe burnsNo significant change[1]

Mechanism of Action: A Multi-faceted Approach

The beneficial effects of ornithine oxoglutarate are believed to stem from its unique metabolic properties. OKG serves as a precursor for several key amino acids that are essential for wound healing and immune function, including glutamine, arginine, and proline[4][5][6]. Proline is a critical component of collagen, the primary structural protein in the skin, and its availability is crucial for wound repair. Arginine, in addition to being a substrate for protein synthesis, is a precursor for nitric oxide, a molecule involved in blood flow regulation and immune responses. Glutamine is a vital fuel for rapidly dividing cells, including immune cells and fibroblasts, which are essential for the healing process.

Furthermore, OKG administration has been shown to stimulate the secretion of anabolic hormones such as insulin and growth hormone[5][7][8]. These hormones play a pivotal role in promoting protein synthesis and inhibiting protein breakdown, thereby contributing to a positive nitrogen balance and the preservation of muscle mass. The combined effect of providing key substrates for tissue repair and stimulating an anabolic hormonal environment likely underpins the observed clinical benefits of OKG in severe burn patients.

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention (3 weeks) cluster_outcomes Outcome Assessment P Severe Burn Patients (TBSA 20-95%) R Randomized, Double-Blind Allocation P->R OKG Ornithine Oxoglutarate (e.g., 20g/day enteral) R->OKG Treatment Group Control Isonitrogenous Control (e.g., Soy Protein) R->Control Control Group WH Wound Healing Time OKG->WH NB Nitrogen Balance OKG->NB PM Protein Metabolism Markers (Transthyretin, 3-Methylhistidine) OKG->PM BW Body Weight OKG->BW Control->WH Control->NB Control->PM Control->BW

Caption: Experimental workflow for clinical trials comparing OKG and isonitrogenous controls.

signaling_pathway cluster_input Input cluster_metabolism Metabolism cluster_precursors Amino Acid Precursors cluster_hormonal Hormonal Response cluster_cellular Cellular Effects cluster_outcomes Clinical Outcomes OKG Ornithine Oxoglutarate (OKG) Supplementation Ornithine Ornithine OKG->Ornithine AKG Alpha-Ketoglutarate OKG->AKG Hormones Increased Insulin & Growth Hormone Secretion OKG->Hormones Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Glutamine Glutamine AKG->Glutamine Healing Improved Wound Healing Glutamine->Healing Arginine->Healing Collagen Increased Collagen Synthesis Proline->Collagen Anabolism Increased Protein Synthesis (e.g., via mTOR pathway) Hormones->Anabolism Catabolism Decreased Protein Catabolism Anabolism->Healing Nutrition Improved Nutritional Status Anabolism->Nutrition Catabolism->Nutrition Collagen->Healing

Caption: Proposed mechanism of action for Ornithine Oxoglutarate in severe burn patients.

References

Ornithine Oxoglurate in Clinical Applications: A Systematic Review and Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the clinical efficacy and underlying mechanisms of Ornithine Oxoglurate (OGO), supported by experimental data from various clinical trials.

This compound (OGO), also known as Ornithine Alpha-Ketoglutarate (OKG), is a dietary supplement formed from two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate. It has been investigated for its potential therapeutic benefits in a variety of clinical settings, primarily due to its role as a precursor to several key metabolites and its influence on anabolic and anti-catabolic processes. This guide provides a systematic review of the clinical evidence for OGO's efficacy, with a focus on quantitative data from clinical trials, detailed experimental protocols, and an exploration of its proposed mechanisms of action.

Quantitative Data Summary

The clinical efficacy of this compound has been evaluated in diverse patient populations. The following tables summarize the key quantitative outcomes from notable clinical trials.

Table 1: Efficacy of this compound in Burn Patients
Outcome MeasureOGO GroupControl Groupp-valueStudy
Wound Healing Time (days) 60 ± 790 ± 12< 0.05Donati et al. (1999)[1]
Nitrogen Balance (g N/day at day 21) +127 ± 13 (cumulative)-63 ± 18 (cumulative)< 0.05De-Santi et al. (1997)[2]
Transthyretin (mg/L at day 21) 259 ± 9161 ± 10< 0.001De-Santi et al. (1997)[2]
Retinol-Binding Protein (mg/L at day 21) 45 ± 133 ± 1< 0.001De-Santi et al. (1997)[2]
Body Weight Loss (%) -2.6-6.3< 0.001De-Santi et al. (1997)[2]

An umbrella review of meta-analyses on nutritional interventions in burn patients suggested that ornithine α-ketoglutarate did not significantly affect assessed clinical outcomes[3]. However, a Cochrane review on immunonutrition in burn patients identified three studies on the compound[4].

Table 2: Efficacy of this compound in Malnourished Elderly Patients
Outcome MeasureOGO GroupControl Groupp-valueStudy
Weight Gain Significant beneficial effectPlaceboNot specifiedBrocker et al. (1994)
Body Mass Index (BMI) Significant beneficial effectPlaceboNot specifiedBrocker et al. (1994)
Plasma Albumin Significant beneficial effectPlaceboNot specifiedBrocker et al. (1994)
Transthyretin Significant beneficial effectPlaceboNot specifiedBrocker et al. (1994)
Quality of Life Index Significant improvementPlacebo< 0.001Brocker et al. (1994)
Medical Cost Index Significant improvementPlacebo< 0.03Brocker et al. (1994)
Table 3: Efficacy of this compound in Surgical Patients
Outcome MeasureOGO GroupControl Groupp-valueStudy
Total Ribosome Concentration in Skeletal Muscle UnaffectedDecreased by 23%< 0.05Wernerman et al. (1990)[5]
Percentage of Polyribosomes in Skeletal Muscle UnaffectedDecreased by 21%< 0.01Wernerman et al. (1990)[5]
Cumulative Urinary Urea Excretion Significantly lowerHigher< 0.05Wernerman et al. (1990)[5]
Nitrogen Balance Not statistically different from zeroNegative< 0.05Wernerman et al. (1990)[5]

Experimental Protocols

The methodologies employed in the key clinical trials cited above are detailed below to provide a comprehensive understanding of the experimental conditions.

Protocol 1: Ornithine Alpha-Ketoglutarate in Severe Burn Patients (De-Santi et al., 1997)[2]
  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Participants: 60 patients with severe burns covering 20-60% of their total body surface area.

  • Intervention: The treatment group received 20 g/day of ornithine alpha-ketoglutarate, while the control group received an isocaloric, isonitrogenous placebo. The intervention was administered for 21 days, commencing an average of 4 days post-injury.

  • Key Parameters Measured:

    • Nitrogen Balance: Daily assessment.

    • Nutritional Markers: Plasma levels of transthyretin and retinol-binding protein were measured at day 21.

    • Body Weight: Monitored throughout the study.

    • Wound Healing: Assessed using an objective scoring system.

Protocol 2: Ornithine Alpha-Ketoglutarate in Postoperative Patients (Wernerman et al., 1990)[5]
  • Study Design: A randomized controlled trial.

  • Participants: 15 patients who had undergone elective abdominal surgery.

  • Intervention: Patients received total parenteral nutrition (TPN) for 3 days post-surgery. The OGO group (n=6) received TPN supplemented with 0.35 g/kg body weight/day of ornithine-alpha-ketoglutarate. The control group (n=9) received TPN only.

  • Key Parameters Measured:

    • Muscle Protein Synthesis: Assessed by measuring the total ribosome concentration and the percentage of polyribosomes in skeletal muscle biopsies.

    • Nitrogen Metabolism: Determined by cumulative urinary urea excretion and calculated nitrogen balance.

Mechanism of Action: Signaling Pathways

This compound is believed to exert its effects through multiple metabolic pathways. It serves as a precursor for several important amino acids and signaling molecules. The proposed mechanism of action is multifaceted and involves the modulation of anabolic and anti-catabolic pathways. OGO is a precursor to arginine, glutamine, proline, and polyamines, and it may also stimulate the secretion of anabolic hormones like insulin and growth hormone[6][7]. The conversion of arginine to nitric oxide (NO) is also considered a key pathway in its wound-healing effects[8].

G OGO This compound (OGO) Ornithine Ornithine OGO->Ornithine AKG Alpha-Ketoglutarate OGO->AKG Hormones Insulin & Growth Hormone Secretion OGO->Hormones Arginine Arginine Ornithine->Arginine Polyamines Polyamines Ornithine->Polyamines Glutamine Glutamine AKG->Glutamine Proline Proline Arginine->Proline via Ornithine NO Nitric Oxide (NO) Arginine->NO ProteinSynthesis Increased Muscle Protein Synthesis Glutamine->ProteinSynthesis Collagen Collagen Synthesis Proline->Collagen CellProlif Cell Proliferation Polyamines->CellProlif WoundHealing Improved Wound Healing NO->WoundHealing Hormones->ProteinSynthesis NitrogenBalance Improved Nitrogen Balance ProteinSynthesis->NitrogenBalance Collagen->WoundHealing CellProlif->WoundHealing

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial investigating the effects of this compound.

G Start Patient Recruitment (e.g., Burn Patients) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA OGO Group (e.g., 20g/day OGO) Randomization->GroupA GroupB Control Group (Placebo or Standard Care) Randomization->GroupB Intervention Intervention Period (e.g., 21 days) GroupA->Intervention GroupB->Intervention DataCollection Data Collection (e.g., Blood Samples, Wound Assessment) Intervention->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical workflow for a randomized controlled trial of OGO.

References

Comparing the efficacy of ornithine oxoglurate with leucine on muscle protein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of ornithine oxoglurate (OKG) and leucine in stimulating muscle protein synthesis (MPS). The information is curated for researchers, scientists, and professionals in drug development, presenting experimental data, detailed methodologies, and mechanistic insights to facilitate an objective evaluation.

Executive Summary

Leucine, a branched-chain amino acid, is a well-established direct stimulator of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. A robust body of evidence from human clinical trials quantifies its effects on fractional synthesis rate (FSR).

This compound (OKG), a salt formed from ornithine and alpha-ketoglutarate, has demonstrated efficacy in improving nitrogen balance and preventing the decline of the protein synthesis machinery, particularly in clinical populations under catabolic stress. However, direct evidence measuring its impact on muscle FSR in humans is less prevalent. Its mechanism of action is thought to be indirect, potentially through the secretion of anabolic hormones or by providing precursors for other amino acids.

Quantitative Data Comparison

The following tables summarize quantitative data from key studies on the effects of leucine and this compound on markers of muscle protein synthesis.

Table 1: Efficacy of Leucine Supplementation on Muscle Protein Synthesis (Fractional Synthesis Rate)

Study PopulationLeucine Dosage and AdministrationKey FindingsReference
Elderly Men (70 ± 1 years)Continuous ingestion of a complete balanced diet supplemented with leucine.Muscle FSR was significantly greater in the leucine group (0.083 ± 0.008 %/h) compared to the control group (0.053 ± 0.009 %/h) over a 5-hour feeding period.[1]Rieu et al.
Healthy, community-dwelling older adults4 g of leucine per meal, 3 times a day for 2 weeks.Two weeks of leucine supplementation increased post-absorptive muscle protein synthesis (from 0.063 ± 0.004 to 0.074 ± 0.007 %/h) and the response to a meal (from 0.075 ± 0.006 to 0.10 ± 0.007 %/h).
Elderly individuals (Systematic Review and Meta-Analysis)Varied dosages (2.8 to 16.1 g/d for long-term; 2.6 to 17.6 g/d for acute)Leucine supplementation significantly increased the muscle protein fractional synthetic rate compared to control groups.[2]

Table 2: Efficacy of this compound on Markers of Muscle Protein Synthesis

Study PopulationOKG Dosage and AdministrationKey FindingsReference
Post-operative abdominal surgery patients0.35 g/kg body weight/day via total parenteral nutrition for 3 days.OKG prevented the post-operative decrease in total ribosome concentration and the percentage of polyribosomes in skeletal muscle. Nitrogen balance was maintained in the OKG group, while it was negative in the control group.[3]Wernerman et al.
Young male ratsDiet containing 0.7% ornithine-HCl for 10 days.The fractional rates of protein synthesis in the gastrocnemius muscle increased significantly with the ornithine-supplemented diet compared to the control diet.[4]

Signaling Pathways and Mechanisms of Action

The anabolic effects of leucine and this compound on muscle protein synthesis are mediated by distinct signaling pathways.

Leucine's Direct Activation of the mTOR Pathway

Leucine acts as a direct signaling molecule to activate the mTORC1 complex, a master regulator of cell growth and protein synthesis. This activation initiates a cascade of phosphorylation events that lead to increased translation of mRNA into protein.

Leucine_mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Translation_Initiation Translation Initiation S6K1->Translation_Initiation promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Translation_Initiation promotes MPS Muscle Protein Synthesis Translation_Initiation->MPS

Caption: Leucine directly activates mTORC1, leading to muscle protein synthesis.

This compound's Proposed Indirect Mechanisms

The anabolic effects of OKG on muscle protein are thought to be multifactorial and less direct than those of leucine. The proposed mechanisms include:

  • Hormonal Regulation: OKG may stimulate the secretion of anabolic hormones such as insulin and growth hormone.[5]

  • Precursor Supply: OKG serves as a precursor for other amino acids, including glutamine, arginine, and proline, which play roles in protein metabolism.[5]

OKG_Mechanism OKG This compound (OKG) Hormones Anabolic Hormones (Insulin, Growth Hormone) OKG->Hormones stimulates secretion Precursors Precursor Supply (Glutamine, Arginine) OKG->Precursors provides AKG Alpha-ketoglutarate (AKG) OKG->AKG contains MPS Muscle Protein Synthesis Hormones->MPS promotes Precursors->MPS supports mTOR_indirect mTOR Signaling AKG->mTOR_indirect may activate mTOR_indirect->MPS

Caption: OKG is proposed to indirectly influence muscle protein synthesis.

Experimental Protocols

Leucine Supplementation Studies

A common experimental design to assess the effect of leucine on muscle protein synthesis involves the following steps:

Leucine_Protocol cluster_protocol Typical Leucine Supplementation Protocol A Participant Recruitment (e.g., healthy elderly) B Baseline Measurements (e.g., muscle biopsy, blood samples) A->B C Leucine/Placebo Administration (e.g., oral supplement with meals) B->C D Post-intervention Measurements (e.g., repeated biopsies and blood draws) C->D E Analysis (Fractional Synthesis Rate calculation) D->E

Caption: A generalized workflow for a leucine supplementation clinical trial.

Detailed Methodology (Example):

  • Participants: Healthy elderly male subjects (e.g., 70 ± 1 years).[1]

  • Dietary Control: Participants consume a complete balanced diet.

  • Supplementation: The diet is supplemented with either leucine or a placebo.[1]

  • Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid (e.g., L-[1-13C]phenylalanine) is used to trace protein synthesis.[1]

  • Sample Collection: Muscle biopsies (e.g., from the vastus lateralis) and blood samples are collected at baseline and at the end of the feeding period.[1]

  • Analysis: The incorporation of the labeled amino acid into muscle protein is measured to calculate the fractional synthesis rate (FSR).[1]

This compound Supplementation Studies

Experimental protocols for OKG often focus on clinical populations and may use different endpoints than FSR.

OKG_Protocol cluster_protocol Typical OKG Supplementation Protocol (Clinical Setting) A Patient Recruitment (e.g., post-operative) B Baseline Assessment (e.g., nitrogen balance, muscle biopsy) A->B C OKG/Control Administration (e.g., via total parenteral nutrition) B->C D Post-intervention Assessment (e.g., nitrogen balance, ribosome analysis) C->D E Evaluation of Clinical Outcomes D->E

References

A Head-to-Head Comparison of Ornithine Oxoglutarate and Other Nutritional Supplements for Sarcopenia in the Elderly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge to healthy aging. Nutritional interventions are a cornerstone of sarcopenia management, with a variety of supplements proposed to mitigate its effects. This guide provides a detailed, evidence-based comparison of Ornithine Oxoglurate (OKG) against three other prominent nutritional supplements: Leucine, β-hydroxy β-methylbutyrate (HMB), and Creatine. While direct head-to-head clinical trials are scarce, this guide synthesizes the available data on their mechanisms of action, efficacy from individual studies, and the experimental protocols used to evaluate them.

Executive Summary

Ornithine Oxoglutarate is a nutritional supplement that acts as a precursor to several key amino acids, including glutamine, arginine, and proline, and is thought to stimulate the secretion of anabolic hormones.[1][2] Its primary application in the elderly has been in clinical settings to improve nutritional status in malnourished or post-surgical patients.[3][4] In contrast, Leucine, its metabolite HMB, and Creatine have been more extensively studied specifically for their roles in combating age-related muscle loss in otherwise healthy elderly individuals. Leucine and HMB are known to directly stimulate muscle protein synthesis via the mTOR signaling pathway, while Creatine enhances muscle energy availability and may augment the adaptive response to resistance training.[5][6]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the effects of these supplements in elderly populations. It is crucial to note that these data are not from direct comparative trials and that study populations, durations, and outcome measures may vary.

Table 1: Effects on Muscle Mass and Body Composition

SupplementDosageStudy DurationKey Findings
This compound (OKG) 10 g/day 2 monthsSignificant beneficial effect on weight and Body Mass Index (BMI) in malnourished elderly subjects.[3]
Leucine 2.5-6 g/meal or /day2 weeks - 6 monthsLeucine-enriched supplements have been shown to increase lean body mass in some studies, though results are not always consistent.[7]
HMB 3 g/day >12 weeksA meta-analysis of 21 randomized controlled trials showed improvements in muscle mass in adults over 50.[6]
Creatine 3-5 g/day (with or without loading phase)8 weeks - 2 yearsWhen combined with resistance training, creatine supplementation has been shown to increase lean body mass.[5]

Table 2: Effects on Muscle Strength and Physical Performance

SupplementDosageStudy DurationKey Findings
This compound (OKG) 10 g/day 6 weeksImproved healing of pressure ulcers in elderly patients, an indirect marker of nutritional status and tissue repair.[3]
Leucine ≥5 g/day 12 weeksLeucine combined with vitamin D significantly improved handgrip strength and gait speed in older adults.[8]
HMB 3 g/day 12 weeksA study on sarcopenic older adults showed that HMB combined with resistance training enhanced muscle strength and physical performance.
Creatine 3-5 g/day 8-14 weeksIn combination with resistance training, creatine supplementation has been shown to improve lower-limb strength and chair rise performance.[5]

Signaling Pathways and Mechanisms of Action

The anabolic effects of these supplements are mediated by distinct signaling pathways.

This compound (OKG)

OKG is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate. Its proposed mechanism is multifactorial, primarily acting as a precursor for several key metabolites and stimulating anabolic hormone secretion.[1][2] OKG can be metabolized to arginine and glutamine, which are important for protein synthesis and immune function.[4] Furthermore, it has been suggested to increase the secretion of insulin and growth hormone, both of which have anabolic effects on muscle tissue.[1]

OKG_Pathway OKG This compound (OKG) Ornithine Ornithine OKG->Ornithine AlphaKG Alpha-Ketoglutarate OKG->AlphaKG Hormones Anabolic Hormones (Insulin, Growth Hormone) OKG->Hormones stimulates Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Glutamine Glutamine AlphaKG->Glutamine MPS Muscle Protein Synthesis Arginine->MPS Glutamine->MPS Proline->MPS Hormones->MPS stimulates

Figure 1: Proposed metabolic pathways of Ornithine Oxoglutarate.

Leucine and HMB

Leucine, an essential branched-chain amino acid, and its metabolite HMB are potent stimulators of muscle protein synthesis. They act primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[6] mTOR is a key regulator of cell growth and protein synthesis.

Leucine_HMB_mTOR_Pathway cluster_input Nutritional Stimuli Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates HMB HMB HMB->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibits) MPS Muscle Protein Synthesis S6K1->MPS promotes eIF4E eIF4E eIF4E->MPS promotes FourEBP1->eIF4E inhibits

Figure 2: Leucine and HMB signaling through the mTOR pathway.

Creatine

Creatine's primary role is in cellular energy metabolism. It is converted to phosphocreatine in muscle, which serves as a rapid source of ATP regeneration during high-intensity exercise. By increasing the phosphocreatine pool, creatine supplementation can enhance performance during resistance training, leading to greater training adaptations, including muscle hypertrophy.

Creatine_Pathway Creatine Creatine Supplementation PCr Muscle Phosphocreatine (PCr) Stores Creatine->PCr increases ATP ATP Regeneration PCr->ATP supports Training Enhanced Resistance Training Performance ATP->Training Adaptation Greater Training Adaptations Training->Adaptation Hypertrophy Muscle Hypertrophy Adaptation->Hypertrophy

Figure 3: Mechanism of action for Creatine in muscle.

Experimental Protocols

The methodologies employed in studies evaluating these supplements vary. Below are representative experimental protocols for each.

This compound Study Protocol
  • Study Design: A two-center, randomized, double-blind, placebo-controlled trial.

  • Participants: 370 free-living malnourished elderly subjects (mean age 80.0 ± 0.5 years).

  • Intervention: 10 g/day of oral ornithine oxoglutarate or placebo for 2 months.

  • Outcome Measures: Primary outcomes included changes in body weight, Body Mass Index (BMI), and plasma markers of nutritional status such as albumin and transthyretin.

  • Data Analysis: Comparison of the changes in outcome measures between the OKG and placebo groups using appropriate statistical tests.[3]

Leucine Supplementation Study Protocol
  • Study Design: A systematic review and meta-analysis of randomized controlled trials.

  • Participants: Older adults (typically >60 years) with or without sarcopenia.

  • Intervention: Leucine supplementation, either alone or in combination with other nutrients (e.g., vitamin D), with dosages typically ranging from 2.5 g to 6 g per day, for durations of several weeks to months.

  • Outcome Measures: Lean body mass, muscle strength (e.g., handgrip strength, leg press), and physical performance (e.g., gait speed, chair stand test).

  • Data Analysis: Pooled data from multiple studies were analyzed to determine the overall effect of leucine supplementation on the specified outcomes.[8]

HMB Supplementation Study Protocol
  • Study Design: A meta-analysis of randomized controlled trials.

  • Participants: 1935 participants over the age of 50.

  • Intervention: Oral supplementation of HMB, with a typical dose of 3 g per day, for a duration of at least 12 weeks.

  • Outcome Measures: Muscle mass, muscle strength, and physical function.

  • Data Analysis: Data from 21 randomized controlled trials were pooled and analyzed to assess the effects of HMB dosage and duration on the outcome measures.

Creatine Supplementation Study Protocol
  • Study Design: A randomized, placebo-controlled trial, often in conjunction with a resistance training program.

  • Participants: Older adults (typically >50 years).

  • Intervention: Creatine monohydrate supplementation, often with a loading phase (e.g., 20 g/day for 5-7 days) followed by a maintenance phase (3-5 g/day ), or a straight 3-5 g/day for the study duration. The intervention is typically combined with a supervised resistance exercise program (e.g., 2-3 times per week).

  • Outcome Measures: Lean body mass, muscle fiber cross-sectional area, muscle strength (e.g., 1-repetition maximum), and functional performance tests.

  • Data Analysis: Comparison of the changes in outcome measures between the creatine and placebo groups, both of whom are undergoing the same exercise regimen.[5]

Conclusion and Future Directions

The available evidence suggests that Leucine, HMB, and Creatine have more robust and direct evidence for their efficacy in improving muscle mass, strength, and function in elderly individuals, particularly when combined with resistance exercise. This compound shows promise in improving overall nutritional status in frail, malnourished elderly populations, but more research is needed to establish its specific role in combating sarcopenia in a broader elderly population.

Future research should focus on direct head-to-head comparison trials of these supplements in well-defined elderly cohorts with sarcopenia. Such studies would provide much-needed clarity on the relative efficacy of these interventions and help to establish more definitive evidence-based guidelines for nutritional supplementation in the management of age-related muscle loss. Furthermore, a deeper investigation into the signaling pathways of OKG in skeletal muscle is warranted to better understand its potential anabolic effects.

References

Ornithine Oxoglurate Accelerates Wound Healing: A Comparative Analysis of Double-Blind Studies

Author: BenchChem Technical Support Team. Date: December 2025

Ornithine oxoglurate (OGO), a salt combining ornithine and alpha-ketoglutarate, has demonstrated significant efficacy in promoting wound healing across various patient populations, according to multiple double-blind, randomized controlled trials. These studies highlight OGO's ability to shorten healing time, reduce complication rates, and improve nutritional markers essential for tissue repair when compared to placebos or isonitrogenous controls.

This compound's therapeutic benefits are attributed to its role as a precursor to several key amino acids and metabolites crucial for the wound healing cascade. These include proline, a fundamental component of collagen, and arginine, which is involved in cell proliferation and nitric oxide synthesis.[1][2] The secretion of anabolic hormones like insulin and growth hormone may also be stimulated by OGO, further contributing to its pro-healing effects.[1]

Comparative Efficacy of this compound in Clinical Trials

The effectiveness of this compound has been validated in diverse clinical settings, including post-surgical recovery, severe burn injuries, and chronic wounds such as pressure ulcers. The following tables summarize the key quantitative findings from these double-blind studies.

Table 1: Efficacy in Plastic Surgery Patients
Outcome MeasureThis compound GroupPlacebo Groupp-valueReference
Time to Healing (days) 18 ± 126 ± 3< 0.01[3]
Complication Rate 12% (3/25 patients)30% (9/27 patients)0.07[3]
Table 2: Efficacy in Severe Burn Patients
Outcome MeasureThis compound GroupIsonitrogenous Control Groupp-valueReference
Wound Healing Time (days) 60 ± 790 ± 12< 0.05[4][5]
Cumulative Nitrogen Balance at Day 21 (g) +127 ± 13-63 ± 18< 0.05[6]
Transthyretin Levels at Day 21 (mg/l) 259 ± 9161 ± 10< 0.001[6]
Retinol-Binding Protein Levels at Day 21 (mg/l) 45 ± 133 ± 1< 0.001[6]
Body Weight Loss at Day 21 (%) -2.6%-6.3%< 0.001[6]
Table 3: Efficacy in Elderly Patients with Heel Pressure Ulcers
Outcome Measure (for ulcers ≤ 8 cm²)This compound GroupPlacebo Groupp-valueReference
Wound Closure Rate (cm²/day) -0.07-0.040.007[7][8]
Mean Wound Area Reduction (%) -59.5 ± 71.4%-54.0 ± 69.0%0.477[7][8]

Experimental Protocols

The methodologies employed in these studies were rigorous, adhering to the gold standard of double-blind, randomized controlled trials to minimize bias.

Study on Plastic Surgery Patients[3]
  • Design: A double-blind, randomized controlled trial.

  • Participants: 52 overweight female patients undergoing major plastic surgery. 25 were allocated to the this compound group and 27 to the placebo group.

  • Intervention: The this compound group received Cetornan (an OGO product), while the control group received a placebo.

  • Primary Outcome: The primary endpoints were the duration and quality of wound healing, assessed through clinical evaluation.

  • Statistical Analysis: Statistical significance was determined using appropriate tests to compare the outcomes between the two groups.

Study on Severe Burn Patients[4][5]
  • Design: A prospective, randomized, double-blind trial.

  • Participants: 47 patients with severe burns covering 25% to 95% of their total body surface area.

  • Intervention: Patients received either 20g of this compound per day (administered in two 10g boluses) or an isonitrogenous control (soy protein mixture) via enteral feeding for three weeks.

  • Primary Outcome: The main outcome measured was the time to wound healing.

  • Secondary Outcomes: Nutritional status was monitored through serial blood and urine samples, measuring levels of serum transthyretin, plasma phenylalanine, and urinary 3-methylhistidine.

Study on Elderly Patients with Heel Pressure Ulcers[7][8]
  • Design: A multi-center, international, randomized, double-blind, placebo-controlled study.

  • Participants: 160 patients over the age of 60 with a stage II or III heel pressure ulcer. 85 patients were assigned to the this compound group and 75 to the placebo group.

  • Intervention: Patients received either 10g of this compound or a placebo once daily for six weeks.

  • Primary Outcome: The primary endpoint was the percentage reduction in the surface area of the ulcer at the final visit.

  • Data Collection: Ulcer area was measured weekly using a tracer.

Visualizing the Research and Mechanisms

To better understand the experimental design and the biological pathways influenced by this compound, the following diagrams are provided.

G cluster_0 Patient Recruitment & Randomization cluster_1 Intervention Groups cluster_2 Blinding cluster_3 Data Collection & Analysis cluster_4 Results Patient_Pool Eligible Patients with Wounds Randomization Randomization Patient_Pool->Randomization OGO_Group This compound Group Randomization->OGO_Group Allocation Control_Group Placebo/Isonitrogenous Control Group Randomization->Control_Group Allocation Double_Blinding Patients and Researchers Blinded to Treatment Allocation Data_Collection Wound Healing Assessment (e.g., Healing Time, Size Reduction) OGO_Group->Data_Collection Control_Group->Data_Collection Statistical_Analysis Statistical Analysis of Outcomes Data_Collection->Statistical_Analysis Results Comparison of Wound Healing Between Groups Statistical_Analysis->Results

Caption: Experimental workflow of a double-blind study.

G OGO This compound Ornithine Ornithine OGO->Ornithine Alpha_Ketoglutarate α-Ketoglutarate OGO->Alpha_Ketoglutarate Arginine Arginine Ornithine->Arginine Proline Proline Ornithine->Proline Polyamines Polyamines Ornithine->Polyamines Glutamine Glutamine Alpha_Ketoglutarate->Glutamine Cell_Proliferation Cell Proliferation Arginine->Cell_Proliferation Collagen Collagen Synthesis Proline->Collagen Polyamines->Cell_Proliferation Wound_Healing Enhanced Wound Healing Collagen->Wound_Healing Cell_Proliferation->Wound_Healing

Caption: this compound's signaling pathways in wound healing.

References

A Comparative Analysis of Bolus Versus Continuous Infusion of Ornithine Oxoglurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ornithine Oxoglurate Administration Methods Supported by Experimental Data.

This compound (OKG), a salt composed of ornithine and alpha-ketoglutarate, is recognized for its anabolic and anticatabolic properties, particularly in clinical nutrition for patients in hypercatabolic states such as severe burn victims.[1] The method of its administration—as a single large dose (bolus) or a slow, steady supply (continuous infusion)—is a critical factor influencing its metabolic fate and clinical efficacy. This guide provides a comparative analysis of these two administration strategies, supported by experimental data from clinical trials, to inform research and drug development.

Data Presentation: Pharmacokinetic and Clinical Outcome Comparison

The administration of this compound via bolus has been shown to result in higher production of key metabolites compared to continuous infusion. The following tables summarize the quantitative data from a kinetic study in burn patients, comparing a 10g bolus of OKG to a continuous infusion regimen.

Table 1: Pharmacokinetic Parameters of Ornithine after OKG Administration

ParameterBolus (10g)Continuous Infusion
Plasma Ornithine Kinetics Followed a one-compartment model with first-order input (r = 0.993, P < 0.005)Not explicitly detailed
Absorption Constant 0.028 min⁻¹Not explicitly detailed
Elimination Half-life 89 minutesNot explicitly detailed
Data sourced from a study in burn patients.[2]

Table 2: Metabolite Production (AUC₀₋₇h) Following OKG Administration [2]

MetaboliteBolus (10g) (mmol.min/L)Continuous Infusion (10-30g/day)Key Observation
Proline 41.4 +/- 5.6Quantitatively similar to bolusProline production is dose-dependent.
Glutamine 20.4 +/- 5.7Lower than bolusGlutamine production is not dose-dependent.
Arginine 7.3 +/- 1.9Lower than bolusArginine production is not dose-dependent.
Data presented as mean +/- SEM. AUC₀₋₇h: Area under the curve from 0 to 7 hours.[2]

Table 3: Clinical and Nutritional Outcomes in Severe Burn Patients

Outcome MeasureOKG SupplementationControl (Isonitrogenous)
Cumulative Nitrogen Balance (at day 21) +127 +/- 13g-63 +/- 18g
Transthyretin Levels (at day 21) 259 +/- 9 mg/l161 +/- 10 mg/l
Retinol-Binding Protein Levels (at day 21) 45 +/- 1 mg/l33 +/- 1 mg/l
Body Weight Loss (at day 21) -2.6%-6.3%
Wound Healing Time 60 +/- 7 days90 +/- 12 days
Day of Last Graft 23.7 +/- 2.1 days39.9 +/- 9.9 days
Data from studies where OKG was administered as a bolus.[1][3][4]

Experimental Protocols

The data presented above are derived from prospective, randomized, and double-blind clinical trials involving severely burned patients. The methodologies of these key studies are outlined below.

Study 1: Pharmacokinetic Comparison of Bolus vs. Continuous Infusion[2]
  • Objective: To compare the metabolism and metabolite production of enterally administered OKG given as a bolus versus continuous infusion in burn patients.

  • Patient Population: 42 adult burn patients (35 men, 7 women) with a mean total burn surface area (TBSA) of 31 +/- 1%.

  • Study Design: A randomized controlled trial conducted on day 7 post-burn. Patients were assigned to one of three groups:

    • Bolus Group (n=13): Received a single 10g dose of OKG.

    • Continuous Infusion Group (n=13): Received 10, 20, or 30 g/day of OKG over 21 hours.

    • Control Group (n=16): Received an isonitrogenous control.

  • Data Collection: Plasma concentrations of ornithine and its metabolites (glutamine, arginine, proline) were measured over time to determine pharmacokinetic parameters.

Study 2: Clinical Efficacy of Bolus OKG Administration[1][3]
  • Objective: To evaluate the nutritional and clinical efficacy of OKG supplementation on wound healing and protein metabolism in severe burn patients.

  • Patient Population: 60 severe burn patients with 20-60% TBSA and 47 severe burn patients with 25-95% TBSA in two separate studies.

  • Study Design: Prospective, randomized, double-blind trials.

    • Treatment Group: Received OKG (20 g/day , administered as two 10g boluses).

    • Control Group: Received an isonitrogenous, isocaloric placebo (e.g., soy protein mixture).

  • Duration: 21 days, starting approximately 4 days after the injury.

  • Primary Endpoints: Wound healing time, quality of wound healing.

  • Secondary Endpoints: Nitrogen balance, plasma levels of nutritional markers (transthyretin, retinol-binding protein), body weight changes, and markers of protein catabolism (urinary 3-methylhistidine).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Intervention Groups cluster_3 Data Collection & Analysis cluster_4 Comparative Evaluation P Severe Burn Patients (e.g., 20-60% TBSA) R Randomized Assignment P->R B Bolus OKG (e.g., 10g single dose or 2 x 10g/day) R->B C Continuous Infusion OKG (e.g., 10-30g over 21h) R->C PL Control (Isonitrogenous Placebo) R->PL PK Pharmacokinetic Analysis (Plasma Ornithine & Metabolites) B->PK CO Clinical Outcome Assessment (Wound Healing, Nitrogen Balance) B->CO C->PK PL->CO E Efficacy & Metabolism Comparison PK->E CO->E

Caption: Experimental workflow for comparing bolus vs. continuous OKG infusion.

Signaling Pathways of this compound

G cluster_0 OKG Administration cluster_1 Metabolic Conversion cluster_2 Hormonal & Cellular Effects cluster_3 Physiological Outcomes OKG This compound (OKG) Orn Ornithine OKG->Orn AKG Alpha-Ketoglutarate OKG->AKG Ins ↑ Insulin Secretion OKG->Ins GH ↑ Growth Hormone (GH) Secretion OKG->GH Glu Glutamine Orn->Glu Arg Arginine Orn->Arg Pro Proline Orn->Pro mTORC1 mTORC1 Pathway Activation Orn->mTORC1 AKG->Glu NO ↑ Nitric Oxide (NO) Synthesis Arg->NO PS ↑ Muscle Protein Synthesis Ins->PS GH->PS WH Improved Wound Healing NO->WH mTORC1->PS PC ↓ Protein Catabolism PS->PC PS->WH

Caption: Signaling pathways influenced by this compound administration.

Concluding Remarks

The available evidence suggests that the mode of this compound administration significantly impacts its metabolic effects. Bolus administration appears to lead to a more pronounced increase in the plasma concentrations of key anabolic and wound-healing-associated amino acids like glutamine and arginine compared to continuous infusion.[2] This is correlated with positive clinical outcomes, including improved nitrogen balance and accelerated wound healing in hypercatabolic patients.[1][4] The underlying mechanisms are multifactorial, involving the stimulation of anabolic hormones like insulin and growth hormone, and activation of protein synthesis pathways such as mTORC1.[5][6][7][8]

For drug development professionals and researchers, these findings underscore the importance of optimizing administration strategies to maximize the therapeutic potential of this compound. Further research could explore the dose-response relationship in more detail and investigate the comparative efficacy of these administration methods in other patient populations beyond burn victims.

References

Safety Operating Guide

Safe Disposal of Ornithine Oxoglurate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ornithine oxoglurate, a compound utilized in various research and clinical applications, is paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for chemical waste management minimizes risks to personnel and prevents the release of chemical substances into the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

It is crucial to recognize that all laboratory activities should commence only after a clear plan for the disposal of all generated waste, both hazardous and non-hazardous, has been established.[1] Laboratory personnel are responsible for knowing the properties of the chemicals they handle and for ensuring that waste is accurately identified and labeled.[1]

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be familiar with its potential hazards and the required personal protective equipment (PPE). While this compound itself is not classified under specific hazardous waste regulations, its components and related substances may present risks, such as serious eye irritation.[2][3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

Safety Parameter Guideline Primary Reference
Eye Protection Wear chemical safety goggles or a face shield.[2][3]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile).[4]
Skin Protection Use a lab coat. Take off contaminated clothing immediately.[2][4]
Inhalation Avoid dust formation. Ensure adequate ventilation.[4]
First Aid: Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][4]
First Aid: Skin Contact Wash off with soap and plenty of water.[4]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center.[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of solid this compound waste and managing accidental spills.

Experimental Methodology: Waste Disposal Workflow

Objective: To safely collect, contain, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified above.

  • Designated and properly labeled chemical waste container (suitable and closed).[4]

  • Spill kit (absorbent pads, scoop/spatula, waste bags).

  • Chemical waste labels.

Procedure:

  • Waste Segregation and Collection:

    • Designate a specific, sealed container for solid this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Collect all waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), and place it into this designated container.

  • Accidental Spill Management:

    • Personnel Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[4]

    • Containment: Prevent further spillage or leakage if it is safe to do so.[4] Crucially, prevent the chemical from entering drains or waterways.[2][4]

    • Cleanup: For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[4] Use spark-proof tools if there is any ignition risk.[4] Collect the spilled material and any contaminated absorbent materials and place them into a suitable, closed container for disposal.[4]

    • Decontamination: Clean the affected area thoroughly.

  • Containerization and Labeling:

    • Ensure the waste container is tightly closed.[2]

    • Label the waste container clearly and accurately. The label should include:

      • "Chemical Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Eye Irritant")

      • Date of accumulation

      • Laboratory and Principal Investigator contact information

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, pending pickup.

    • Arrange for disposal through your institution's EHS department or a licensed chemical waste management contractor.

    • Important: Do not dispose of this compound in the regular trash or down the sanitary sewer unless you have received explicit approval from your institution's EHS department.[2][4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_main Disposal Path A Start: this compound to be Disposed B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it a spill? B->C D Collect as Solid Chemical Waste C->D No E Follow Spill Protocol: 1. Ensure Ventilation 2. Contain Spill 3. Collect Material C->E Yes F Place in a Labeled, Sealed Waste Container D->F E->F G Store in Designated Waste Area F->G H Arrange Pickup via EHS / Licensed Contractor G->H I End: Proper Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ornithine Oxoglurate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – To ensure the safety of researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical information for handling Ornithine Oxoglurate. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for routine handling and in the event of a spill, and a clear disposal plan. By providing this value-added information, we aim to be the preferred source for laboratory safety and chemical handling, fostering a deep trust with our customers.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various scenarios involving this compound.

Scenario Required Personal Protective Equipment Notes
Routine Handling (Weighing, preparing solutions) • Nitrile gloves (double-gloving recommended)• Laboratory coat• Safety glasses with side shields or chemical splash gogglesEnsure gloves are changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[1]
Risk of Dust or Aerosol Generation • All PPE from Routine Handling• NIOSH-certified N95 or N100 respiratorA fit-tested respirator is crucial in situations where airborne particles may be generated.[2]
Handling Large Quantities or Spill Cleanup • Double nitrile gloves• Chemical-resistant gown• Chemical splash goggles and a face shieldFull face and body protection is necessary to prevent any contact with the substance.
Unpacking Shipments • Nitrile gloves• Laboratory coat• Safety glassesIn case of any package damage or spillage during transport, a full-face, powered air-purifying respirator (PAPR) may be necessary.[3]

Operational Plan: Routine Handling of this compound

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood, especially if there is a risk of dust or aerosol formation.[4]

  • Weighing: When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use anti-static weigh paper or boats.

  • Solution Preparation: To dissolve this compound, add the solid to the solvent slowly. Avoid splashing. If heating is required, do so in a well-ventilated area and monitor the process closely.

  • Post-Handling: After handling, wipe down the work area with a suitable cleaning agent. Remove PPE in the correct order to avoid cross-contamination: first gloves, then gown, followed by eye and face protection. Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Protocol: this compound Spill Cleanup

In the event of a spill, immediate and decisive action is required to contain the substance and protect laboratory personnel.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate 1. Evacuate Area Alert 2. Alert Others & Lab Supervisor Evacuate->Alert Secure 3. Secure the Area (Restrict Access) Alert->Secure Assess 4. Assess Spill Size & Risk Secure->Assess Don_PPE 5. Don Appropriate PPE Assess->Don_PPE Contain 6. Contain the Spill Don_PPE->Contain Absorb 7. Absorb/Collect Material Contain->Absorb Clean 8. Clean & Decontaminate Area Absorb->Clean Package 9. Package Waste Clean->Package Dispose 10. Dispose of Waste Package->Dispose Report 11. Document & Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate the Immediate Area: Ensure all personnel not involved in the cleanup move to a safe location.

  • Alert Others and the Laboratory Supervisor: Inform colleagues and the responsible supervisor of the spill.

  • Secure the Area: Restrict access to the spill area to prevent further contamination.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For a small spill of solid material, proceed with the following steps. For large or volatile spills, contact the institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a chemical-resistant gown, and chemical splash goggles with a face shield.

  • Contain the Spill: For liquid spills, use absorbent pads or other inert material to dike the spill and prevent it from spreading. For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.

  • Absorb and Collect Material: Carefully scoop or sweep the absorbed or solid material into a designated chemical waste container.[4] Use non-sparking tools if the material is flammable.

  • Clean and Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Package Waste: Securely seal the waste container and label it clearly as "Hazardous Waste" with the name "this compound" and the date.

  • Dispose of Waste: Follow your institution's specific guidelines for hazardous chemical waste disposal. Do not dispose of this compound down the drain.

  • Document and Report the Incident: Complete any necessary incident reports as required by your institution.

Disposal Plan for this compound Waste

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other types of waste unless specifically instructed to do so by your EHS department.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all regulatory requirements for transportation and disposal are met.

By following these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithine oxoglurate
Reactant of Route 2
Ornithine oxoglurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.